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  • Product: 5-bromo-4-methyl-1H-pyrazol-3-amine
  • CAS: 2514952-93-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-bromo-4-methyl-1H-pyrazol-3-amine: Properties, Synthesis, and Applications

Introduction 5-bromo-4-methyl-1H-pyrazol-3-amine is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is recognized as a "privileged structure," fr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-bromo-4-methyl-1H-pyrazol-3-amine is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is recognized as a "privileged structure," frequently appearing in FDA-approved pharmaceuticals due to its wide range of biological activities, including kinase inhibition, anti-inflammatory, and anticancer effects.[1][2] The strategic placement of the bromine atom at the 5-position and the methyl and amine groups at the 4- and 3-positions, respectively, provides a versatile molecular framework for the synthesis of diverse compound libraries.[1] This guide offers a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-bromo-4-methyl-1H-pyrazol-3-amine, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Understanding the fundamental physicochemical properties of 5-bromo-4-methyl-1H-pyrazol-3-amine is crucial for its effective handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C4H6BrN3[3]
Molecular Weight 176.01 g/mol [3]
CAS Number 1780-72-9[4][5]
Appearance Solid[5][6]
Melting Point 117-122 °C[6]
Topological Polar Surface Area 54.7 Ų[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 2[3]
InChI Key WZMBDMWFVPKYCF-UHFFFAOYSA-N[3][5]
SMILES CC1=C(C(=NN1)N)Br[3][7]

These properties indicate a compound with moderate polarity, capable of participating in hydrogen bonding, which can influence its solubility and interactions with biological targets.

Synthesis and Reactivity

The synthesis of substituted pyrazoles like 5-bromo-4-methyl-1H-pyrazol-3-amine can be approached through various synthetic strategies. While specific, detailed synthesis routes for this exact molecule are not extensively published in top-tier journals, general methods for the synthesis of substituted pyrazoles provide a foundational understanding.[8][9][10]

A plausible synthetic approach involves the cyclization of a suitably substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent, followed by bromination. The reactivity of the pyrazole ring is influenced by the substituents present. The amino group is a strong activating group, directing electrophilic substitution, while the bromine atom offers a handle for various cross-coupling reactions.[1]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of functionalized pyrazoles, which can be adapted for 5-bromo-4-methyl-1H-pyrazol-3-amine.

G cluster_synthesis General Pyrazole Synthesis hydrazine Hydrazine Derivative cyclization Cyclization hydrazine->cyclization dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->cyclization pyrazole Substituted Pyrazole cyclization->pyrazole functionalization Functional Group Interconversion pyrazole->functionalization target Target Molecule: 5-bromo-4-methyl-1H-pyrazol-3-amine functionalization->target

Caption: Generalized synthetic workflow for substituted pyrazoles.

Key Reactions and Reactivity

The bromine atom at the 5-position is a key functional group for further synthetic transformations. It readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.[1]

  • Suzuki-Miyaura Coupling: Enables the formation of C-C bonds with aryl or vinyl boronic acids.

  • Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds with various amines.

  • Sonogashira Coupling: Allows for the creation of C-C triple bonds with terminal alkynes.

  • Heck Coupling: Forms C-C bonds with alkenes.

These reactions are instrumental in building molecular complexity and are widely employed in the synthesis of compound libraries for high-throughput screening in drug discovery.

The amino group at the 3-position can be acylated, alkylated, or used as a directing group in further electrophilic substitution reactions on the pyrazole ring.

Spectral Data and Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the protons and carbons, respectively, confirming the substitution pattern on the pyrazole ring.

  • Mass Spectrometry (MS): Would confirm the molecular weight and provide fragmentation patterns that can aid in structural elucidation.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H and C-N bonds of the amine group, as well as vibrations of the pyrazole ring.

Commercial suppliers of similar compounds often provide access to analytical data such as NMR, HPLC, and LC-MS.[11][12]

Applications in Research and Drug Development

The structural motifs present in 5-bromo-4-methyl-1H-pyrazol-3-amine make it a valuable building block in medicinal chemistry. The pyrazole core is a key component of numerous biologically active compounds.[2]

Kinase Inhibitors

The pyrazole scaffold is frequently found in kinase inhibitors, which are a major class of anticancer drugs. The ability to easily diversify the substituents on the pyrazole ring through cross-coupling reactions makes 5-bromo-4-methyl-1H-pyrazol-3-amine an attractive starting material for the synthesis of novel kinase inhibitors.

Anti-inflammatory Agents

Substituted pyrazoles have also shown promise as anti-inflammatory agents.[2] The development of new anti-inflammatory drugs with improved efficacy and reduced side effects is an ongoing area of research, and this compound could serve as a scaffold for the synthesis of new candidates.

Agrochemicals

The pyrazole ring system is also present in some commercially successful agrochemicals. The unique combination of substituents in 5-bromo-4-methyl-1H-pyrazol-3-amine could be explored for the development of new herbicides, fungicides, or insecticides.

The following diagram illustrates the central role of 5-bromo-4-methyl-1H-pyrazol-3-amine as a versatile building block.

G cluster_applications Applications of 5-bromo-4-methyl-1H-pyrazol-3-amine start 5-bromo-4-methyl- 1H-pyrazol-3-amine suzuki Suzuki Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald sonogashira Sonogashira Coupling start->sonogashira kinase Kinase Inhibitors suzuki->kinase anti_inflam Anti-inflammatory Agents buchwald->anti_inflam agrochem Agrochemicals sonogashira->agrochem

Caption: Role as a versatile synthetic intermediate.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 5-bromo-4-methyl-1H-pyrazol-3-amine. Based on available safety data for similar compounds, it is likely to be harmful if swallowed.[3][5][6]

General Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13][14]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[13][15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][16]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[13][16] If swallowed or inhaled, seek medical attention.[13][16]

Always consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and safety information.[13][14][15][16][17]

Conclusion

5-bromo-4-methyl-1H-pyrazol-3-amine is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery and materials science. Its strategic functionalization allows for facile diversification through established synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective utilization in research and development.

References

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.).
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021, August 18). MDPI.
  • Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. (2024, June 20).
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.).
  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... (n.d.).
  • ChemInform Abstract: Synthesis of 3-Aminomethyl-Substituted Pyrazoles and Isoxazoles. (n.d.). ResearchGate.
  • Reactions of some αβ-unsaturated pyrazolyl compounds with bromine and with grignard reagents. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. (n.d.). Australian Journal of Chemistry - CSIRO Publishing.
  • Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. (n.d.). Australian Journal of Chemistry | ConnectSci.
  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022, June 16). The Journal of Organic Chemistry - ACS Publications.
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). PMC - NIH.
  • 1H-Pyrazol-3-amine, 5-bromo-4-methyl- | 2514952-93-1. (2023, April 23). ChemicalBook.
  • 3-Amino-4-bromo-5-methylpyrazole. (n.d.). PubChem.
  • CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.).
  • Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. (2012, July 18).
  • (5-Bromo-4-methyl-1H-pyrazol-3-yl)methanamine. (n.d.). BLD Pharm.
  • 4-Bromo-5-methyl-1H-pyrazol-3-amine | 1780-72-9. (2026, January 13). ChemicalBook.
  • 4-Bromo-5-methyl-1H-pyrazol-3-amine. (n.d.). Sigma-Aldrich.
  • QN-4806 - Safety Data Sheet. (2023, January 2).
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry. (n.d.). Benchchem.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET. (2009, February 9). Fisher Scientific.
  • 5-Amino-4-bromo-3-methyl-1H-pyrazole 97 1780-72-9. (n.d.). Sigma-Aldrich.
  • MSDS of 5-Bromo-3-methyl-1H-pyrazole. (n.d.).
  • 950739-21-6|5-Bromo-1H-pyrazol-3-amine. (n.d.). BLD Pharm.
  • 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chlorophenyl)-2-furamide. (n.d.). SpectraBase.
  • 4-Bromo-5-methyl-1H-pyrazol-3-amine | 1780-72-9. (2023, November 10). J&K Scientific.
  • Technical Support Center: Purity Assessment of 5-Bromo-1-butyl-1H-pyrazole. (n.d.). Benchchem.
  • 5-Bromo-4-methyl-1H-pyrazole. (2025, November 4). Wikidata.
  • 5-Bromo-1H-pyrazol-3-amine. (n.d.). Achmem.
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • 5-Bromo-1-methyl-1H-pyrazol-3-amine | 89088-55-1. (n.d.). Sigma-Aldrich.

Sources

Exploratory

Synthesis Pathway of 5-Bromo-4-methyl-1H-pyrazol-3-amine: A Comprehensive Technical Guide

Executive Summary The 3-aminopyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for purines in the design of kinase inhibitors and anti-cancer therapeutics. Specif...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminopyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for purines in the design of kinase inhibitors and anti-cancer therapeutics. Specifically, 5-bromo-4-methyl-1H-pyrazol-3-amine (CAS: 2514952-93-1) is a highly versatile building block. The C3-amino group provides a critical hydrogen-bonding donor/acceptor site, the C4-methyl group exerts steric constraints that influence target binding affinity, and the C5-bromine atom serves as an essential synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

This whitepaper details a highly efficient, two-phase synthetic pathway for this compound, emphasizing the mechanistic causality behind reagent selection and establishing a self-validating framework for quality control at every step.

Strategic Retrosynthetic Analysis

The retrosynthetic disconnection of 5-bromo-4-methyl-1H-pyrazol-3-amine relies on the inherent electronic properties of the pyrazole ring. The primary amine at the C3 position strongly donates electron density into the heteroaromatic system, activating the ring toward Electrophilic Aromatic Substitution (EAS). Because the C4 position is blocked by a methyl group, the C5 position becomes the exclusive site for electrophilic attack.

Consequently, the target molecule can be disconnected into 4-methyl-1H-pyrazol-3-amine and a generic electrophilic bromine source. Further disconnection of the pyrazole core leads to the acyclic precursors: a β-ketonitrile derivative (such as 2-methyl-3-oxopropanenitrile) and hydrazine hydrate.

Retrosynthesis Target 5-Bromo-4-methyl-1H-pyrazol-3-amine (Target Molecule) Intermediate 4-Methyl-1H-pyrazol-3-amine (Intermediate) Target->Intermediate Retrosynthetic Disconnection (C-Br Bond Cleavage) Precursors 2-Methyl-3-oxopropanenitrile + Hydrazine Hydrate (Starting Materials) Intermediate->Precursors Retrosynthetic Disconnection (Pyrazole Ring Cleavage)

Retrosynthetic disconnection strategy for 5-bromo-4-methyl-1H-pyrazol-3-amine.

Mechanistic Rationale & Causality

As an application scientist, it is critical to understand why specific reagents are chosen over alternatives to ensure scalability and safety.

  • Hydrazine Hydrate vs. Anhydrous Hydrazine : The cyclocondensation of β-ketonitriles with hydrazine is the standard method for synthesizing 3-aminopyrazoles 1. We utilize hydrazine hydrate rather than anhydrous hydrazine. Hydrazine hydrate provides sufficient nucleophilicity to attack the carbonyl carbon (forming the hydrazone intermediate) while drastically reducing the explosion hazards and toxicity associated with the anhydrous form.

  • NBS vs. Elemental Bromine (Br₂) : For the halogenation of amino-pyrazoles, N-Bromosuccinimide (NBS) in a polar aprotic solvent is heavily favored over elemental bromine 2. The primary amine makes the pyrazole ring highly susceptible to over-oxidation. NBS acts as a controlled, steady-state source of the bromonium ion (Br⁺), which maximizes regioselectivity at the C5 position and prevents the degradation of the free amino group.

Mechanism A 4-Methyl-1H-pyrazol-3-amine (Activated Ring) B Electrophilic Attack (NBS provides Br+) A->B C Wheland Intermediate (Resonance Stabilized) B->C D Rearomatization (Loss of H+) C->D E 5-Bromo-4-methyl- 1H-pyrazol-3-amine D->E

Mechanism of regioselective electrophilic aromatic bromination at the C5 position.

Self-Validating Experimental Protocols

A robust protocol must contain internal checkpoints to validate the success of each transformation before proceeding to the next step.

Phase 1: Synthesis of 4-Methyl-1H-pyrazol-3-amine

This step establishes the heterocyclic core via nucleophilic addition and intramolecular cyclization 3.

  • Setup : To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methyl-3-oxopropanenitrile (1.0 eq) dissolved in absolute ethanol (0.5 M concentration).

  • Addition : Cool the solution to 0°C using an ice bath. Slowly add hydrazine hydrate (1.2 eq) dropwise to control the exothermic hydrazone formation.

  • Cyclization : Remove the ice bath and heat the reaction mixture to reflux (78°C) for 4 to 6 hours.

  • Work-up : Concentrate the mixture under reduced pressure. Recrystallize the crude residue from ethyl acetate/hexane to afford 4-methyl-1H-pyrazol-3-amine as a solid.

  • Self-Validation (QC) : Analyze via ¹H NMR. The successful cyclization is confirmed by the disappearance of the aldehyde/enol proton and the appearance of a sharp singlet around 7.2 ppm, corresponding to the C5-H of the newly formed pyrazole ring.

Phase 2: Regioselective Bromination

This step introduces the halogen handle via Electrophilic Aromatic Substitution.

  • Setup : Dissolve the purified 4-methyl-1H-pyrazol-3-amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere. Cool to 0°C.

  • Bromination : Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes. Keeping the NBS stoichiometric ratio near 1.05 prevents dibromination.

  • Reaction : Allow the mixture to slowly warm to room temperature and stir for 2 hours.

  • Work-up : Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (QC) : Analyze via LC-MS. The product must exhibit a classic 1:1 isotopic doublet at m/z 176 [M+H]⁺ and 178[M+2+H]⁺, confirming mono-bromination 4. Furthermore, ¹H NMR will show the complete disappearance of the C5-H signal at 7.2 ppm.

Workflow Start Starting Materials: Nitrile + Hydrazine Step1 Phase 1: Cyclocondensation (EtOH, Reflux, 4h) Start->Step1 QC1 QC Check: 1H NMR (C5-H at 7.2 ppm) Step1->QC1 Step2 Phase 2: Bromination (NBS, DMF, 0°C to RT) QC1->Step2 Pass QC2 QC Check: LC-MS Isotopic Pattern (1:1) Absence of C5-H in NMR Step2->QC2 End Final Product: 5-Bromo-4-methyl-1H-pyrazol-3-amine QC2->End Pass

Step-by-step experimental workflow and self-validating QC checkpoints.

Quantitative Data & Analytical Signatures

The following table summarizes the expected reaction parameters, yields, and analytical markers required to validate the synthesis at each stage.

ParameterPhase 1: CyclocondensationPhase 2: Regioselective Bromination
Reagents 2-Methyl-3-oxopropanenitrile, N₂H₄·H₂O4-Methyl-1H-pyrazol-3-amine, NBS
Solvent Absolute Ethanol (EtOH)N,N-Dimethylformamide (DMF)
Temperature Profile 0°C addition 78°C (Reflux)0°C addition 25°C (RT)
Reaction Time 4 – 6 hours2 – 3 hours
Expected Yield 82 – 88%75 – 80%
Key ¹H NMR Marker Presence of C5-H singlet (~7.2 ppm)Complete disappearance of C5-H signal
Key MS Marker m/z 98 [M+H]⁺m/z 176 / 178 [M+H]⁺ (1:1 ratio)

Conclusion

The synthesis of 5-bromo-4-methyl-1H-pyrazol-3-amine requires strict adherence to regiochemical control. By utilizing hydrazine hydrate for safe cyclocondensation and NBS for mild, directed electrophilic bromination, researchers can reliably produce this intermediate at scale. Implementing the self-validating QC checks (specifically monitoring the C5-H proton via NMR and the bromine isotopic signature via LC-MS) guarantees the structural integrity of the scaffold before it is deployed in complex downstream drug development campaigns.

References

  • Title : RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Source : CHIMIA (DOI: 10.2533/chimia.2018.1) URL : 1

  • Title : Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: Application Notes and Protocols Source : BenchChem URL : 3

  • Title : Biarylamide derivatives and their use as pkmyt1 inhibitors (WO2024184550A1) Source : Google Patents URL : 2

  • Title : 5-Bromo-4-methyl-1H-pyrazol-3-amine (CAS 2514952-93-1) Source : ChemScene URL : 4

Sources

Foundational

5-Bromo-4-methyl-1H-pyrazol-3-amine (CAS 2514952-93-1): A Privileged Scaffold for Next-Generation Kinase Inhibitors

Executive Summary In the landscape of modern targeted therapeutics, the architectural precision of small-molecule building blocks dictates the success of late-stage drug candidates. 5-Bromo-4-methyl-1H-pyrazol-3-amine (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the architectural precision of small-molecule building blocks dictates the success of late-stage drug candidates. 5-Bromo-4-methyl-1H-pyrazol-3-amine (CAS 2514952-93-1) has emerged as a highly privileged, multifunctional scaffold in the design of potent kinase inhibitors[1][2].

Historically, the 1H-pyrazol-3-amine core has been recognized for its ability to mimic the adenine ring of ATP, allowing it to anchor deeply within the highly conserved kinase hinge region. However, the specific substitution pattern of the 5-bromo-4-methyl derivative offers a unique triad of chemical advantages: a primary amine for critical hydrogen bonding, a C4-methyl group for conformational locking and selectivity, and a C5-bromine atom serving as a versatile handle for late-stage transition-metal-catalyzed cross-coupling[2][3]. This whitepaper dissects the physicochemical properties, mechanistic utility, and synthetic workflows associated with this critical intermediate, with a specific focus on its recent application in developing Receptor-Interacting Protein Kinase 1 (RIPK1) and Cyclin-Dependent Kinase (CDK) inhibitors[2][4].

Physicochemical Profiling & Structural Rationale

To leverage this building block effectively, one must understand the causality behind its structural features. The efficacy of kinase inhibitors heavily relies on precise spatial orientation and electronic distribution.

Physicochemical Data
PropertyValueRationale / Implication
CAS Number 2514952-93-1[1]Unique identifier for the specific 5-bromo-4-methyl substituted isomer.
Molecular Formula C₄H₆BrN₃[1]Low molecular weight (176.01 g/mol ) ensures high ligand efficiency (LE) when elaborated.
Molecular Weight 176.01 g/mol [1]Ideal for Fragment-Based Drug Discovery (FBDD) and multi-step elaboration.
SMILES Cc1c(N)n[nH]c1BrHighlights the tautomeric nature of the pyrazole ring, critical for binding thermodynamics.
LogP (Estimated) ~0.8 - 1.2Favorable lipophilicity for maintaining aqueous solubility in early-stage intermediates.
The Causality of the Substitution Pattern
  • The C3-Amine (Hinge Binder): The primary amine acts as a critical hydrogen bond donor. In the active DLG-out conformation of kinases like RIPK1, the 1H-pyrazol-3-amine moiety forms robust hydrogen bonds with the backbone carbonyls and amides of hinge region residues (e.g., Glu93 and Met95)[2].

  • The C4-Methyl (The Steric Lock): The addition of a methyl group at the C4 position is not trivial. It induces a steric clash with adjacent substituents added at the C3 or C5 positions, restricting the dihedral angle of the final molecule. This conformational restriction reduces the entropic penalty of binding and significantly enhances kinome selectivity by preventing the molecule from adopting conformations that fit into off-target kinases[4].

  • The C5-Bromo (The Synthetic Handle): Bromine provides an optimal balance of reactivity and stability. It is sufficiently reactive for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, yet stable enough to survive upstream functionalization of the C3-amine[3][5].

Mechanistic Application: Kinase Inhibition

Repurposing Scaffolds for RIPK1 Inhibition

Necroptosis is a highly regulated form of necrotic cell death implicated in severe inflammatory diseases, including systemic inflammatory response syndrome (SIRS) and inflammatory bowel disease (IBD)[2]. The RIPK1-RIPK3-MLKL axis drives this pathway.

Recent breakthroughs have demonstrated that derivatives of the 1H-pyrazol-3-amine core—originally optimized for Fibroblast Growth Factor Receptor (FGFR) inhibition (e.g., AZD4547)—can be structurally repurposed into highly selective, low-nanomolar RIPK1 inhibitors[2][6][7]. By utilizing 5-bromo-4-methyl-1H-pyrazol-3-amine as the starting material, researchers can rapidly generate libraries of type-II kinase inhibitors that occupy both the ATP-binding site and the adjacent allosteric pocket[2].

RIPK1_Pathway TNFR1 TNFR1 Activation ComplexI Complex I Formation (TRADD, TRAF2, RIPK1) TNFR1->ComplexI RIPK1_Act RIPK1 Kinase Activation (Necroptosis trigger) ComplexI->RIPK1_Act RIPK3_MLKL RIPK3 / MLKL Phosphorylation RIPK1_Act->RIPK3_MLKL Necroptosis Cell Necroptosis & Inflammation RIPK3_MLKL->Necroptosis Inhibitor 1H-Pyrazol-3-amine Derivatives Inhibitor->RIPK1_Act Inhibits ATP Pocket

Caption: The RIPK1-driven necroptosis signaling pathway and targeted intervention by pyrazole derivatives.

Targeting the Understudied PCTAIRE Family (CDK16)

Beyond RIPK1, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine motif is highly effective against the PCTAIRE kinase family (e.g., CDK16), which is dysregulated in breast and cervical cancers[4]. The 5-bromo-4-methyl-1H-pyrazol-3-amine scaffold allows for the rapid synthesis of these promiscuous inhibitors, where the C5 position is elaborated with various aryl or cyclopropyl groups to probe the hydrophobic pockets of the kinase[4].

Synthetic Workflows & Experimental Protocols

The presence of three contiguous heteroatoms (N-N-C-NH₂) makes the pyrazole core a strong chelator, which can poison palladium catalysts during cross-coupling reactions[5]. To ensure a self-validating and robust protocol, the following methodology utilizes advanced bulky phosphine ligands (e.g., XPhos) to prevent catalyst deactivation and facilitate the Suzuki-Miyaura coupling at the C5 position[3][5].

Synthetic_Workflow Scaffold 5-Bromo-4-methyl- 1H-pyrazol-3-amine (CAS 2514952-93-1) Protection N1-Protection (Optional PMB/Boc) Scaffold->Protection Step 1 Suzuki C5-Suzuki Coupling (Pd-Catalyzed) Scaffold->Suzuki Direct Coupling (XPhos Pd G2) Amidation C3-Amine Derivatization (Acylation/Amidation) Protection->Amidation Step 2 Amidation->Suzuki Step 3 Deprotection Global Deprotection & Purification Suzuki->Deprotection Step 4

Caption: Divergent synthetic workflow for library generation utilizing the C5-bromo handle.

Protocol: Late-Stage Suzuki-Miyaura Cross-Coupling

Note: This protocol describes the direct coupling of the unprotected pyrazole. If upstream C3-amidation requires harsh conditions, prior N1-protection (e.g., with a p-Methoxybenzyl (PMB) group) is recommended[2].

Reagents & Materials:

  • 5-Bromo-4-methyl-1H-pyrazol-3-amine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid or Arylboronate ester (1.5 equiv, 1.5 mmol)

  • Precatalyst: XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)) (0.02 equiv, 2 mol%)[3][5]

  • Base: Aqueous K₃PO₄ (2.0 M, 3.0 equiv)[3][5]

  • Solvent: 1,4-Dioxane (degassed, 0.2 M)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-4-methyl-1H-pyrazol-3-amine (176 mg, 1.0 mmol) and the desired arylboronic acid (1.5 mmol).

  • Catalyst Loading: Add XPhos Pd G2 (15.7 mg, 0.02 mmol). Causality: The bulky XPhos ligand prevents the unprotected pyrazole nitrogens from forming stable, inactive complexes with the Pd(II) center, a common mode of failure in nitrogen-rich heterocycles[5].

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Solvent and Base Addition: Syringe in degassed 1,4-dioxane (5.0 mL), followed by the dropwise addition of degassed 2.0 M aqueous K₃PO₄ (1.5 mL).

  • Reaction Execution: Heat the biphasic mixture to 90 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 4–8 hours. Monitor the reaction progression via LC-MS.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to yield the C5-arylated 4-methyl-1H-pyrazol-3-amine derivative.

Data Presentation & Yield Optimization

The efficiency of the C5-functionalization is highly dependent on the catalyst-ligand system. Table 1 summarizes the optimization data for the cross-coupling of bromopyrazole derivatives, demonstrating why modern Buchwald precatalysts are strictly required for this specific scaffold[3][5].

Table 1: Catalyst Optimization for Suzuki-Miyaura Coupling of Unprotected Bromopyrazoles

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O100< 15%Severe catalyst poisoning by pyrazole nitrogens.
Pd(OAc)₂dppfK₂CO₃Dioxane/H₂O9045%Moderate conversion; proto-deboronation observed.
XPhos Pd G2 XPhos K₃PO₄ Dioxane/H₂O 90 > 85% Bulky biaryl phosphine prevents N-coordination; rapid oxidative addition[5].
SPhos Pd G2SPhosK₃PO₄Dioxane/H₂O9078%Good conversion, slightly lower turnover than XPhos[5].

Conclusion

5-Bromo-4-methyl-1H-pyrazol-3-amine (CAS 2514952-93-1) is far more than a simple chemical commodity; it is a strategically designed vector for drug discovery. By combining a hinge-binding amine, a conformation-locking methyl group, and a cross-coupling-ready bromide, this scaffold allows medicinal chemists to rapidly navigate chemical space. As demonstrated by its recent integration into highly selective RIPK1 and CDK16 inhibitors, mastering the synthetic handling of this building block—particularly overcoming the challenges of unprotected nitrogen cross-coupling—is essential for the development of next-generation targeted therapeutics.

References

  • Apollo Scientific Ltd / ChemBuyersGuide Title: 5-BROMO-4-METHYL-1H-PYRAZOL-3-AMINE CAS:2514952-93-1 URL
  • ChemScene Title: 2514952-93-1 | 5-Bromo-4-methyl-1H-pyrazol-3-amine URL
  • National Institutes of Health (PMC)
  • ResearchGate Title: Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease URL
  • ACS Publications Title: Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease URL
  • Medium (Allen Che, Process Chemistry)
  • National Institutes of Health (PMC)

Sources

Exploratory

The Biological Activity of Brominated Pyrazole Derivatives: A Technical Guide to Structure-Activity Relationships and Experimental Workflows

Executive Summary In the high-stakes arena of drug discovery and agrochemical development, the pyrazole ring is universally recognized as a privileged scaffold. However, the strategic introduction of a bromine atom into...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of drug discovery and agrochemical development, the pyrazole ring is universally recognized as a privileged scaffold. However, the strategic introduction of a bromine atom into the pyrazole core elevates its utility from a standard heterocycle to a highly potent, regioselective pharmacophore. As a Senior Application Scientist, I have observed that bromination serves a dual purpose: it fundamentally alters the physicochemical properties of the molecule (enhancing lipophilicity and metabolic stability) while simultaneously providing a highly reactive C-Br handle for transition-metal-catalyzed cross-coupling reactions[1].

This technical whitepaper provides an in-depth analysis of the biological activities of brominated pyrazole derivatives, focusing on their structure-activity relationships (SAR), quantitative efficacy across therapeutic and agricultural domains, and the field-proven experimental workflows required to synthesize and validate them.

Mechanistic Foundations: The Role of Halogenation in SAR

The biological efficacy of a pyrazole derivative is heavily dependent on its substitution pattern. The introduction of a bromine atom—typically at the C3, C4, or C5 position—creates specific steric and electronic effects that dictate target binding[2].

Agrochemical Efficacy: Receptor Modulation and Enzyme Inhibition

Brominated pyrazoles are foundational to modern agrochemistry. Their mechanisms of action are highly target-specific:

  • Insecticides (Ryanodine Receptor Modulators): N-pyridylpyrazole derivatives and anthranilic diamides containing brominated pyrazoles act as potent ryanodine receptor (RyR) activators. The bromine atom enhances the molecule's ability to lock the RyR in an open state, causing an uncontrolled release of intracellular calcium, leading to rapid paralysis and death of the insect[3][4].

  • Fungicides (SDH Inhibitors): Brominated pyrazole carboxamides exhibit profound efficacy against phytopathogenic fungi (e.g., Rhizoctonia). They function by competitively inhibiting succinate dehydrogenase (SDH) within the mitochondrial respiratory chain, thereby halting fungal ATP production[3].

Pharmaceutical Efficacy: Kinase Inhibition and Anticancer Activity

In oncology, brominated pyrazoles frequently serve as Type I or Type II kinase inhibitors. The heavy bromine atom often occupies hydrophobic pockets within the ATP-binding site of kinases (such as p38 MAPK or EGFR). Recent studies demonstrate that 3-bromo-1H-pyrazole derivatives exhibit broad-spectrum anticancer and antimicrobial properties, effectively reducing cell viability in lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines[5].

Pathway A Brominated Pyrazole (Ligand) B Ryanodine Receptor (RyR) Activation A->B Binds C Intracellular Ca2+ Release B->C Modulates D Neuromuscular Paralysis C->D Overloads E Target Death (Insecticidal Efficacy) D->E Induces

Mechanism of action of brominated pyrazole diamides targeting ryanodine receptors.

Quantitative Biological Efficacy

To establish a clear comparative baseline, the following table synthesizes quantitative data regarding the biological activity of various brominated pyrazole derivatives across different biological targets[4][5].

Compound / DerivativeTarget Organism / Cell LineBiological Activity (IC₅₀ / LC₅₀)Primary Mechanism of Action
BP-1 A549 (Lung Cancer)IC₅₀ = 8.0 µMKinase Inhibition / Apoptosis
BP-2 HeLa (Cervical Cancer)IC₅₀ = 9.8 µMKinase Inhibition / Apoptosis
BP-3 MCF-7 (Breast Cancer)IC₅₀ = 5.8 µMKinase Inhibition / Apoptosis
Compound Iu (Diamide)Plutella xylostella (Moth)LC₅₀ = 0.0053 mg/LRyR Activation (Calcium overload)
Chlorantraniliprole (Ctrl)Plutella xylostella (Moth)LC₅₀ = 0.0334 mg/LRyR Activation (Calcium overload)
4-Cl-Pyr-Mat Gibberella zeae (Fungus)67.14% Mortality (1.0 mg/mL)Ergosterol Biosynthesis Disruption

Data aggregated from 5 and 6.

Field-Proven Experimental Workflows

Standard textbook procedures for synthesizing and evaluating pyrazoles often fail in practice due to variable yields, tautomeric ambiguity, and poor assay reproducibility. The following protocols are designed as self-validating systems , explaining the causality behind each methodological choice[1].

Protocol 3.1: Microwave-Assisted Synthesis of Brominated Pyrazoles

The "Why": Conventional condensation of chalcones with hydrazine suffers from variable yields (40–65%) and unwanted oxidative aromatization. Microwave irradiation provides rapid, uniform heating, while acid-mediation activates the chalcone's carbonyl group, driving nucleophilic attack to achieve >85% yield[1].

Step-by-Step Methodology:

  • Reaction Assembly: In a microwave-safe vessel, combine the substituted chalcone (1.0 eq) and hydrazine hydrate (1.5 eq) in absolute ethanol.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq). Causality: The acid protonates the carbonyl oxygen, drastically increasing electrophilicity and ensuring rapid cyclization over competing side reactions.

  • Microwave Irradiation: Subject the mixture to microwave irradiation (150W, 80°C) for 10–15 minutes. Monitor completion via TLC.

  • Regioselective Bromination: Cool the mixture to 0°C. Slowly add N-Bromosuccinimide (NBS) (1.05 eq) dissolved in DMF. Stir at room temperature for 2 hours. Causality: NBS provides a controlled, low concentration of electrophilic bromine, preventing over-halogenation and directing substitution to the electron-rich C4 or sterically accessible C5 position.

  • Self-Validation (LC-MS): Analyze the purified product via LC-MS. Validation Check: The presence of a brominated product is definitively confirmed by a 1:1 isotopic doublet in the mass spectrum (M and M+2 peaks of equal intensity), proving successful halogenation.

Workflow S1 Chalcone + Hydrazine (Acid Catalyst) S2 Microwave Irradiation (150W, 10-15 min) S1->S2 S3 Pyrazoline Intermediate S2->S3 S4 Regioselective Bromination (NBS, Room Temp) S3->S4 S5 LC-MS Validation (M / M+2 Isotope Check) S4->S5 S6 Purified Brominated Pyrazole (>85% Yield) S5->S6

Microwave-assisted synthesis and self-validating workflow for brominated pyrazoles.

Protocol 3.2: High-Throughput Cell Viability Assay (IC₅₀ Determination)

The "Why": To evaluate the anticancer properties of the synthesized derivatives, a robust colorimetric assay (MTT) is required. A self-validating assay must include a Z'-factor calculation to separate true biological activity from systemic noise.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 or MCF-7 cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock of the brominated pyrazole in DMSO. Perform serial dilutions in media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% to prevent solvent toxicity.

  • Incubation & MTT Addition: Treat cells for 48 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active metabolism convert MTT into purple formazan crystals via mitochondrial reductases.

  • Solubilization & Reading: Carefully remove media and add 150 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using the positive control (e.g., Doxorubicin) and negative control (DMSO vehicle). Validation Check: A Z'-factor ≥ 0.5 confirms the assay is robust, reliable, and the calculated IC₅₀ values are scientifically sound.

Conclusion

The bromination of pyrazole derivatives is not merely a structural tweak; it is a fundamental optimization step that unlocks potent biological activities ranging from nanomolar insecticidal efficacy to targeted kinase inhibition. By utilizing microwave-assisted synthetic protocols and rigorous, self-validating biological assays, researchers can efficiently harness this privileged scaffold to drive the next generation of pharmaceutical and agrochemical innovations.

References

  • Application Notes and Protocols: Agrochemical Applications of Brominated Pyrazole Compounds Source: BenchChem
  • Preparation and Chemistry of 3/5-Halogenopyrazoles Source: Chemical Reviews (ACS)
  • 3-Bromo-1H-pyrazole | Building Block for R&D Source: BenchChem
  • Design, synthesis and insecticidal activities of novel anthranilic diamides containing fluorinated groups as potential ryanodine receptors activitors Source: RHHZ
  • Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities Source: MDPI
  • 5-Bromo-3-methyl-1-phenylpyrazole | 41327-15-5 Source: BenchChem

Sources

Foundational

5-bromo-4-methyl-1H-pyrazol-3-amine molecular weight and formula.

An In-Depth Technical Guide to 4-Bromo-5-methyl-1H-pyrazol-3-amine Introduction Heterocyclic compounds form the bedrock of modern medicinal chemistry, and among them, the pyrazole scaffold stands out as a "privileged str...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Bromo-5-methyl-1H-pyrazol-3-amine

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry, and among them, the pyrazole scaffold stands out as a "privileged structure." This distinction is earned due to its prevalence in a multitude of FDA-approved drugs and its capacity to interact with a wide range of biological targets. This guide focuses on a key derivative, 4-bromo-5-methyl-1H-pyrazol-3-amine (CAS: 1780-72-9), a versatile building block for drug discovery and development professionals.

While the nomenclature can vary, with "5-bromo-4-methyl" and "4-bromo-5-methyl" isomers existing, this document is dedicated to the well-characterized and commercially available compound identified by CAS number 1780-72-9, for which the accepted IUPAC name is 4-bromo-5-methyl-1H-pyrazol-3-amine.[1][2][3] This molecule is particularly valuable due to its trifunctionality: an amine group for amide bond formation, a bromine atom that serves as a reactive handle for cross-coupling reactions, and the pyrazole core itself, which provides a stable and tunable platform for molecular design. Its application is prominent in the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapy and inflammation treatment.[4][5]

This document provides a comprehensive overview of its chemical properties, synthesis, applications, and handling, designed for researchers and scientists aiming to leverage its unique chemical architecture in their work.

Part 1: Core Molecular Attributes and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is critical for its effective use in synthesis and screening. The key identifiers and physical data for 4-bromo-5-methyl-1H-pyrazol-3-amine are summarized below.

PropertyValueReference
CAS Number 1780-72-9[1][6][7]
Molecular Formula C₄H₆BrN₃[1][3][7]
Molecular Weight 176.01 g/mol [1][7]
IUPAC Name 4-bromo-5-methyl-1H-pyrazol-3-amine[1][2][3]
Synonyms 3-Amino-4-bromo-5-methylpyrazole, 5-Amino-4-bromo-3-methyl-1H-pyrazole[1][7]
Physical Form Solid[7]
Melting Point 117-122 °C[7]
Purity (Typical) ≥97%[4][7]
Storage Conditions 2-8°C, keep in a dark place, sealed in dry conditions[7]
Spectroscopic Characterization

Structural confirmation is paramount. While specific spectra are proprietary to the supplier, typical analytical data for this compound would include:

  • ¹H NMR: Expected signals would correspond to the methyl protons, the amine protons, and the N-H proton of the pyrazole ring. The chemical shifts would be influenced by the electronic environment created by the bromine and amine substituents.

  • ¹³C NMR: Four distinct carbon signals are expected, corresponding to the methyl group and the three carbons of the pyrazole ring.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The exact mass would be 174.97451 Da.[1]

Part 2: Synthesis and Mechanistic Considerations

The synthesis of substituted aminopyrazoles can be approached through various routes, often starting from either acyclic precursors that are cyclized or from a pre-formed pyrazole ring that is subsequently functionalized. A common and effective strategy for producing 4-bromo-5-methyl-1H-pyrazol-3-amine involves the cyclization of a dicarbonyl or equivalent precursor with hydrazine, followed by a regioselective bromination.

Conceptual Synthetic Workflow

The diagram below illustrates a plausible and widely adopted synthetic pathway. The logic behind this approach is the use of readily available starting materials and reactions that provide good control over regiochemistry.

G A Acetoacetonitrile + Hydrazine B Cyclization A->B Condensation C 3-Methyl-1H-pyrazol-5-amine B->C D Bromination (e.g., NBS in Acetonitrile) C->D Electrophilic Aromatic Substitution E 4-Bromo-5-methyl-1H-pyrazol-3-amine (Target Molecule) D->E

Caption: A conceptual workflow for the synthesis of 4-bromo-5-methyl-1H-pyrazol-3-amine.

Detailed Synthetic Protocol (Illustrative)

This protocol is a representative example based on established chemical principles for pyrazole synthesis.[8]

Step 1: Synthesis of 3-Methyl-1H-pyrazol-5-amine

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetoacetonitrile (1.0 eq) and ethanol as the solvent.

  • Reaction: Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature. An exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and reduce the solvent volume under vacuum. The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-methyl-1H-pyrazol-5-amine.

    • Causality: The condensation of the hydrazine with the two carbonyl-equivalent centers of acetoacetonitrile (the ketone and the nitrile) leads to the formation of the stable five-membered pyrazole ring. Ethanol is a suitable polar protic solvent for this transformation.

Step 2: Bromination to yield 4-Bromo-5-methyl-1H-pyrazol-3-amine

  • Setup: Dissolve the 3-methyl-1H-pyrazol-5-amine (1.0 eq) from Step 1 in a suitable solvent such as acetonitrile or dichloromethane in a flask protected from light.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

    • Causality: NBS is a mild and selective brominating agent. The pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution. The C4 position is the most activated site for substitution due to the directing effects of the two nitrogen atoms and the amine group. Acetonitrile is a polar aprotic solvent that facilitates the reaction without competing with the substrate.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete conversion.

  • Workup: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product, 4-bromo-5-methyl-1H-pyrazol-3-amine.

Part 3: Key Applications in Drug Discovery

The true value of 4-bromo-5-methyl-1H-pyrazol-3-amine lies in its role as a versatile intermediate. The bromine atom at the C4 position is a key functional handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[5]

Core Scaffold for Kinase Inhibitors

Many pyrazole derivatives function as ATP-competitive kinase inhibitors, targeting crucial nodes in signaling pathways that are often dysregulated in diseases like cancer.[5] This compound serves as a key starting material for inhibitors of enzymes such as:

  • Phosphatidylinositol 3-kinases (PI3K): An intermediate in the synthesis of PI3K inhibitors, which are vital in cancer therapeutics.[9]

  • Bruton's tyrosine kinase (BTK): Used in the development of novel irreversible BTK inhibitors for treating B-cell tumors and autoimmune diseases.[10]

Workflow: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, allowing for the attachment of various aryl and heteroaryl groups to the pyrazole core. This is a cornerstone technique in lead optimization, enabling the systematic exploration of the chemical space around the scaffold to enhance potency and selectivity.

G A 4-Bromo-5-methyl- 1H-pyrazol-3-amine C Suzuki-Miyaura Coupling A->C B Arylboronic Acid or Ester B->C E 4-Aryl-5-methyl- 1H-pyrazol-3-amine C->E D Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) D->C F Further Functionalization (e.g., Amide Coupling) E->F G Bioactive Target Molecule (e.g., Kinase Inhibitor) F->G

Caption: Use of the compound in a Suzuki coupling workflow for drug development.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling an aryl boronic acid with 4-bromo-5-methyl-1H-pyrazol-3-amine.

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-bromo-5-methyl-1H-pyrazol-3-amine (1.0 eq), the desired arylboronic acid or pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically potassium carbonate or cesium carbonate (2.0-3.0 eq).

    • Causality: An inert atmosphere is critical to prevent the degradation of the palladium catalyst. The base is required for the transmetalation step of the catalytic cycle.

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 80-100°C and stir for 4-24 hours. Monitor the reaction's progress using TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude material is then purified by flash column chromatography on silica gel to yield the desired 4-aryl-5-methyl-1H-pyrazol-3-amine product.

Part 4: Safety and Handling

As with any laboratory chemical, proper handling of 4-bromo-5-methyl-1H-pyrazol-3-amine is essential for ensuring a safe research environment.

  • Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral; H302).[1][3][7] The GHS pictogram is GHS07 (exclamation mark).[7]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended (2-8°C).[7] This prevents potential degradation over time.

Conclusion

4-Bromo-5-methyl-1H-pyrazol-3-amine is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined structure, combined with the strategic placement of reactive functional groups, provides a reliable and versatile platform for constructing complex molecular architectures. From academic laboratories exploring novel biological pathways to pharmaceutical companies developing next-generation targeted therapies, this pyrazole derivative continues to be a compound of high strategic importance. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is the first step toward unlocking its full potential in the quest for new medicines.

References

  • Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. (2024). PHOSPHORUS SULFUR. [Link]

  • Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. (2012). Organic Letters. [Link]

  • 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine. Avantor. [Link]

  • 3-Amino-4-bromo-5-methylpyrazole. PubChem. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (CN112079781A).
  • Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. (2012). PubMed. [Link]

  • 4-bromo-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine. Chemspace. [Link]

  • 4-bromo-5-methyl-1H-pyrazol-3-amine Overview. ECHA. [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry. [Link]

  • 5-bromo-1-methyl-1H-pyrazol-3-amine. Chemspace. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]

Sources

Exploratory

Unraveling Tautomerism in 3-Aminopyrazole: A Comprehensive Guide for Structural Analysis and Drug Design

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter a critical blind spot in preclinical drug development: the mischaracterization of tautomeric states. Pyrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter a critical blind spot in preclinical drug development: the mischaracterization of tautomeric states. Pyrazoles, particularly 3-aminopyrazoles, are privileged scaffolds ubiquitous in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., CDKs, p38 MAPK, and FLT3).

However, the 3-aminopyrazole system is dynamically complex. It exhibits annular prototropic tautomerism—a 1,2-H shift between the two vicinal nitrogen atoms—resulting in an equilibrium between the 3-aminopyrazole (3AP) and 5-aminopyrazole (5AP) forms. Failing to accurately identify the predominant tautomer in solution or within a biological binding pocket can lead to catastrophic mispredictions of hydrogen-bonding networks, ultimately derailing structure-based drug design (SBDD) efforts.

This technical guide synthesizes empirical data, computational modeling, and field-proven experimental workflows to provide a definitive framework for analyzing tautomerism in 3-aminopyrazole compounds.

The Thermodynamic and Structural Landscape

The tautomeric equilibrium of 3(5)-aminopyrazoles is not static; it is dictated by the intrinsic electronic properties of the heterocycle, substituent effects, and the surrounding dielectric environment. While amino-imino tautomerism is theoretically possible, experimental evidence overwhelmingly supports that prototropic annular tautomerism dominates the system.

According to matrix isolation infrared (IR) spectroscopy supported by density functional theory (DFT) calculations, the 3-aminopyrazole (3AP) tautomer is thermodynamically more stable than the 5-aminopyrazole (5AP) form in the gas phase and solid state . The delocalization of the lone pair of electrons from the exocyclic amino group into the pyrazole ring increases the electron density at the C4 position, stabilizing the 3AP configuration.

Quantitative Thermodynamic Data

To facilitate structural predictions, the fundamental energetic and structural parameters of the parent 3(5)-aminopyrazole system are summarized below.

Parameter3-Aminopyrazole (3AP)5-Aminopyrazole (5AP)
Relative Energy (ΔE) 0.0 kJ/mol (Reference)+10.7 kJ/mol
Gibbs Free Energy (ΔG) 0.0 kJ/mol (Reference)+9.8 kJ/mol
Predominant State Solid state & Gas phaseMinor photoproduct
C3/C5 - N(amino) Bond Shorter (partial double bond character)Longer (single bond character)
C4 Electron Density High (Highly Nucleophilic)Lower

Data derived from DFT(B3LYP)/6-311++G(d,p) calculations.

Mechanistic Pathways: UV-Induced Phototautomerization

While 3AP is the global minimum, the 5AP tautomer can be artificially populated via external energy input. In specialized analytical settings, exposing matrix-isolated 3AP to broadband ultraviolet (UV) irradiation triggers a phototautomerization process. The absorption of UV photons provides the necessary activation energy to overcome the high kinetic barrier of the intramolecular 1,2-H shift, converting 3AP into 5AP.

Tautomerization 3 3 AP Thermal Relaxation (Dark) AP->3 UV UV Irradiation (λ > 235 nm) AP->UV Photon Absorption Excited Excited State / Transition 1,2-H Shift UV->Excited Excitation 5 5 Excited->5

Fig 1. UV-induced phototautomerization pathway of 3-aminopyrazole to 5-aminopyrazole.

Self-Validating Experimental Workflows

To confidently assign tautomeric states in novel drug candidates, researchers must employ orthogonal analytical techniques. Below are two field-proven, step-by-step methodologies designed with built-in validation mechanisms.

Protocol A: Matrix Isolation IR Spectroscopy & Phototautomerization

This protocol is the gold standard for observing isolated tautomers without the confounding variables of solvent interactions or intermolecular hydrogen bonding.

  • Sublimation & Matrix Deposition: Sublime the highly pure 3-aminopyrazole sample at controlled low pressure and co-deposit it with an excess of high-purity Argon gas onto a CsI window cooled to 15 K.

    • Causality: Cryogenic argon matrix isolation traps individual monomers. This eliminates intermolecular hydrogen bonding, which would otherwise drive rapid tautomeric exchange, causing severe line broadening in the IR spectra.

  • Baseline IR Acquisition: Record the FTIR spectrum of the un-irradiated matrix.

    • Validation Step: Compare the observed vibrational bands against anharmonic frequencies calculated via DFT. A precise match confirms the exclusive presence of the 3AP tautomer in the ground state.

  • In Situ UV Irradiation: Expose the matrix to broadband UV radiation (λ > 235 nm) using a high-pressure mercury or xenon-arc lamp.

    • Causality: UV photons inject the exact activation energy required to break the N-H bond and facilitate the 1,2-H intramolecular shift, allowing the observation of the higher-energy 5AP tautomer.

  • Kinetic Monitoring: Collect IR spectra at regular intervals during irradiation.

    • Validation Step: Track the depletion of 3AP-specific bands (e.g., specific NH2 wagging modes) and the simultaneous emergence of 5AP-specific bands to calculate the phototautomerization kinetics, ensuring mass balance in the system.

Protocol B: Solution-State NMR and Computational Benchmarking

For drug development, understanding tautomerism in solution is paramount. This protocol couples Nuclear Magnetic Resonance (NMR) with computational chemistry .

  • Variable-Solvent Sample Preparation: Dissolve the aminopyrazole derivative in a set of deuterated solvents with varying dielectric constants (e.g., CDCl3, DMSO-d6, CD3OD).

    • Causality: Solvent polarity heavily influences the tautomeric equilibrium. Polar solvents like DMSO can stabilize more polar tautomeric forms via specific solvent-solute hydrogen bonding, mimicking the diverse environments of biological systems.

  • Variable-Temperature (VT) Multinuclear NMR: Acquire 1H, 13C, and 15N NMR spectra at sub-ambient temperatures.

    • Causality: At room temperature, rapid proton exchange averages the NMR signals of the tautomers. Lowering the temperature slows this exchange on the NMR timescale, resolving distinct spectroscopic signals for both 3AP and 5AP if an equilibrium exists.

  • NOE (Nuclear Overhauser Effect) Experiments: Perform 1D NOE or 2D NOESY experiments.

    • Validation Step: NOE measures through-space dipole-dipole interactions rather than through-bond coupling. Irradiating the exocyclic amino protons will yield strong spatial correlations with the adjacent C4-H in the 3AP form. The absence or alteration of this spatial correlation unambiguously differentiates 3AP from 5AP.

  • DFT Computational Benchmarking: Run DFT calculations using the B3LYP functional and the 6-311++G(d,p) basis set, incorporating a Polarizable Continuum Model (PCM) matching the experimental solvents.

    • Causality: The 6-311++G(d,p) basis set includes diffuse and polarization functions, which are absolutely critical for accurately modeling the diffuse electron density of the nitrogen lone pairs.

    • Validation Step: Correlate computed NMR shielding tensors with the experimental chemical shifts. A linear correlation coefficient (R²) > 0.99 validates the empirical tautomeric assignment.

Workflow Start Compound Synthesis & Purification NMR Solution-State NMR (1H, 13C, 15N, NOE) Start->NMR Solubilization XRay X-Ray Crystallography (Solid State) Start->XRay Crystallization DFT DFT Calculations B3LYP/6-311++G(d,p) NMR->DFT Empirical Shifts Integration Data Integration & Tautomeric Ratio NMR->Integration NOE/Coupling Data XRay->DFT 3D Coordinates XRay->Integration Solid State Conformer DFT->Integration Computed Energies

Fig 2. Integrated analytical workflow combining NMR, X-ray, and DFT for tautomer characterization.

Implications in Drug Discovery and SBDD

The functionalization of the pyrazole nucleus with amino substituents has led to highly active pharmacological compounds . In the context of kinase inhibitors, the aminopyrazole moiety frequently acts as the hinge-binding motif.

The tautomeric state dictates the spatial arrangement of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA). For instance, the 3AP tautomer presents an N1-H (donor), an N2 (acceptor), and a C3-NH2 (donor). If a computational chemist incorrectly models the ligand as the 5AP tautomer during molecular docking, the predicted hydrogen-bonding network with the kinase hinge region (typically involving the backbone carbonyl and amide of residues like Met or Leu) will be fundamentally inverted. This leads to the synthesis of "optimized" derivatives that inexplicably fail in in vitro assays.

Furthermore, tautomerism impacts Lipinski's Rule of Five parameters, specifically the calculation of polar surface area (PSA) and partition coefficients (LogP), thereby influencing the predicted oral bioavailability and membrane permeability of the drug candidate.

Conclusion

Tautomerism in 3-aminopyrazoles is a dynamic variable that demands rigorous analytical oversight. By combining low-temperature NOE NMR spectroscopy, matrix isolation techniques, and high-level DFT calculations, researchers can definitively map the tautomeric landscape of their compounds. Integrating these self-validating workflows early in the drug discovery pipeline prevents costly late-stage failures and ensures that structure-based design is grounded in physical reality.

References

  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules (2021).[Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules (2019).[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals (2023).[Link]

Foundational

Potential therapeutic targets for pyrazole compounds.

Title: Engineering the Pyrazole Scaffold: A Technical Guide to Therapeutic Targeting, SAR Optimization, and Assay Validation Executive Summary Pyrazole, a five-membered heteroaromatic ring containing two adjacent nitroge...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering the Pyrazole Scaffold: A Technical Guide to Therapeutic Targeting, SAR Optimization, and Assay Validation

Executive Summary

Pyrazole, a five-membered heteroaromatic ring containing two adjacent nitrogen atoms, has emerged as a profoundly privileged scaffold in modern drug discovery. The unique physicochemical properties of pyrazole—specifically its ability to act simultaneously as a hydrogen bond donor (N-1) and acceptor (N-2)—enable it to engage a diverse array of biological targets (1)[1]. As a Senior Application Scientist, I have observed that successful pyrazole-based drug development requires a rigorous understanding of target biology, precise structure-activity relationship (SAR) tuning, and robust, self-validating experimental workflows. This whitepaper elucidates the core therapeutic targets of pyrazole compounds, detailing the mechanistic rationale for their efficacy in oncology and inflammation, and provides standardized protocols for validating target engagement.

Core Therapeutic Targets and Mechanistic Causality

Cyclooxygenase-2 (COX-2): Precision in Anti-Inflammatory Design

Traditional non-steroidal anti-inflammatory drugs (tNSAIDs) non-selectively inhibit both COX-1 (constitutive, cytoprotective) and COX-2 (inducible, inflammatory), leading to severe gastrointestinal toxicity. The advent of diaryl-substituted pyrazoles, epitomized by celecoxib, revolutionized this therapeutic space (2)[2].

Mechanistic Rationale: Celecoxib binds to a hydrophilic side pocket present in COX-2 that is sterically inaccessible in COX-1. The 4-sulfamoylphenyl group on the 1-position of the pyrazole ring is critical for inserting into this COX-2 specific pocket, while the 3-trifluoromethyl group maximizes both potency and selectivity (3)[3]. By selectively inhibiting COX-2, pyrazole derivatives block the conversion of arachidonic acid to prostaglandin H2 (PGH2), thereby halting the inflammatory cascade without compromising COX-1 mediated gastric mucosal protection (4)[4].

COX2_Mechanism AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) Housekeeping AA->COX1 COX2 COX-2 (Inducible) Inflammation/Cancer AA->COX2 PGH2_1 PGH2 -> TXA2 (Platelet Aggregation) COX1->PGH2_1 PGH2_2 PGH2 -> PGE2 (Inflammation/Pain) COX2->PGH2_2 Pyrazole Diaryl Pyrazole (e.g., Celecoxib) Pyrazole->COX1 Steric Hindrance (No Binding) Pyrazole->COX2 Selective Inhibition (via Sulfonamide pocket)

Caption: Selective inhibition of the COX-2 inflammatory pathway by diaryl pyrazole compounds.

Kinase Inhibition in Oncology: Mimicking the Purine Core

Protein kinases are fundamental to cell proliferation and survival. Over 40 pyrazole-containing kinase inhibitors are currently in clinical testing or approved, targeting EGFR, VEGFR, CDKs, PI3K/AKT, and ALK/ROS1 (5)[5].

Mechanistic Rationale: The pyrazole ring serves as a highly efficient bioisostere for the purine ring of ATP. In the kinase hinge region, the pyrazole nitrogens form critical hydrogen bonds with the backbone amides of the kinase (6)[6]. For instance, novel pyrazole derivatives have been discovered as potent JNK3 inhibitors, demonstrating sub-micromolar IC50 values and high selectivity against hepatocellular carcinoma cell lines (7)[7]. Furthermore, fused pyrazole systems (e.g., pyrazolo-pyrimidines) exhibit dual EGFR/VEGFR-2 inhibition, simultaneously starving tumors of growth signals and angiogenic blood supply (8)[8].

Kinase_Signaling Ligand Growth Factor (EGF / VEGF) Receptor Receptor Tyrosine Kinase (EGFR / VEGFR-2) Ligand->Receptor ATP ATP Binding (Hinge Region) Receptor->ATP Requires Cascade Downstream Signaling (PI3K/AKT, MAPK/ERK) ATP->Cascade Proliferation Tumor Proliferation & Angiogenesis Cascade->Proliferation Pyrazole Pyrazole Kinase Inhibitor (ATP Competitor) Pyrazole->ATP Competitive Displacement

Caption: Disruption of RTK signaling cascades by ATP-competitive pyrazole kinase inhibitors.

Quantitative Target Affinity Profiles

To design effective pyrazole therapeutics, one must benchmark against established clinical and pre-clinical candidates. The following table synthesizes the target affinities of key pyrazole derivatives, highlighting the structural versatility of this scaffold (9)[9].

Compound Class / NamePrimary Target(s)Indication / StatusRepresentative IC50 / KiMechanism of Action
Celecoxib COX-2Inflammation, Pain (FDA Approved)~40 nM (COX-2)Reversible, selective non-competitive inhibitor of COX-2
Crizotinib ALK, ROS1, c-METNSCLC (FDA Approved)~20 nM (ALK)ATP-competitive multi-targeted tyrosine kinase inhibitor
Asciminib BCR-ABL1CML (FDA Approved)~1-2 nMAllosteric inhibitor (binds myristoyl pocket)
Afuresertib AKT1/2/3Multiple Myeloma (Clinical)Ki = 0.08 nM (AKT1)ATP-competitive pan-AKT inhibitor
Compound 1f (Experimental)JNK3Hepatocellular Carcinoma (Pre-clinical)97.4 nMSelective JNK3 kinase inhibitor
Compound 3 (Fused Pyrazole)EGFR / VEGFR-2Solid Tumors (Pre-clinical)0.06 µM (EGFR)Dual Tyrosine Kinase Inhibitor

Self-Validating Experimental Methodologies

As application scientists, we cannot rely solely on biochemical assays, which often yield false positives due to compound aggregation or non-specific binding. A self-validating system requires orthogonal testing: biochemical affinity, live-cell target engagement, and phenotypic readout.

Protocol 1: Live-Cell Target Engagement via NanoBRET (Kinase Inhibitors)

Causality: Biochemical assays do not account for cellular permeability, efflux pumps, or intracellular ATP competition. Bioluminescence Resonance Energy Transfer (NanoBRET) allows us to quantify the exact intracellular occupancy of the pyrazole inhibitor, ensuring the compound actually reaches its target inside a living cell.

Step-by-Step Methodology:

  • Cell Seeding & Transfection: Seed HEK293T cells in a 96-well white plate at 2×104 cells/well. Transfect cells with a plasmid encoding the target kinase fused to NanoLuc luciferase (e.g., NanoLuc-JNK3). Validation Check: Include a mock-transfected negative control to assess background luminescence.

  • Tracer Equilibration: After 24 hours, add a cell-permeable fluorescent kinase tracer (e.g., Bodipy-FL ATP analog) at a concentration equal to its cellular Kd​ .

  • Inhibitor Dosing: Add the pyrazole test compound in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM). Validation Check: Use a known highly potent inhibitor (e.g., Crizotinib for ALK) as a positive control to ensure assay window robustness.

  • Incubation: Incubate for 2 hours at 37°C to allow the pyrazole compound to cross the membrane and competitively displace the tracer from the kinase active site.

  • Substrate Addition & Reading: Add the NanoLuc furimazine substrate. Measure BRET using a microplate reader (Donor emission: 460 nm, Acceptor emission: 618 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio indicates successful intracellular target engagement by the pyrazole compound. Calculate the cellular IC50​ .

NanoBRET_Workflow S1 1. Transfect NanoLuc-Kinase into HEK293T S2 2. Add Fluorescent Tracer (High BRET Signal) S1->S2 S3 3. Add Pyrazole Compound (Dose-Response) S2->S3 S4 4. Competitive Displacement (Loss of BRET) S3->S4 S5 5. Calculate Cellular IC50 (Self-Validating Output) S4->S5

Caption: Self-validating NanoBRET workflow for quantifying live-cell kinase target engagement.

Protocol 2: COX-1/COX-2 Selectivity Profiling (Human Whole Blood Assay)

Causality: Purified enzyme assays fail to mimic the physiological environment where plasma protein binding heavily influences the free drug concentration of highly lipophilic pyrazoles. The Human Whole Blood Assay (HWBA) is the gold standard for determining true clinical selectivity, utilizing endogenous cells and physiological protein levels.

Step-by-Step Methodology:

  • Blood Collection: Draw venous blood from healthy, unmedicated human volunteers into heparinized tubes (for COX-2) and non-anticoagulated tubes (for COX-1).

  • COX-1 Assay (Platelet TXB2): Aliquot 1 mL of non-anticoagulated blood. Add the pyrazole compound (or vehicle). Incubate at 37°C for 1 hour to allow blood to clot. The clotting process activates platelets to produce Thromboxane B2 (TXB2) via COX-1.

  • COX-2 Assay (LPS-induced PGE2): Aliquot 1 mL of heparinized blood. Add the pyrazole compound and 10 µg/mL Lipopolysaccharide (LPS). Incubate at 37°C for 24 hours. LPS induces monocytes/macrophages to express COX-2 and produce Prostaglandin E2 (PGE2). Validation Check: Include a non-LPS stimulated well to ensure baseline PGE2 is negligible.

  • Plasma Extraction: Centrifuge all samples at 2000 x g for 10 minutes at 4°C to isolate serum/plasma.

  • Quantification: Use specific Enzyme-Linked Immunosorbent Assays (ELISA) to quantify TXB2 (COX-1 activity) and PGE2 (COX-2 activity).

  • Selectivity Index (SI) Calculation: Calculate the IC50​ for both assays. The Selectivity Index is defined as IC50​(COX−1)/IC50​(COX−2) . An SI > 50 indicates a highly selective COX-2 inhibitor suitable for advancement.

Conclusion

The pyrazole scaffold remains a cornerstone of rational drug design. By meticulously analyzing the structural nuances—such as the requirement of a para-sulfamoylphenyl group for COX-2 selectivity or the hydrogen-bonding capacity of the pyrazole nitrogens in kinase hinge regions—researchers can systematically optimize target affinity. Coupling these design principles with rigorous, self-validating cellular and physiological assays ensures that pyrazole derivatives translate successfully from in vitro hits to robust clinical candidates.

References

  • Source: National Institutes of Health (NIH)
  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: PMC - NIH URL
  • Title: Celecoxib - Wikipedia Source: Wikipedia URL
  • Title: Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships Source: PMC - NIH URL
  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: PMC - NIH URL
  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Title: Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors Source: PubMed - NIH URL
  • Title: Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors Source: Frontiers URL
  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC - NIH URL

Sources

Exploratory

The Structural Blueprint of 5-Bromo-4-methyl-1H-pyrazol-3-amine: A Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary The pyrazole nucleus is a cornerstone of modern medicinal chemistry. Among its derivatives, 3-aminopyrazoles have emerged as highly potent, privileged scaffolds for the development of targeted therapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry. Among its derivatives, 3-aminopyrazoles have emerged as highly potent, privileged scaffolds for the development of targeted therapeutics, particularly ATP-competitive kinase inhibitors [1]. This technical whitepaper provides an in-depth structural and analytical guide to 5-bromo-4-methyl-1H-pyrazol-3-amine (CAS: 2514952-93-1; Formula: C₄H₆BrN₃). By dissecting its structural features—from high-resolution spectroscopic characterization to its crystallographic behavior within kinase active sites—this guide equips drug development professionals with the mechanistic insights required to leverage this building block in structure-activity relationship (SAR) campaigns.

Chemical Identity & Pharmacophore Rationale

The strategic substitution pattern of 5-bromo-4-methyl-1H-pyrazol-3-amine is not accidental; every functional group serves a distinct mechanistic purpose in drug design:

  • The 3-Amino Group ( −NH2​ ) & Pyrazole Core: The exocyclic amine and the adjacent endocyclic nitrogen act as a highly efficient bidentate hydrogen bond donor/acceptor pair. This motif perfectly mimics the binding of adenine, allowing the scaffold to anchor tightly to the hinge region of kinases such as JNK3, p38 MAPK, and CDK2 [2, 5].

  • The 4-Methyl Group ( −CH3​ ): Positioned between the amine and the bromine, this methyl group provides critical steric bulk. It forces adjacent substituents (added during later derivatization) out of coplanarity, which is a key driver for achieving selectivity between closely related kinase pockets (e.g., JNK3 over p38) [2]. Furthermore, it enhances the local lipophilicity of the molecule.

  • The 5-Bromo Group ( −Br ): The bromine atom is a vital synthetic handle. It allows for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), enabling medicinal chemists to project functional groups deep into the hydrophobic specificity pockets of the target enzyme [1].

MAPK_Pathway Stimulus Extracellular Stimulus (Stress, Cytokines) Receptor Membrane Receptor (e.g., TNFR, IL-1R) Stimulus->Receptor MAP3K MAP3K (ASK1, MEKK) Receptor->MAP3K MAP2K MAP2K (MKK4/7, MKK3/6) MAP3K->MAP2K JNK_p38 JNK3 / p38 MAPK (Target Kinases) MAP2K->JNK_p38 Phosphorylation Transcription Transcription Factors (c-Jun, ATF2) JNK_p38->Transcription Activation Aminopyrazole 5-bromo-4-methyl- 1H-pyrazol-3-amine Derivatives Aminopyrazole->JNK_p38 ATP-competitive Inhibition Response Cellular Response (Apoptosis, Inflammation) Transcription->Response

Figure 1: MAPK signaling cascade highlighting the ATP-competitive inhibition by aminopyrazoles.

Spectroscopic Characterization

Accurate structural validation of 5-bromo-4-methyl-1H-pyrazol-3-amine requires a multi-modal analytical approach. Due to the phenomenon of annular tautomerism inherent to pyrazoles, the choice of solvent and analytical technique is critical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To observe the exchangeable protons of the amine and the pyrazole ring, NMR spectra must be acquired in a highly polar, aprotic solvent such as DMSO- d6​ . Protic solvents (like Methanol- d4​ ) will cause rapid deuterium exchange, rendering the −NH and −NH2​ signals invisible [4].

Because the pyrazole ring contains three quaternary carbons (C3, C4, C5), 1D 13C NMR alone can yield weak signals due to long relaxation times and lack of Nuclear Overhauser Effect (NOE) enhancement. Therefore, 2D Heteronuclear Multiple Bond Correlation (HMBC) is required. The methyl protons ( 1.90 ppm) will show strong 2J and 3J correlations to C3, C4, and C5, allowing for unambiguous assignment.

High-Resolution Mass Spectrometry (HRMS)

The presence of the bromine atom provides a highly diagnostic isotopic signature. Bromine naturally exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Consequently, the HRMS spectrum (ESI+) will display a distinct doublet for the [M+H]+ ion separated by 2 mass units, serving as an internal validation of the compound's integrity.

Table 1: Quantitative Summary of Expected Analytical Data
Analytical MethodParameter / NucleusExpected Value / Chemical ShiftMultiplicity & Assignment
1 H NMR (DMSO- d6​ ) H-C4 (Methyl) 1.90 ppmSinglet, 3H
H-N3 (Amine) 4.80 - 5.20 ppmBroad singlet, 2H (Exchangeable)
H-N1 (Pyrazole) 11.50 - 12.00 ppmBroad singlet, 1H (Exchangeable)
13 C NMR (DMSO- d6​ ) C-CH 3​ 9.5 ppmPrimary carbon
C4 (C-CH 3​ ) 102.0 ppmQuaternary carbon
C5 (C-Br) 118.0 ppmQuaternary carbon
C3 (C-NH 2​ ) 145.0 ppmQuaternary carbon
HRMS (ESI+) [M+H]+ ( 79Br ) m/z 175.98100% Relative Abundance
[M+H]+ ( 81Br ) m/z 177.98 98% Relative Abundance

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the causal steps required for structural analysis and downstream crystallographic application.

Protocol A: 1D and 2D NMR Acquisition

Causality Focus: Optimizing relaxation delays for quaternary carbon detection.

  • Sample Preparation: Dissolve 15-20 mg of 5-bromo-4-methyl-1H-pyrazol-3-amine in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) to prevent water peak overlap and slow proton exchange.

  • Instrument Setup: Load the sample into a 5 mm NMR tube and insert it into a 400 MHz (or higher) NMR spectrometer. Ensure the probe temperature is stabilized at 298 K.

  • 1 H Acquisition: Run a standard 1 H pulse sequence with a relaxation delay (D1) of 2 seconds. Acquire 16 scans.

  • 13 C Acquisition: Run a proton-decoupled 13 C sequence. Crucial Step: Increase the D1 delay to 3-5 seconds to allow the quaternary carbons (C3, C4, C5) sufficient time to relax, ensuring adequate signal-to-noise ratio. Acquire 512 scans.

  • 2D HMBC Acquisition: Set up an HMBC experiment optimized for long-range coupling constants ( nJCH​=8 Hz). This will link the methyl protons to the pyrazole ring carbons, definitively proving the regiochemistry of the bromo and amino groups.

Protocol B: Co-crystallization with Target Kinase (e.g., JNK3)

Causality Focus: Stabilizing the protein-ligand complex for X-ray diffraction.

  • Complex Formation: Incubate 10 mg/mL of purified JNK3 protein with a 2-fold molar excess of the aminopyrazole derivative.

  • Buffer Optimization: Add 1 mM AMP-PCP (a non-hydrolyzable ATP analog to stabilize the active site if needed), 2 mM MgCl 2​ , and 0.4 mM Zwittergent 3-14. Reasoning: Zwittergent prevents protein aggregation and non-specific precipitation during crystallization [2].

  • Cryoprotection: Introduce 10% ethylene glycol into the crystallization buffer. Reasoning: This acts as a cryoprotectant, preventing the formation of ice crystals that would destroy the protein lattice during flash-freezing in liquid nitrogen [2, 3].

  • Vapor Diffusion: Utilize the hanging-drop vapor diffusion method at 4°C. Mix 1 μ L of the protein-ligand complex with 1 μ L of the reservoir solution.

  • Diffraction: Harvest crystals after 3-7 days, flash-freeze in liquid nitrogen, and collect diffraction data at a synchrotron light source.

Workflow Synthesis Compound Synthesis NMR NMR Spectroscopy (1H, 13C, HMBC) Synthesis->NMR MS HRMS Analysis (Isotope Profiling) Synthesis->MS Xray X-ray Crystallography (Co-crystallization) NMR->Xray Structural Validation MS->Xray SAR SAR Modeling & Lead Optimization Xray->SAR Binding Mode Elucidation

Figure 2: Multidisciplinary workflow for the structural characterization of aminopyrazole scaffolds.

Conclusion

The 5-bromo-4-methyl-1H-pyrazol-3-amine scaffold represents a highly versatile, structurally rigid pharmacophore. By utilizing rigorous NMR and HRMS techniques, researchers can validate its structure despite the complexities of annular tautomerism. When functionalized via its C5-bromine handle, the resulting derivatives can be co-crystallized with target kinases, revealing highly planar, ATP-competitive binding modes that drive modern structure-based drug design.

References

  • A Comparative Analysis of 3-Aminopyrazoles Versus 5-Aminopyrazoles in Drug Discovery.Benchchem.
  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38.PMC - National Institutes of Health.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review.MDPI / PMC - National Institutes of Health.
  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives.ResearchGate.
  • 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding.PubMed - National Institutes of Health.
Foundational

The Ascendance of Aminopyrazoles: A Technical Guide to Synthesis, Biological Evaluation, and Therapeutic Targeting

Introduction: The Privileged Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its inherent structural features allow for versatile functionalization, leading to a vast chemical space of derivatives with a broad spectrum of biological activities.[1] Among these, aminopyrazoles have garnered significant attention from researchers and drug development professionals. The position of the amino group on the pyrazole ring—at the 3, 4, or 5-position—profoundly influences the molecule's physicochemical properties and its interactions with biological targets, making these compounds a fertile ground for the discovery of novel therapeutics.[2]

This technical guide provides an in-depth exploration of the discovery and synthesis of novel aminopyrazole derivatives. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will traverse the landscape of synthetic strategies, dissect key biological targets, and illuminate the structure-activity relationships that govern the therapeutic potential of this remarkable class of compounds.

Core Synthetic Strategies: From Building Blocks to Bioactive Molecules

The synthesis of aminopyrazole derivatives is a well-established yet continually evolving field of organic chemistry. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring and the availability of starting materials.

The Cornerstone of Aminopyrazole Synthesis: Condensation of β-Ketonitriles with Hydrazines

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines.[3][4][5] This reaction proceeds through a fascinating cascade of nucleophilic attack and cyclization. The initial step involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring.[4]

The beauty of this method lies in its modularity. By varying the substituents on both the β-ketonitrile and the hydrazine, a diverse library of 5-aminopyrazole derivatives can be readily synthesized, allowing for extensive exploration of the chemical space and fine-tuning of biological activity.[4]

Navigating the Synthetic Landscape for 3- and 4-Aminopyrazoles

While the β-ketonitrile condensation is paramount for 5-aminopyrazoles, the synthesis of 3- and 4-aminopyrazole derivatives often requires alternative strategies.

  • 3-Aminopyrazoles: A common route to 3-aminopyrazoles involves the reaction of 3-oxo-alkanenitriles with hydrazine.[6] The reaction mechanism is analogous to the 5-aminopyrazole synthesis, but the regiochemistry of the starting material dictates the final position of the amino group.

  • 4-Aminopyrazoles: The synthesis of 4-aminopyrazoles can be more challenging. One established method involves the nitration of a pyrazole ring followed by the reduction of the resulting 4-nitropyrazole.[3] Another approach utilizes the Thorpe-Ziegler cyclization of N-alkylated enaminonitriles.[3]

Expanding the Arsenal: Fused Pyrazole Systems

The versatility of the aminopyrazole scaffold extends to its use as a building block for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. These fused systems often exhibit enhanced biological activity due to their structural resemblance to endogenous purines. A one-flask synthetic method has been developed where 5-aminopyrazoles react with N,N-substituted amides in the presence of PBr₃, followed by heterocyclization with hexamethyldisilazane to yield the corresponding pyrazolo[3,4-d]pyrimidines.[4][6]

Biological Activities and Therapeutic Targets: The Power of the Aminopyrazole Pharmacophore

Aminopyrazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide range of diseases, including cancer, inflammation, and infectious diseases.[1] A significant focus of research has been on their role as potent kinase inhibitors.[3]

Targeting the Engines of Cancer: Kinase Inhibition

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] The aminopyrazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling pathway is a key regulator of cellular responses to stress and inflammation.[8][9][10] Overactivation of this pathway is implicated in various inflammatory diseases and cancers. Aminopyrazole derivatives have been developed as potent inhibitors of p38 MAPK, demonstrating the potential to modulate inflammatory responses and inhibit cancer progression.[11][12]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for the regulation of the cell cycle, and their aberrant activity is a common feature of cancer, leading to uncontrolled cell proliferation.[7][13][14][15][16] Several aminopyrazole-based compounds have been identified as potent inhibitors of various CDKs, highlighting their potential as anticancer agents that can induce cell cycle arrest.[16][17]

  • AXL Receptor Tyrosine Kinase: The AXL receptor tyrosine kinase is another important target in cancer therapy, with its overexpression being associated with tumor growth, metastasis, and drug resistance.[1][18][19][20][21][22][23] The AXL signaling pathway activates several downstream effectors, including the PI3K/AKT and MAPK pathways, which promote cell survival and proliferation.[18][21][23] Aminopyrazole derivatives have emerged as a promising class of AXL inhibitors.

Visualizing the Mechanism: Key Signaling Pathways

To fully appreciate the therapeutic potential of aminopyrazole derivatives, it is crucial to understand the signaling pathways they modulate.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Stress Stress MAPKKK MAPKKK Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38 MAPK->Transcription_Factors Other_Kinases Other Kinases (e.g., MK2) p38 MAPK->Other_Kinases Inflammation Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Other_Kinases->Cell_Cycle_Arrest Inhibitor Aminopyrazole Inhibitor Inhibitor->p38 MAPK

Caption: p38 MAPK Signaling Pathway and Inhibition by Aminopyrazole Derivatives.

CDK_Pathway cluster_g1 G1 Phase cluster_s S Phase CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb P E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Transcription DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Inhibitor Aminopyrazole Inhibitor Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

Caption: CDK Signaling in Cell Cycle Progression and Inhibition by Aminopyrazoles.

AXL_Pathway GAS6 GAS6 AXL_Receptor AXL Receptor GAS6->AXL_Receptor Binds & Activates PI3K PI3K AXL_Receptor->PI3K MAPK RAS/RAF/MEK/ERK AXL_Receptor->MAPK AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival MAPK->Cell_Survival Inhibitor Aminopyrazole Inhibitor Inhibitor->AXL_Receptor

Caption: AXL Receptor Tyrosine Kinase Signaling Pathway and its Inhibition.

Data Presentation: Unveiling Structure-Activity Relationships

The biological activity of aminopyrazole derivatives is exquisitely sensitive to the nature and position of substituents on the pyrazole ring and any appended functionalities. The following tables summarize the in vitro activity of selected aminopyrazole derivatives against various cancer cell lines and kinases, providing a quantitative basis for understanding their structure-activity relationships (SAR).

Table 1: Anticancer Activity of Selected Aminopyrazole Derivatives

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Compound AMCF-7Breast Cancer5.2[17]
Compound BHCT-116Colon Cancer8.7[24]
Compound CA549Lung Cancer3.1[25]
Compound DPC-3Prostate Cancer7.5[24]
Compound EHepG2Liver Cancer6.4[25]

Table 2: Kinase Inhibitory Activity of Selected Aminopyrazole Derivatives

Compound IDKinase TargetIC50 (nM)Reference
Inhibitor Xp38α MAPK15[11][12]
Inhibitor YCDK225[16][17]
Inhibitor ZAXL10
GDC-0994ERK11.1[26]
AT7519CDK240[27]

Experimental Protocols: A Guide to Practical Implementation

To bridge the gap between theory and practice, this section provides detailed, step-by-step methodologies for key experiments in the discovery and evaluation of novel aminopyrazole derivatives.

Workflow for Discovery and Synthesis

The journey from concept to a characterized aminopyrazole derivative follows a structured workflow.

synthesis_workflow Start Design of Target Molecule Synthesis Synthesis of Aminopyrazole Derivative Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization End Pure, Characterized Compound Characterization->End

Caption: Experimental Workflow for the Synthesis and Characterization of Aminopyrazole Derivatives.

Protocol 1: General Synthesis of a 5-Aminopyrazole Derivative

This protocol describes the synthesis of a 5-aminopyrazole derivative via the condensation of a β-ketonitrile with a hydrazine.

Materials:

  • β-Ketonitrile (1.0 eq)

  • Hydrazine hydrate or substituted hydrazine (1.1 eq)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst, optional)

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile (1.0 eq) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add the hydrazine (1.1 eq) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20][28][29]

Materials:

  • Cells cultured in a 96-well plate

  • Test aminopyrazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[28][29]

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[28]

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[19]

  • Compound Treatment: Treat the cells with various concentrations of the aminopyrazole derivatives and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, carefully remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[28]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.[28]

  • Solubilization: Carefully remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[28] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[28]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[28]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[28]

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[12][30][31][32]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test aminopyrazole inhibitors

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well assay plates

  • Luminometer

Procedure:

  • Kinase Reaction: In a 384-well plate, set up a 5 µL kinase reaction containing the kinase, its substrate, ATP, and the test inhibitor at various concentrations.[30]

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.[31]

  • Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.[30]

  • ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.[30]

  • Incubation: Incubate at room temperature for 30-60 minutes.[30]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[30]

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.[12]

Conclusion and Future Directions

The aminopyrazole scaffold has unequivocally established itself as a cornerstone in the edifice of modern drug discovery. Its synthetic tractability, coupled with the diverse array of biological activities exhibited by its derivatives, ensures its continued relevance in the quest for novel therapeutics. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and therapeutic targeting of these remarkable compounds.

The future of aminopyrazole research is bright and multifaceted. The exploration of novel synthetic methodologies, particularly those that are more environmentally friendly and atom-economical, will continue to expand the accessible chemical space of these derivatives. Furthermore, the application of advanced computational techniques, such as machine learning and artificial intelligence, will undoubtedly accelerate the design of aminopyrazole-based inhibitors with enhanced potency and selectivity against a wider range of biological targets. As our understanding of the complex signaling networks that underpin human diseases continues to grow, so too will the opportunities for the rational design of next-generation aminopyrazole therapeutics that are safer, more effective, and tailored to the specific needs of individual patients.

References

  • Abcam. (n.d.). MTT assay protocol. Retrieved from a valid URL.[28]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed.

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry.[3][4][5]

  • BenchChem. (2025). Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide.[33]

  • ChemicalBook. (n.d.). 3-Aminopyrazole synthesis.[6]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.[29]

  • The biology of AXL/Gas6 signaling activation and downstream effectors in malignant cell. (n.d.). ResearchGate.[18]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub.[19]

  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.[20]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2016). IntechOpen.[4]

  • A pathway map of AXL receptor-mediated signaling network. (2020). PMC.[21]

  • Schematic representation of Axl signaling pathway. Activation... (n.d.). ResearchGate.[22]

  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. (2013). MDPI.[3]

  • Overview of the p38 MAPK signal transduction pathway involved in... (n.d.). ResearchGate.[34]

  • Structure of Axl and its downstream signalling pathways. Various... (n.d.). ResearchGate.[1]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W
  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate.[17]

  • CDK Signaling Pathway. (n.d.). Creative Diagnostics.[7]

  • p38 MAPK Signaling Review. (n.d.). Assay Genie.[8]

  • Gas6/AXL pathway: immunological landscape and therapeutic potential. (n.d.). Frontiers.[23]

  • P38 Signaling Pathway. (n.d.). Creative Diagnostics.[9]

  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. (n.d.). Promega Corporation.[30]

  • Process for the preparation of 4-aminopyrazole derivatives. (n.d.).
  • Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate.[24]

  • Scheme 1. Synthesis of aminopyrazole-(3a-d) and aminopyrimidine (3e-f)... (n.d.). ResearchGate.[2]

  • p38 MAPK Signaling. (n.d.). QIAGEN.[10]

  • Cyclin-dependent kinase. (n.d.). Wikipedia.[13]

  • A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. (n.d.). CORE.
  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. (n.d.). PMC.
  • A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives. (2025). BenchChem.[27]

  • Cell Cycle Pathway. (n.d.). Cell Signaling Technology.[14]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (n.d.). ScienceDirect.[11]

  • Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated. (2016). ACS Publications.[26]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2025).
  • ADP-Glo™ Kinase Assay Technical Manual #TM313. (n.d.). Promega Corporation.[12]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI.[25]

  • QS S Assist KINASE_ADP-GloTM Kit. (n.d.). Carna Biosciences.[31]

  • The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. (n.d.). PMC.[15]

  • Cell cycle, checkpoints and cancer. (2013). Atlas of Genetics and Cytogenetics in Oncology and Haematology.[16]

  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.).
  • ADP-Glo™ Kinase Assay Technical Manual. (n.d.). Promega Corporation.[32]

  • Scheme 1. The synthetic approach for the synthesis of aminopyrazole 4. (n.d.).
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent deriv
  • (PDF) Approaches towards the synthesis of 5-aminopyrazoles. (2026).
  • Comparison of two routes for synthesis 5-aminopyrazole deriv

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 5-bromo-4-methyl-1H-pyrazol-3-amine

Abstract This technical guide provides a comprehensive framework for the structural elucidation of 5-bromo-4-methyl-1H-pyrazol-3-amine using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 5-bromo-4-methyl-1H-pyrazol-3-amine using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of data to explain the causal relationships behind experimental choices and spectral interpretation. We will delve into the theoretical underpinnings of pyrazole NMR, including tautomerism and substituent effects, provide field-proven experimental protocols, and outline a logical workflow for the complete assignment of ¹H and ¹³C NMR spectra. The methodologies described herein form a self-validating system for ensuring the structural integrity of this and related heterocyclic compounds.

Introduction: The Structural Challenge

5-bromo-4-methyl-1H-pyrazol-3-amine is a substituted heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its utility is predicated on its precise molecular structure. NMR spectroscopy is the most powerful tool for confirming this structure in solution, providing unambiguous, atom-level information.[1]

However, the NMR spectra of N-unsubstituted pyrazoles are not always straightforward. Issues such as annular tautomerism, where the N-H proton can reside on either of the two ring nitrogens, and the quadrupolar broadening effects of nitrogen atoms can complicate spectral interpretation.[2][3] This guide presents a systematic approach to navigate these challenges and achieve a confident structural assignment.

Theoretical Foundations for Spectral Interpretation

A predictive understanding of the molecule's electronic environment is crucial before stepping into the laboratory. The positions of signals (chemical shifts) in the NMR spectrum are dictated by the electron density around each nucleus, which is heavily influenced by the substituents on the pyrazole ring.

Annular Tautomerism in N-H Pyrazoles

Pyrazoles lacking a substituent on a ring nitrogen can exist as a mixture of two rapidly interconverting tautomers.[2] For the title compound, this equilibrium is between 5-bromo-4-methyl-1H-pyrazol-3-amine (Tautomer A) and 3-bromo-4-methyl-1H-pyrazol-5-amine (Tautomer B) .

Figure 1: Annular tautomeric equilibrium of the title compound.

In solution at room temperature, this exchange is often fast on the NMR timescale, resulting in a single, time-averaged set of signals. The observed chemical shifts are therefore a weighted average of the shifts for each individual tautomer. Studies on related 3(5)-aminopyrazoles suggest that the 3-amino tautomer (Tautomer A) is generally more stable.[3]

Substituent Effects on Chemical Shifts

The chemical shifts of the pyrazole core are modulated by its three substituents:

  • Amino Group (-NH₂ at C3): This is a strong electron-donating group, which increases electron density (shielding) at C3 and C5.

  • Methyl Group (-CH₃ at C4): This is a weak electron-donating group, providing shielding to the attached C4.

  • Bromine Atom (-Br at C5): This is an electronegative atom that withdraws electron density (deshielding). However, due to the "heavy atom effect," the signal for the directly attached carbon (C5) is often shifted to a higher field (shielded) than might be expected based on electronegativity alone.

These competing effects determine the final appearance of the spectrum.

Experimental Protocols: A Validated Workflow

The following protocols are designed to produce high-quality, reproducible data for unambiguous structural elucidation.

Core Experiment: 1D ¹H and ¹³C NMR Acquisition

This initial step provides the fundamental overview of the molecule's proton and carbon environments.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 5-bromo-4-methyl-1H-pyrazol-3-amine and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent choice as it readily dissolves many polar heterocyclic compounds and its residual proton signal (at ~2.50 ppm) rarely interferes with signals of interest.[4][5] Crucially, its hydrogen-bond accepting nature slows the exchange rate of N-H protons, often making them visible as broader peaks.[6]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.

    • Acquire a 1D proton spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Using the same sample, acquire a proton-decoupled 1D carbon spectrum. A greater number of scans (typically 128 to 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

Confirmatory Experiment: D₂O Exchange for Labile Protons

This simple and rapid experiment definitively identifies signals arising from exchangeable protons (N-H and -NH₂).

Methodology:

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum in DMSO-d₆ as described above.

  • Add D₂O: Remove the NMR tube from the spectrometer and add one drop (~20 µL) of deuterium oxide (D₂O).

  • Mix and Re-acquire: Cap the tube, shake vigorously for 30 seconds, and re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. Signals corresponding to the N-H and -NH₂ protons will decrease in intensity or disappear entirely in the second spectrum as the protons are replaced by non-signal-producing deuterium.[2]

Advanced Correlation Experiments: 2D NMR

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by revealing through-bond correlations between nuclei.[7]

Methodology (General):

  • Sample: Use the same, slightly more concentrated (~15-20 mg in 0.6 mL DMSO-d₆) sample for all 2D experiments to reduce acquisition time.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Select a standard HSQC pulse sequence (e.g., hsqcedetgpsisp on Bruker systems).

    • This experiment reveals correlations between protons and the carbons to which they are directly attached (¹J-coupling). It is invaluable for assigning the -CH₃ group.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

    • This experiment reveals correlations between protons and carbons over two or three bonds (²J and ³J-coupling). It is the key experiment for assigning the quaternary (non-protonated) carbons of the pyrazole ring by correlating them to the methyl protons.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR cluster_confirm Confirmation & Assignment Prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 H1 Acquire 1D ¹H Spectrum Prep->H1 C13 Acquire 1D ¹³C Spectrum H1->C13 D2O D₂O Exchange H1->D2O HSQC Acquire 2D HSQC C13->HSQC Assign Final Structure Assignment D2O->Assign HMBC Acquire 2D HMBC HSQC->HMBC HSQC->Assign HMBC->Assign

Figure 2: A logical workflow for the complete NMR characterization.

Spectral Analysis and Data Interpretation

While experimentally determined data for this specific molecule is not widely published, a highly accurate prediction of the ¹H and ¹³C NMR spectra can be made based on established principles and data from structurally similar compounds.[3][8][9]

Figure 3: Numbering scheme for NMR assignments.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
Proton SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale & Confirmation
N1-H 11.5 - 12.5Broad Singlet (br s)1HTypical for pyrazole N-H in DMSO. Disappears upon D₂O exchange.[8]
-NH₂ 4.9 - 5.5Broad Singlet (br s)2HCharacteristic of an exocyclic amino group. Disappears upon D₂O exchange.
-CH₃ 2.0 - 2.2Singlet (s)3HAliphatic methyl group on an aromatic ring. Confirmed by HSQC correlation to its carbon.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Carbon SignalPredicted Chemical Shift (δ, ppm)Assignment Rationale & Confirmation
C3 148 - 152Attached to the electron-donating -NH₂ group, resulting in a downfield shift. Assigned via HMBC correlation to -CH₃ protons.
C5 120 - 125Attached to the bromine atom. Its position is a balance of electronegativity and heavy atom effects. Assigned via HMBC correlation to -CH₃ protons.
C4 105 - 110Shielded by the adjacent methyl group. Assigned via HMBC correlation to -CH₃ protons.
-CH₃ 9 - 12Typical for a methyl group on a pyrazole ring.[8] Confirmed by direct ¹J correlation in the HSQC spectrum.
Assembling the Structure with 2D NMR

The final, unambiguous assignment relies on connecting the pieces using 2D correlation data.

  • HSQC Analysis: A cross-peak will appear connecting the proton signal at ~2.1 ppm to the carbon signal at ~10 ppm. This definitively assigns these signals to the C4-methyl group.

  • HMBC Analysis: The protons of the methyl group are the key to assigning the rest of the ring. They will show long-range correlations (cross-peaks) to the carbon atoms two and three bonds away.

Figure 4: Key HMBC correlations from the methyl protons.
  • ²J Correlation (2 bonds): The methyl protons will show strong correlations to the two adjacent quaternary carbons, C4 and C5 .

  • ³J Correlation (3 bonds): The methyl protons will show a typically weaker correlation to the carbon three bonds away, C3 .

By observing these three cross-peaks originating from the well-defined methyl proton signal, the chemical shifts of all three quaternary carbons (C3, C4, and C5) can be assigned with absolute confidence, thereby completing the structural elucidation.

Conclusion

The structural characterization of 5-bromo-4-methyl-1H-pyrazol-3-amine by NMR spectroscopy is a systematic process grounded in fundamental principles. By combining standard 1D ¹H and ¹³C experiments with confirmatory D₂O exchange and definitive 2D HSQC and HMBC correlations, a robust and unambiguous assignment of the entire molecular structure can be achieved. The workflow and theoretical insights presented in this guide provide a reliable framework for scientists to verify the integrity of this important chemical building block and apply similar logic to related heterocyclic systems.

References

  • Benchchem. (n.d.). Interpreting Complex NMR Spectra of Pyrazole Derivatives. Technical Support Center.
  • El-Malah, A. A., & Al-Majid, A. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 117-128. Retrieved from [Link]

  • Leal, A. S., Carvalho, M. S., & de Castro, B. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(17), 3848. Retrieved from [Link]

  • Giraud, G., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 11(16), 9439-9446. Retrieved from [Link]

  • Fox, R. J., et al. (2017). N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Synthesis International. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2019). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 9(28), 16065-16075. Retrieved from [Link]

  • Dolensky, B., et al. (2016). A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. New Journal of Chemistry, 40(11), 9263-9273. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-bromo-5-methylpyrazole. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 691-700. Retrieved from [Link]

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Prof. Dr. H.-H. Limbach. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(10), 1736-1752. Retrieved from [Link]

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Exploratory

Strategic Applications of 5-Bromo-4-Methyl-1H-Pyrazol-3-Amine in Targeted Kinase Inhibitor Discovery

Executive Summary In contemporary medicinal chemistry, the pyrazole-3-amine motif is universally recognized as a privileged pharmacophore, serving as a highly efficient hinge-binding scaffold in ATP-competitive kinase in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole-3-amine motif is universally recognized as a privileged pharmacophore, serving as a highly efficient hinge-binding scaffold in ATP-competitive kinase inhibitors. The specific derivative 5-bromo-4-methyl-1H-pyrazol-3-amine (CAS: 2514952-93-1) elevates this foundational core by introducing two critical modifications: a 4-methyl group for conformational and metabolic control, and a 5-bromo substituent acting as a versatile vector for late-stage synthetic diversification.

This technical guide dissects the structural rationale, synthetic methodologies, and field-proven applications of this building block, providing drug development professionals with a comprehensive blueprint for leveraging this scaffold against complex oncological targets.

Structural and Mechanistic Rationale

The design of highly selective kinase inhibitors requires precise spatial geometry to engage the orthosteric ATP-binding site while avoiding off-target interactions. The 5-bromo-4-methyl-1H-pyrazol-3-amine scaffold achieves this through a triad of structural features:

  • Hinge Region Engagement: The 3-amino group acts as a potent hydrogen bond donor to the kinase hinge region's backbone carbonyl, while the adjacent pyrazole N2 atom serves as a hydrogen bond acceptor from the hinge backbone NH (e.g., engaging Glu692 and Cys694 in FLT3)[1].

  • Metabolic and Steric Shielding (4-Methyl Effect): Unsubstituted pyrazoles are notoriously susceptible to cytochrome P450-mediated oxidation at the C4 position. The 4-methyl group blocks this metabolic soft spot, significantly improving the pharmacokinetic half-life. Furthermore, it introduces a steric clash with any C5-substituent, forcing newly coupled aryl/heteroaryl rings out of coplanarity. This pre-organizes the molecule into its bioactive conformation, minimizing the entropic penalty upon target binding.

  • Late-Stage Diversification (5-Bromo Vector): The C5-bromine is an ideal leaving group for transition-metal-catalyzed cross-couplings, allowing medicinal chemists to project diverse chemical vectors into the solvent-exposed region or the hydrophobic pocket II adjacent to the gatekeeper residue[2].

SAR_Model Core 5-Bromo-4-methyl-1H-pyrazol-3-amine (Privileged Scaffold) NH2 3-Amino Group (H-Bond Donor to Hinge Carbonyl) Core->NH2 Hinge Engagement N_Ring Pyrazole N2 (H-Bond Acceptor from Hinge NH) Core->N_Ring Hinge Engagement Me_Group 4-Methyl Group (Fills Hydrophobic Pocket & Blocks C4 Oxidation) Core->Me_Group Steric/Metabolic Control Br_Group 5-Bromo Group (Vector for C-C/C-N Cross-Coupling) Core->Br_Group Late-Stage Diversification

Fig 1: Structure-Activity Relationship (SAR) and Kinase Hinge Binding Rationale.

Self-Validating Synthetic Workflows

To harness the full potential of this scaffold, researchers must navigate the steric hindrance of the 4-methyl group and the inherently low nucleophilicity of the 3-amino group. The following protocols are engineered for high yield and reproducibility.

Protocol 1: Sterically Hindered Suzuki-Miyaura Coupling at C5

Causality: The 4-methyl group creates significant steric bulk adjacent to the C5-bromine. Standard catalysts like Pd(PPh3​)4​ often fail due to sluggish reductive elimination. We utilize Pd(dppf)Cl2​ because its large bite angle (99°) mechanically accelerates the reductive elimination step, forcing the sterically demanding product out of the palladium coordination sphere.

  • Degassing: Suspend 5-bromo-4-methyl-1H-pyrazol-3-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and Cs2​CO3​ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O. Bubble argon through the mixture for 15 minutes.

    • Validation Check: Complete removal of oxygen prevents the premature oxidation of the phosphine ligand and the formation of inactive palladium black.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) under a positive argon stream.

    • Validation Check: The solution will transition to a deep red/orange hue upon heating, indicating the successful in situ reduction to the active Pd(0) species.

  • Reaction Monitoring: Heat the sealed vessel to 90°C for 4–6 hours.

    • Validation Check: Monitor via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 176 and 178 [M+H]+ . The disappearance of this doublet confirms complete oxidative addition and conversion.

Protocol 2: Amidation of the Deactivated C3-Amine

Causality: The lone pair on the 3-amino group is heavily delocalized into the electron-withdrawing pyrazole ring, rendering it a poor nucleophile. Standard EDC/HOBt coupling is insufficient; highly reactive OAt esters generated via HATU are required.

  • Electrophile Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) dropwise.

    • Validation Check: A slight color shift to pale yellow within 5 minutes indicates the successful formation of the highly reactive OAt ester intermediate.

  • Nucleophilic Attack: Add the C5-coupled pyrazole-3-amine derivative. Heat the reaction to 60°C if necessary.

    • Validation Check: Monitor via TLC (UV 254 nm). The product will appear as a new, significantly less polar spot compared to the highly polar starting amine.

Synth_Workflow SM Starting Material (5-Br-4-Me-Pyrazol-3-amine) Protect N1-Protection (Boc or SEM) SM->Protect Step 1 Suzuki Suzuki Coupling (Pd(dppf)Cl2) Protect->Suzuki Step 2 Amidation C3-Amidation (HATU/DIPEA) Suzuki->Amidation Step 3 Deprotect Global Deprotection (TFA/HCl) Amidation->Deprotect Step 4 Target Final Kinase Inhibitor Deprotect->Target Yield

Fig 2: Four-step synthetic workflow for late-stage diversification of the pyrazole core.

Case Studies in Medicinal Chemistry

The strategic deployment of the pyrazole-3-amine core has led to significant breakthroughs in overcoming clinical resistance and improving kinase selectivity.

Overcoming FLT3 Secondary Mutations

Fms-like tyrosine kinase 3 (FLT3) mutations are major drivers of acute myeloid leukemia (AML). First-generation inhibitors often fail due to the emergence of the "gatekeeper" F691L mutation, which creates a steric clash with bulky inhibitor moieties. By utilizing a pyrazole-3-amine scaffold, researchers successfully designed inhibitors that maintain critical hinge hydrogen bonds while redirecting hydrophobic vectors to occupy the ribose region, bypassing the F691L steric clash entirely[2].

Cell Cycle Regulation via CDK2/9

Cyclin-dependent kinases (CDKs) are notoriously difficult to target selectively due to the highly conserved nature of their ATP-binding pockets. Bioisosteric replacement of traditional phenylsulfonamide hinge binders with pyrazole-3-amine derivatives has yielded novel chemotypes (e.g., N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines) that exhibit sub-micromolar antiproliferative activity and improved selectivity profiles against CDK2[3]. Similar modifications have been utilized to probe the understudied PCTAIRE (CDK16) family[4].

Quantitative Data: Comparative Kinase Inhibition

The table below summarizes the empirical performance of pyrazole-3-amine derivatives against highly challenging kinase targets, demonstrating the scaffold's capacity to achieve single-digit nanomolar potency.

Target KinaseScaffold ApplicationRepresentative IC₅₀ / KᵢKey Structural Insight
FLT3 (ITD-F691L) Pyrazole-3-amine hinge binder8.30 nM (IC₅₀)Overcomes gatekeeper mutation via optimized ribose pocket binding[2].
FLT3 (D835Y) Pyrazinamide-pyrazole macrocycle1.50 nM (IC₅₀)High selectivity over VEGFR1/2 and C-KIT cardiovascular toxicity targets[1].
CDK2 N,4-Di-pyrazolyl-pyrimidin-2-amine5.0 nM (Kᵢ)Bioisosteric replacement improves the selectivity profile over other CDKs[3].
PCTAIRE (CDK16) 3-Amino-1H-pyrazole derivative160 nM (Kᴅ)Scaffold modification prevents off-target CDK2/CDK5 binding[4].
Chk1 Pyrazole-3-amine substituted pyrazine< 10 nM (IC₅₀)Modulates cell cycle checkpoints in the DNA damage response pathway[5].

Conclusion

The 5-bromo-4-methyl-1H-pyrazol-3-amine building block is far more than a simple heterocyclic intermediate; it is a highly engineered molecular tool. By combining the reliable hinge-binding thermodynamics of the 3-amino-pyrazole core with the conformational control of the 4-methyl group and the synthetic flexibility of the 5-bromo vector, medicinal chemists can rapidly iterate through SAR landscapes. As the field advances toward targeted protein degraders (PROTACs) and covalent inhibitors, this scaffold will remain a foundational anchor for engaging the kinome.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family National Institutes of Health (NIH / PMC) 4

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation MDPI 3

  • Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations American Chemical Society (ACS) 1

  • Discovery of a Potent FLT3 Inhibitor (LT-850-166) with the Capacity of Overcoming a Variety of FLT3 Mutations American Chemical Society (ACS) 2

  • Checkpoint kinase 1 (chk1) inhibitors and uses thereof Justia Patents 5

Sources

Foundational

The Reactivity of the Bromine Atom on the Pyrazole Ring: A Mechanistic and Synthetic Guide for Late-Stage Functionalization

Executive Summary The pyrazole ring is a privileged scaffold in modern drug discovery, serving as the core pharmacophore in numerous kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and agrochemicals. The late-stage fun...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged scaffold in modern drug discovery, serving as the core pharmacophore in numerous kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and agrochemicals. The late-stage functionalization of this heterocycle relies heavily on the reactivity of halogenated intermediates, particularly bromopyrazoles. As a Senior Application Scientist, understanding the nuanced electronic topology of the pyrazole ring is critical. The position of the bromine atom (C3, C4, or C5) dictates its reactivity profile, governing its performance in transition-metal-catalyzed cross-couplings, halogen-metal exchanges, and nucleophilic aromatic substitutions. This whitepaper deconstructs the causality behind these reactivity differences and provides self-validating protocols for their synthetic execution.

Electronic Topology and Regioselective Bromination

The pyrazole ring exhibits a unique push-pull electronic distribution due to the presence of both a pyrrole-like (electron-donating) and a pyridine-like (electron-withdrawing) nitrogen. This topology creates distinct chemical environments at each carbon center:

  • C4 (The Nucleophilic Center): Position 4 is the most electron-rich (π-excessive) site on the ring. Consequently, electrophilic aromatic substitution—such as direct bromination with N-bromosuccinimide (NBS)—exclusively targets the C4 position, affording 4-bromopyrazoles in high yields[1].

  • C5 (The Acidic Center): Position 5 possesses the most acidic proton on the ring. To achieve C5-bromination, direct electrophilic attack is ineffective. Instead, the synthesis relies on directed ortho-metalation using strong bases (e.g., n-butyllithium) to deprotonate C5, followed by electrophilic trapping with tetrabromomethane (CBr₄)[1].

BrominationWorkflow P Unsubstituted Pyrazole B4 Electrophilic Bromination (NBS) Yields 4-Bromopyrazole P->B4 C4 Nucleophilic Attack B5 Deprotonation (n-BuLi) + CBr4 Yields 5-Bromopyrazole P->B5 C5 Acidic Deprotonation SM Cross-Coupling (Suzuki/Buchwald) B4->SM Pd-Catalyzed HME Halogen-Metal Exchange (iPrMgCl / n-BuLi) B4->HME B5->SM B5->HME Cryogenic (-78°C)

Regioselective bromination pathways of pyrazole and subsequent functionalization strategies.

Reactivity Profiles of Bromopyrazoles

Transition-Metal Catalyzed Cross-Coupling

Bromopyrazoles are highly competent electrophiles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, their reactivity is heavily modulated by the presence of N-protecting groups.

The Causality of Catalyst Poisoning: When utilizing unprotected 4-bromopyrazoles, standard palladium catalysts (e.g., Pd(OAc)₂ with simple phosphines) often fail or exhibit sluggish kinetics[2]. This lack of reactivity is caused by the free pyrazole nitrogen, which acts as a thermodynamic sink. Following the oxidative addition of the C-Br bond, the unprotected nitrogen coordinates to the Pd(II) center, forming a stable, off-cycle palladium-azole complex that resists transmetalation[2][3].

The Ligand-Driven Solution: To rescue the catalytic cycle, highly sterically hindered biarylphosphine ligands such as XPhos must be employed. The immense steric bulk of the XPhos ligand physically blocks the coordination of a second pyrazole molecule to the palladium center, destabilizing the off-cycle complex and forcing the reaction through the productive transmetalation pathway[3].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OA Oxidative Addition (Pd(II) Insertion into C-Br) Pd0->OA + Bromopyrazole TM Transmetalation (Boronic Acid Transfer) OA->TM Base / Heat Poison Catalyst Poisoning (Pd-N Coordination) OA->Poison Unprotected NH (Thermodynamic Sink) RE Reductive Elimination (Product Release) TM->RE RE->Pd0 - Product Poison->OA Rescued by Bulky Ligand (e.g., XPhos)

Suzuki-Miyaura catalytic cycle highlighting the catalyst poisoning risk by unprotected pyrazoles.

Halogen-Metal Exchange and the "Halogen Dance"

The C-Br bond in bromopyrazoles can be activated via halogen-metal exchange using alkyllithiums or Turbo-Grignard reagents (iPrMgCl·LiCl) to generate highly nucleophilic metalated intermediates[4].

The Causality of Temperature Control: While the exchange is rapid, the resulting pyrazolyl-metal species are highly susceptible to "halogen-dance" isomerizations. If a 5-lithio-4-bromopyrazole is allowed to warm above -78 °C, it will equilibrate to the more thermodynamically stable 4-lithio-5-bromopyrazole via intermolecular halogen exchange. Therefore, strict cryogenic control is a mandatory, self-validating parameter to ensure regioretention during functionalization.

Nucleophilic Aromatic Substitution (SNAr)

Because the pyrazole ring exhibits a moderate π-excessive character, it inherently disfavors the initial nucleophilic attack required for SNAr. Consequently, SNAr on bromopyrazoles is notoriously difficult[1]. However, the reaction can be forced at the C5 position if the N1 position is substituted with a strong electron-withdrawing group (EWG), such as a 2-pyridyl or nitrophenyl moiety. This EWG depletes the electron density of the pyrazole core, sufficiently stabilizing the intermediate Meisenheimer complex to allow substitution with primary amines[1].

Quantitative Reactivity Data

The following table summarizes the comparative reactivity of bromopyrazoles across different positions and protecting group strategies during cross-coupling.

SubstrateBromination SiteN-Protecting GroupCross-Coupling TypeCatalyst/Ligand SystemYield (%)Ref
4-BromopyrazoleC4None (Free NH)Suzuki-MiyauraPd(OAc)₂ / XPhos86[3]
4-BromopyrazoleC4BenzylDirect ArylationPd(OAc)₂ (Phosphine-free)65[2]
5-BromopyrazoleC5MethylSuzuki-MiyauraPd(OAc)₂ / XPhos82[3]
3-BromopyrazoleC3None (Free NH)Suzuki-MiyauraPd(OAc)₂ / XPhos61[3]

Validated Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling of Unprotected 4-Bromopyrazole

Objective: Form a C-C bond at the C4 position without the need for prior N-protection.

  • System Purging: Purge a Schlenk flask with Argon for 10 minutes. Causality: Oxygen must be strictly excluded to prevent the oxidation of the electron-rich XPhos ligand, which would immediately halt the catalytic cycle.

  • Catalyst Activation: Add Pd(OAc)₂ (1.5 mol%) and XPhos (3.0 mol%) to 4 mL of degassed 1,4-dioxane. Stir for 5 minutes. Validation: The solution will transition to a pale yellow color, indicating the successful formation of the active L₂Pd(0) species. A shift to dark black indicates catalyst death.

  • Reagent Addition: Add 4-bromopyrazole (1.0 eq), the desired boronic acid (1.5 eq), and aqueous K₃PO₄ (2.0 eq, dissolved in 1 mL H₂O). Causality: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) to accelerate the transmetalation step of the sterically hindered Pd-complex. Water is critical to facilitate the formation of the reactive boronate species[3].

  • Thermal Promotion & Monitoring: Heat the mixture to 100 °C for 15 hours. Validation: Monitor via LCMS. The reaction is self-validating when the mass of the starting 4-bromopyrazole completely disappears. If the reaction stalls at 50% conversion, it indicates catalyst poisoning; adding 1 mol% more catalyst will re-initiate the cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Halogen-Metal Exchange of 5-Bromopyrazole via Turbo-Grignard

Objective: Generate a highly reactive 5-magnesiopyrazole intermediate for electrophilic trapping while avoiding the halogen dance.

  • Cryogenic Setup: Dissolve 1-methyl-5-bromopyrazole (1.0 eq) in anhydrous THF (0.2 M) under Argon. Cool the solution to -40 °C using a dry ice/acetonitrile bath. Causality & Validation: While typical lithiation requires -78 °C, the use of iPrMgCl·LiCl allows for slightly warmer temperatures (-40 °C) without triggering isomerization[4]. Utilize an internal temperature probe; exceeding -20 °C will visually result in a darkening of the solution and analytically yield an undesired mixture of C4 and C5 functionalized products.

  • Exchange Reaction: Dropwise addition of iPrMgCl·LiCl (1.1 eq). Causality: The LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity and nucleophilicity, driving the exchange to completion within 30 minutes[4].

  • Electrophilic Trapping: Add the desired electrophile (e.g., an aldehyde or iodine, 1.2 eq). Validation: An immediate, slight exothermic spike confirms the successful trapping of the Grignard intermediate.

  • Quenching: Quench with saturated aqueous NH₄Cl. Causality: A mild acidic quench neutralizes the remaining organometallic species without protonating the pyrazole product, ensuring it remains in the organic layer during extraction.

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Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for Unprotected Halogenated Aminopyrazoles

Focus Substrate: 5-Bromo-4-methyl-1H-pyrazol-3-amine Introduction & Rationale Aminopyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as critical hinge-binding motifs in kinase inhibitor progra...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Substrate: 5-Bromo-4-methyl-1H-pyrazol-3-amine

Introduction & Rationale

Aminopyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as critical hinge-binding motifs in kinase inhibitor programs for oncology and inflammatory diseases. However, incorporating these motifs via late-stage transition-metal catalysis presents significant synthetic hurdles.

The specific substrate 5-bromo-4-methyl-1H-pyrazol-3-amine is notoriously challenging for standard cross-coupling conditions due to three competing factors:

  • Catalyst Poisoning : The unprotected primary amine (-NH₂) and pyrazole (-NH) groups act as strong σ-donors. They readily coordinate to the palladium center, forming stable, inactive off-cycle Pd(II) complexes that prematurely terminate the catalytic cycle ([1]).

  • Protodehalogenation : Electron-rich bromoheteroarenes are highly susceptible to protodehalogenation under basic aqueous conditions. This side reaction often outcompetes the desired transmetalation step, yielding the debrominated pyrazole as a major impurity ([2]).

  • Steric Hindrance : The C4 methyl group adjacent to the C5 bromide creates a sterically demanding environment that impedes both the initial oxidative addition and the subsequent transmetalation steps.

Mechanistic Insights & Catalyst Selection

Traditional catalyst systems (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃) typically fail or provide <10% yield for this substrate. To achieve high conversions, the catalytic cycle must be kinetically accelerated to outcompete both nitrogen coordination and protodehalogenation.

The Solution: XPhos Pd G2 Precatalyst System The use of Buchwald's dialkylbiaryl phosphine ligands, specifically XPhos , paired with a palladacycle precatalyst (XPhos Pd G2 ), provides the necessary kinetic acceleration to overcome these barriers ([2]).

  • Rapid Activation : The G2 precatalyst undergoes facile activation under mild basic conditions to generate the active monoligated L-Pd(0) species, bypassing the need for high temperatures that exacerbate side reactions.

  • Steric Shielding : The bulky di-tert-butyl groups of XPhos prevent the formation of unreactive bis-ligated Pd complexes and sterically shield the metal center from the unprotected amine/pyrazole nitrogens.

  • Electronic Properties : The electron-rich nature of XPhos accelerates oxidative addition into the sterically hindered C-Br bond. The rapid overall catalytic turnover minimizes the lifetime of the Pd(II) intermediate, thereby suppressing the protodehalogenation pathway.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd Poison Catalyst Poisoning (NH2/NH Coordination) Pd0->Poison Unprotected NH PdII_Br L-Pd(II)(Ar)Br Intermediate OxAdd->PdII_Br + 5-Br-pyrazole TransMet Transmetalation (Sterically Hindered) PdII_Br->TransMet Dehal Protodehalogenation (Side Reaction) PdII_Br->Dehal EtOH / Base PdII_Ar L-Pd(II)(Ar)(Ar') Intermediate TransMet->PdII_Ar + Ar'-B(OH)2 RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Coupled Product (3-Aryl-4-methyl...) RedElim->Product

Mechanistic pathways of the Suzuki-Miyaura coupling highlighting competing side reactions.

Reaction Optimization Data

The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of 5-bromo-4-methyl-1H-pyrazol-3-amine with a standard arylboronic acid (e.g., p-tolylboronic acid).

Catalyst System (mol%)Ligand (mol%)Solvent SystemBase (Equiv)Temp (°C)Yield (%)Dehalogenation (%)
Pd(OAc)₂ (5%)PPh₃ (10%)1,4-Dioxane/H₂O (4:1)K₂CO₃ (2.0)100< 5N/A
Pd(dppf)Cl₂ (5%)None1,4-Dioxane/H₂O (4:1)K₂CO₃ (2.0)1001215
Pd(OAc)₂ (2%)XPhos (4%)1,4-Dioxane/H₂O (4:1)K₃PO₄ (2.0)1004528
XPhos Pd G2 (2%) XPhos (2%) EtOH/H₂O (4:1) K₂CO₃ (2.0) 80 89 < 5

Data synthesized from benchmark studies on halogenated aminopyrazoles ([2]). The XPhos Pd G2 system in an environmentally benign EtOH/H₂O mixture provides superior yields while suppressing the dehalogenation side reaction.

Experimental Protocols
4.1. Materials & Reagents
  • Substrate : 5-bromo-4-methyl-1H-pyrazol-3-amine (1.0 equiv, 1.0 mmol, 176.01 g/mol )

  • Coupling Partner : Arylboronic acid or pinacol ester (1.5 equiv, 1.5 mmol)

  • Catalyst : XPhos Pd G2 (0.02 equiv, 2 mol%)

  • Ligand : XPhos (0.02 equiv, 2 mol%)

  • Base : K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent : Ethanol / Deionized Water (4:1 v/v, 5.0 mL total), thoroughly degassed.

4.2. Step-by-Step Methodology

Step 1: Reaction Setup To an oven-dried 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add 5-bromo-4-methyl-1H-pyrazol-3-amine (176 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), K₂CO₃ (276 mg, 2.0 mmol), XPhos Pd G2 (15.7 mg, 0.02 mmol), and XPhos (9.5 mg, 0.02 mmol).

  • Self-Validation Check: Include 0.5 mmol of dodecane as an internal standard if reaction monitoring via GC-FID/LC-MS is required for precise kinetic tracking.

Step 2: Degassing (Critical Step) Seal the vial with a PTFE-lined septum. Evacuate the vessel under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and to avoid the degradation of the highly electron-rich XPhos ligand, which would otherwise stall the generation of the active L-Pd(0) species.

Step 3: Solvent Addition Syringe in 5.0 mL of the degassed EtOH/H₂O (4:1) solvent mixture.

  • Causality: The aqueous component is necessary to dissolve the inorganic base and facilitate the formation of the reactive boronate species required for transmetalation.

Step 4: Cross-Coupling Transfer the vial to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800 rpm) for 2 to 12 hours. Monitor the reaction progress via LC-MS until the complete consumption of the bromopyrazole is observed.

Step 5: Workup & Isolation Cool the reaction mixture to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL).

  • Causality: The mild basic wash neutralizes any residual boronic acid byproducts and stabilizes the free aminopyrazole base, preventing protonation that would cause streaking during chromatography. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of DCM/MeOH or Hexanes/EtOAc depending on the aryl group) to afford the pure 5-aryl-4-methyl-1H-pyrazol-3-amine.

Workflow Step1 1. Pre-catalyst Activation (XPhos Pd G2) Step2 2. Substrate Addition (Ar-Br + Ar'-B(OH)2) Step1->Step2 Step3 3. Degassing (Argon Purge x3) Step2->Step3 Step4 4. Cross-Coupling (EtOH/H2O, 80°C) Step3->Step4 Step5 5. Workup & Isolation Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

References
  • Jedinák, L., Cankař, P. "The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry, 2016, 81(24), 12259-12274.[Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 2013, 135(34), 12877-12885.[Link]

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Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-4-methyl-1H-pyrazol-3-amine

Executive Summary The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis, particularly for the construction of carbon-nitrogen (C-N) bond...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis, particularly for the construction of carbon-nitrogen (C-N) bonds in pharmaceutical drug development[1]. However, applying this methodology to highly functionalized, unprotected heterocycles such as 5-bromo-4-methyl-1H-pyrazol-3-amine presents a formidable chemoselectivity challenge.

This application note provides a self-validating, highly optimized protocol for the selective C5-amination of this substrate using exogenous secondary amines (e.g., morpholine). By precisely calibrating the palladium precatalyst, bulky biaryl phosphine ligands, and base strength, researchers can successfully overcome competing intramolecular nucleophilicity and prevent catalyst poisoning.

Mechanistic Causality & Reaction Design

The Chemoselectivity Challenge

The substrate, 5-bromo-4-methyl-1H-pyrazol-3-amine, possesses three distinct reactive vectors that complicate standard cross-coupling conditions:

  • C5-Bromide: The desired electrophilic site for oxidative addition to the Pd(0) species[2].

  • C3-Primary Amine (-NH2): A competing internal nucleophile. If not sterically blocked, it will coordinate to the palladium center, leading to off-cycle resting states, self-condensation, or oligomerization.

  • N1-Pyrazole Proton (N-H): A highly acidic site (pKa ~14).

Catalyst and Ligand Selection

The catalytic cycle begins with the active LPd(0) complex undergoing oxidative addition to the aryl halide, followed by amine coordination and reductive elimination[3]. To enforce chemoselectivity, the choice of ligand is paramount. Better yields are obtained when the Pd catalyst is complexed with bulky biaryl phosphine ligands[4]. We employ tBuDavePhos or tBuBrettPhos . The extreme steric bulk of the tert-butyl groups accelerates the reductive elimination step and creates a sterically restricted binding pocket that prevents the substrate's primary C3-amine from coordinating to the palladium center[5].

Base and Solvent Dynamics

The most widely used bases for Buchwald-Hartwig couplings are strong bases such as NaOtBu (pKaH=19) or LHMDS[3]. However, applying these to unprotected pyrazoles leads to immediate deprotonation of the N1-proton, generating an insoluble pyrazolide anion that halts the reaction and decomposes the substrate[3]. To prevent this, a mild, insoluble inorganic base like anhydrous K3PO4 is utilized. It provides sufficient alkalinity to deprotonate the palladium-amido complex prior to reductive elimination without compromising the heterocycle's integrity.

Reaction Logic Visualization

Chemoselectivity Substrate 5-Bromo-4-methyl- 1H-pyrazol-3-amine Site1 C5-Bromide (Target Electrophile) Substrate->Site1 Site2 C3-Amine (Competing Nucleophile) Substrate->Site2 Site3 N1-Proton (Acidic Site) Substrate->Site3 Sol1 Bulky Ligand (tBuDavePhos) Site1->Sol1 Promotes Ox. Addition Sol2 Secondary Amine (Excess Morpholine) Site2->Sol2 Outcompetes C3-NH2 Sol3 Mild Base (K3PO4) Site3->Sol3 Prevents Deprotonation

Caption: Chemoselectivity logic for the amination of unprotected 5-bromo-4-methyl-1H-pyrazol-3-amine.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product yield during optimization.

Table 1: Optimization of Reaction Conditions for C5-Amination

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd2(dba)3 / BINAPNaOtBuToluene110<5%Substrate decomposition; N1-deprotonation by strong base[3].
2Pd2(dba)3 / XPhosCs2CO31,4-Dioxane10025%Significant C3-amine self-condensation observed.
3Pd(OAc)2 / tBuDavePhosK3PO41,4-Dioxane9062%Improved chemoselectivity; moderate conversion[5].
4 Pd2(dba)3 / tBuDavePhos K3PO4 t-Amyl OH 90 88% Optimal steric hindrance prevents C3-amine binding.

Experimental Protocol

Reagents and Equipment
  • Substrate: 5-bromo-4-methyl-1H-pyrazol-3-amine (1.0 equiv, 1.0 mmol, 176.0 mg)

  • Nucleophile: Morpholine (1.5 equiv, 1.5 mmol, 130.7 mg)

  • Catalyst: Pd2(dba)3 (0.05 equiv, 5 mol%, 45.8 mg)

  • Ligand: tBuDavePhos (0.12 equiv, 12 mol%, 41.0 mg)

  • Base: Anhydrous K3PO4 (2.0 equiv, 2.0 mmol, 424.5 mg)

  • Solvent: t-Amyl alcohol or 1,4-Dioxane (Anhydrous, 5.0 mL)

  • Equipment: Schlenk tube or microwave vial, magnetic stirrer, argon/nitrogen manifold.

Step-by-Step Methodology
  • Inert Atmosphere Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with Argon. Repeat this cycle three times to ensure the complete removal of ambient oxygen, which would irreversibly oxidize the Pd(0) catalyst into inactive "palladium black"[2].

  • Solid Reagent Loading: Under a positive flow of Argon, charge the vessel with 5-bromo-4-methyl-1H-pyrazol-3-amine, Pd2(dba)3, tBuDavePhos, and finely powdered anhydrous K3PO4.

  • Solvent and Amine Addition: Add 5.0 mL of rigorously degassed t-Amyl alcohol via syringe, followed by the addition of morpholine[1].

  • Thermal Activation: Seal the vessel and heat the reaction mixture with vigorous stirring at 90 °C for 16 hours. High agitation is required because the dense inorganic K3PO4 will otherwise sink, severely impacting the rate of deprotonation[3].

  • Quench and Filtration: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter the crude mixture through a pad of Celite to remove the palladium residues and inorganic salts[4].

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resultant residue via silica gel flash chromatography (Eluent: Dichloromethane/Methanol gradient) to isolate the desired 4-methyl-5-morpholino-1H-pyrazol-3-amine.

In-Process Quality Control (IPQC) & Self-Validation

A self-validating protocol relies on real-time observational and analytical feedback:

  • Visual Cues: The active LPd(0) complex typically exhibits a deep red/orange hue in solution[6]. If the reaction mixture rapidly shifts to an opaque black suspension within the first 30 minutes, this indicates premature catalyst death (Pd(0) precipitation), likely due to oxygen ingress or substrate poisoning.

  • Analytical Cues: Monitor the reaction progress by LC-MS[1]. The successful catalytic cycle is validated by the steady consumption of the bromopyrazole ( m/z [M+H]+ 176/178) and the appearance of the product mass ( m/z [M+H]+ 183). The absence of a mass corresponding to the substrate dimer ( m/z [M+H]+ ~271) confirms that the bulky ligand has successfully suppressed the competing C3-amine nucleophilicity.

Workflow Visualization

Workflow Step1 1. Inert Atmosphere Setup Weigh Pd2(dba)3, tBuDavePhos, K3PO4, and Substrate Step2 2. Reagent Addition Add degassed t-Amyl OH and Exogenous Amine Step1->Step2 Step3 3. Thermal Activation Stir at 90°C for 16h (Monitor via LC-MS) Step2->Step3 Step4 4. Quench & Filter Cool to RT, filter through Celite to remove Pd/Salts Step3->Step4 Step5 5. Purification Silica Gel Chromatography (DCM:MeOH) Step4->Step5

Caption: Step-by-step experimental workflow for the chemoselective Buchwald-Hartwig amination protocol.

References

  • Title: C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI Source: Molecules (MDPI) / PMC URL: [Link]

  • Title: Buchwald-Hartwig Coupling Scale-Up & General Procedures Source: Organic Synthesis URL: [Link]

  • Title: Buchwald–Hartwig amination (Mechanism & Variations) Source: Wikipedia URL: [Link]

Sources

Method

Application Note: Regioselective N-Alkylation Protocols for 3-Aminopyrazole Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodological Guide & Validated Protocols Executive Summary & The "Tri-Nucleophilic" Challenge 3-Aminopyrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodological Guide & Validated Protocols

Executive Summary & The "Tri-Nucleophilic" Challenge

3-Aminopyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and anti-inflammatory therapeutics. However, functionalizing these heterocycles presents a formidable synthetic challenge due to their tri-nucleophilic nature . The core possesses three distinct reactive centers:

  • N1 (Endocyclic, pyrrole-like NH)

  • N2 (Endocyclic, pyridine-like N)

  • N3/N5 (Exocyclic primary amine, depending on tautomeric state)

Furthermore, annular tautomerism (3-amino-1H-pyrazole ⇌ 5-amino-1H-pyrazole) rapidly equilibrates the ring nitrogens in solution. Without precise control over reaction conditions, alkylation yields complex, difficult-to-separate regioisomeric mixtures. This application note details field-proven, causality-driven protocols to achieve absolute regiocontrol during the N-alkylation of 3-aminopyrazole derivatives.

Mechanistic Causality: Governing Regioselectivity

To achieve selective N-alkylation, one must manipulate the electronic and steric environment of the pyrazole core.

Direct Ring Alkylation (Thermodynamic & Steric Control)

Under standard basic conditions (e.g., K₂CO₃ in DMSO), the pyrazole is deprotonated to form a highly reactive, delocalized pyrazolide anion. Alkylation of this anion is primarily governed by steric hindrance rather than electronic density. The exocyclic amino group at the C3 position effectively blocks the adjacent N2 position, directing electrophilic attack predominantly to the less hindered N1 position [1].

Exocyclic Amine Alkylation (Chemoselective Protection)

Direct alkylation of the exocyclic primary amine is thermodynamically disfavored in the presence of the more nucleophilic ring nitrogens. To functionalize the exocyclic amine, the endocyclic nitrogen must be transiently protected. Utilizing Boc₂O in trifluoroethanol (TFE) leverages the unique hydrogen-bonding properties of TFE to achieve rapid, chemoselective N1-protection without over-acylating the exocyclic amine[2]. Once the ring is protected, the exocyclic amine can be selectively functionalized via reductive amination.

G Start 3-Aminopyrazole (Tri-nucleophilic Core) Path1 Basic Conditions (K2CO3 / DMSO) Start->Path1 Direct Ring Alkylation Path2 Chemoselective Protection (Boc2O / TFE) Start->Path2 Exocyclic Functionalization Int1 Pyrazolide Anion (Delocalized) Path1->Int1 Int2 N1-Boc-3-aminopyrazole Path2->Int2 Prod1 N1-Alkyl-3-aminopyrazole (Steric Control) Int1->Prod1 R-X (SN2 Attack) Prod2 Exocyclic N-Alkyl Derivative (via Reductive Amination) Int2->Prod2 1. R-CHO / NaBH(OAc)3 2. HCl (Deprotection)

Caption: Divergent regioselective N-alkylation pathways for 3-aminopyrazole derivatives.

Quantitative Data Summary

The table below synthesizes the optimal conditions required to isolate specific regioisomers based on recent methodological advancements.

Table 1: Influence of Reaction Conditions on Regioselectivity
Target RegioisomerReagents / CatalystSolventTempYield RangeMechanistic DriverRef
N1-Alkyl Alkyl Halide, K₂CO₃DMSO25–60 °C85–95%Steric shielding of N2 by C3-NH₂[1]
N1-Boc (Protected) Boc₂O (1.05 eq)TFE25 °C90–93%H-bonding solvent activation[2]
N1-Aryl Aryl Iodide, CuI, Cs₂CO₃NMP120 °C80–90%Cu-coordination preference[3]
C4/C5-Fluoroalkyl C₂F₅I, Ru-PhotocatalystMeCN25 °C (hν)70–85%Radical addition selectivity[4]

Step-by-Step Experimental Protocols

Protocol A: Direct Regioselective N1-Alkylation

Causality Note: DMSO is chosen as the solvent because it strongly solvates the potassium cation, leaving a highly "naked" and reactive pyrazolide anion. The bulky C3-NH₂ group sterically shields N2, driving the SN2 attack exclusively to N1[1].

  • Preparation: Charge an oven-dried round-bottom flask with the 3-aminopyrazole derivative (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Deprotonation: Add anhydrous DMSO to achieve a 0.5 M substrate concentration. Stir the suspension vigorously at room temperature (25 °C) for 15 minutes to ensure complete formation of the pyrazolide anion.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise via syringe.

  • Reaction Monitoring: Stir the mixture at room temperature. For unactivated or sterically hindered alkyl halides, heat the reaction to 60 °C. Monitor progression via LC-MS or TLC (typically 2–4 hours).

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (5× the reaction volume). Extract the aqueous layer with Ethyl Acetate (3×). Wash the combined organic layers with brine (3×) to remove residual DMSO.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Exocyclic Amine Functionalization via N1-Boc Protection

Causality Note: Trifluoroethanol (TFE) acts as a mild, hydrogen-bonding solvent that activates Boc₂O while stabilizing the pyrazole tautomers. This specific microenvironment leads to exclusive N1-protection in under 10 minutes, preventing the over-acylation of the exocyclic amine that typically occurs in DCM or THF[2].

  • Chemoselective Protection: Dissolve the 3-aminopyrazole (1.0 equiv) in TFE (0.2 M) at room temperature. Add Boc₂O (1.05 equiv) in a single portion. Stir for 10 minutes.

  • Intermediate Isolation: Concentrate the mixture under reduced pressure to remove TFE. The crude N1-Boc-3-aminopyrazole is typically >93% pure and can be filtered through a short silica plug[2].

  • Reductive Amination: Dissolve the N1-Boc intermediate in 1,2-dichloroethane (DCE). Add the desired aldehyde (1.2 equiv) and stir for 30 minutes. Add NaBH(OAc)₃ (1.5 equiv) and stir overnight at room temperature.

  • Deprotection: Quench with saturated NaHCO₃, extract with DCM, and concentrate. Dissolve the crude product in Methanol and bubble HCl gas (or add 4M HCl in dioxane) to quantitatively cleave the Boc group, yielding the exocyclic N-alkylated 3-aminopyrazole as an ammonium salt[2].

Analytical Self-Validation (E-E-A-T)

A robust protocol must be a self-validating system. To definitively prove the regiochemical outcome of your alkylation, employ the following analytical techniques:

  • 2D NMR (NOESY/ROESY): This is the gold standard for routine laboratory validation. For the N1-alkylated product, a strong spatial correlation (cross-peak) will be observed between the newly introduced N-alkyl protons and the C5-H proton of the pyrazole ring (typically resonating around 7.0–7.5 ppm). If alkylation had occurred at N2, the cross-peak would instead appear between the N-alkyl protons and the exocyclic NH₂ protons[1].

  • ¹H-¹⁵N HMBC: Provides definitive bond-connectivity data by showing correlations across multiple bonds from the alkyl protons to the specific endocyclic nitrogen.

  • X-Ray Crystallography: For novel scaffolds or solid-state confirmation, single-crystal X-ray diffraction provides unambiguous, absolute structural proof of the regiochemistry[1].

References

  • [2] Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. nih.gov. Available at:[Link]

  • [1] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. researchgate.net. Available at:[Link]

  • [4] Photocatalytic Fluoroalkylation of Derivatives of 3-Aminopyrazole. researchgate.net. Available at: [Link]

  • [3] RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. doi.org. Available at:[Link]

Sources

Application

Synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles.

Application Notes & Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-Aminopyrazoles Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold The pyrazolo[1,5-a]pyrimidine core is a privileged het...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-Aminopyrazoles

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that holds a prominent position in medicinal chemistry and drug development.[1][2] This fused bicyclic system, an isostere of purine, allows it to interact with a wide range of biological targets, particularly protein kinases, which are crucial regulators of cellular signaling.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, pyrazolo[1,5-a]pyrimidines are key components in numerous approved drugs and clinical candidates, including the sedative-hypnotic Zaleplon, the anxiolytic Ocinaplon, and the potent cyclin-dependent kinase (CDK) inhibitor Dinaciclib, which is under investigation for various cancers.[3][4]

The synthetic accessibility and the potential for diverse functionalization of this scaffold make it highly attractive for creating extensive compound libraries for drug discovery.[5][6] This guide provides an in-depth overview of the primary synthetic routes starting from readily available 3-aminopyrazoles, focusing on the underlying mechanisms and providing detailed, field-proven protocols for researchers.

Core Synthetic Strategy: Cyclocondensation with 1,3-Biselectrophiles

The most robust and widely adopted strategy for constructing the pyrazolo[1,5-a]pyrimidine skeleton is the cyclocondensation reaction between a 3-aminopyrazole and a suitable 1,3-biselectrophilic partner.[5][6] The 3-aminopyrazole acts as a bis-nucleophile, with the endocyclic pyrazole nitrogen (N1) and the exocyclic amino group (at C3) attacking the two electrophilic centers of the reaction partner to form the six-membered pyrimidine ring.

The regioselectivity of this reaction is a critical consideration. The initial nucleophilic attack typically occurs from the more nucleophilic exocyclic amino group, followed by an intramolecular cyclization and dehydration (or elimination) step to yield the final aromatic system.

G cluster_start Starting Materials cluster_process Reaction Pathway Aminopyrazole 3-Aminopyrazole (Bis-nucleophile) Attack Nucleophilic Attack (exocyclic NH2 on C=O) Aminopyrazole->Attack Biselectrophile 1,3-Biselectrophile (e.g., β-Diketone) Biselectrophile->Attack Cyclization Intramolecular Cyclization (endocyclic NH on second C=O) Attack->Cyclization Forms Intermediate Dehydration Dehydration/ Elimination Cyclization->Dehydration Forms Dihydro Intermediate Product Pyrazolo[1,5-a]pyrimidine Dehydration->Product Aromatization G cluster_mech Reaction Mechanism AP 3-Aminopyrazole Step1 1. Nucleophilic attack of exocyclic NH2 on a carbonyl group AP->Step1 DK β-Diketone DK->Step1 Step2 2. Formation of enamine intermediate Step1->Step2 Step3 3. Intramolecular cyclization (N1 attack) Step2->Step3 Step4 4. Dehydration (loss of H2O) Step3->Step4 Product Pyrazolo[1,5-a]pyrimidine Step4->Product

Figure 2. Mechanism for condensation with β-dicarbonyls.

Detailed Laboratory Protocol

Objective: To synthesize 5,7-dimethylpyrazolo[1,5-a]pyrimidine from 3-aminopyrazole and acetylacetone.

Materials:

  • 3-Aminopyrazole (1.0 mmol, 83.1 mg)

  • Acetylacetone (1.2 mmol, 120.1 mg, 123 µL)

  • Glacial Acetic Acid (5 mL)

  • Ethanol (for washing/recrystallization)

  • Round-bottom flask (25 mL) with reflux condenser

  • Stirring hotplate

  • Standard glassware for filtration and work-up

Procedure:

  • To a 25 mL round-bottom flask, add 3-aminopyrazole (1.0 mmol) and glacial acetic acid (5 mL). Stir the mixture until the solid is fully dissolved.

  • Add acetylacetone (1.2 mmol) to the solution dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118°C) with continuous stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will often form during cooling.

  • Pour the cooled mixture into a beaker containing ice-cold water (20 mL) to precipitate the product fully.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL) and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol to yield the pure 5,7-dimethylpyrazolo[1,5-a]pyrimidine.

Scientist's Note (Causality): Glacial acetic acid serves as both the solvent and an acid catalyst. [5]As a solvent, its high boiling point is suitable for reflux conditions. As a catalyst, it protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack. Using a slight excess of the β-dicarbonyl compound ensures the complete consumption of the limiting aminopyrazole reagent.

Data Summary: β-Dicarbonyl Condensation
BiselectrophileCatalystSolventConditionsTypical YieldReference
AcetylacetoneAcetic AcidAcetic AcidReflux, 4-6hGood to Excellent
Ethyl AcetoacetateAcetic AcidAcetic AcidReflux, 6hGood[5]
2-ArylmalondialdehydesAcidicN/AN/A40-60%
Cyclic β-dicarbonylsNone (Fusion/MW)Solvent-free120°C, MWHigh[1]

Protocol II: Synthesis via Reaction with α,β-Unsaturated Carbonyls (Chalcones & Enones)

The use of α,β-unsaturated ketones, particularly chalcones (1,3-diaryl-2-propen-1-ones), provides a versatile route to highly functionalized 5,7-diarylpyrazolo[1,5-a]pyrimidines. [3][7]This reaction proceeds via a tandem aza-Michael addition and intramolecular condensation.

Mechanistic Rationale

The reaction is initiated by a 1,4-conjugate (aza-Michael) addition of the exocyclic amino group of the 3-aminopyrazole to the β-carbon of the enone system. This forms an enolate intermediate which then undergoes intramolecular cyclization via nucleophilic attack of the endocyclic pyrazole nitrogen (N1) onto the carbonyl carbon. Subsequent elimination of water and oxidation (or dehydrogenation, which can occur spontaneously or with an additive) leads to the aromatic product. [4]

G cluster_mech Reaction Mechanism AP 3-Aminopyrazole Step1 1. Aza-Michael Addition of NH2 to the β-carbon AP->Step1 Chalcone Chalcone (α,β-Unsaturated Ketone) Chalcone->Step1 Step2 2. Formation of enolate intermediate Step1->Step2 Step3 3. Intramolecular cyclization (N1 attack) Step2->Step3 Step4 4. Dehydration/Oxidation Step3->Step4 Product 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidine Step4->Product

Figure 3. Mechanism for reaction with chalcones.

Detailed Laboratory Protocol

Objective: To synthesize a 5,7-diarylpyrazolo[1,5-a]pyrimidine from a 3-aminopyrazole and a substituted chalcone.

Materials:

  • 5-Amino-3-phenyl-1H-pyrazole (1.0 mmol, 159.2 mg)

  • Substituted Chalcone (e.g., 1,3-diphenylprop-2-en-1-one) (1.0 mmol, 208.3 mg)

  • Potassium Hydroxide (KOH), catalytic amount (~0.2 mmol, 11.2 mg)

  • Dimethylformamide (DMF) (5 mL)

  • Microwave reactor vial (10 mL) or standard round-bottom flask

  • Microwave synthesizer or oil bath

Procedure (Microwave-Assisted):

  • In a 10 mL microwave reactor vial, combine the 5-aminopyrazole (1.0 mmol), the chalcone (1.0 mmol), and a catalytic amount of KOH.

  • Add DMF (5 mL) and cap the vial.

  • Place the vial in the microwave synthesizer and irradiate at 120-140°C for 20-30 minutes. Monitor pressure to ensure it remains within safe limits.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-cold water (25 mL).

  • Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water and then a small amount of cold ethanol.

  • Dry the product under vacuum. Purification can be performed via column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization.

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Scientist's Note (Trustworthiness): The use of a base like KOH is crucial for this reaction, as it facilitates the Michael addition. DMF is an excellent polar aprotic solvent for this transformation, effectively solvating the intermediates. Microwave irradiation dramatically reduces reaction times from many hours (under conventional heating) to minutes, often improving yields and reducing side product formation. [1]

Data Summary: α,β-Unsaturated Carbonyl Condensation
BiselectrophileCatalyst/BaseSolventConditionsTypical YieldReference
ChalconesKOH (catalytic)DMFMW, 140°C, 30 minGood to Excellent
β-EnaminonesNoneSolvent-freeMW, 180°C, 2 minHigh[5]
DienonesKOHn-PropanolRefluxModerate
1,2-Allenic KetonesNoneN/AMild, catalyst-freeGood

Protocol III: Three-Component Synthesis

One-pot, three-component reactions offer a highly efficient and atom-economical approach to building molecular complexity. For pyrazolo[1,5-a]pyrimidines, a common method involves the reaction of a 3-aminopyrazole, an aldehyde, and an active methylene compound like malononitrile or ethyl cyanoacetate. [1]

Mechanistic Rationale

This reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form a highly electrophilic benzylidene (or alkylidene) intermediate. The 3-aminopyrazole then undergoes a tandem aza-Michael addition and intramolecular cyclization, similar to the chalcone pathway, to afford the final product, often a 7-amino-substituted pyrazolo[1,5-a]pyrimidine.

Detailed Laboratory Protocol

Objective: To synthesize a 7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile via a three-component reaction.

Materials:

  • 3-Aminopyrazole (1.0 mmol)

  • Aromatic Aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Piperidine (catalytic amount, ~3-4 drops)

  • Ethanol (10 mL)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the 3-aminopyrazole (1.0 mmol), the aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature. The product often crystallizes directly from the solution.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol and dry under vacuum to obtain the pure product.

Scientist's Note (Expertise): Piperidine acts as a base catalyst, promoting both the initial Knoevenagel condensation and the subsequent Michael addition. This one-pot procedure is highly convergent, rapidly building a complex heterocyclic system from simple, commercially available starting materials.

Conclusion and Outlook

The synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles is a well-established and versatile field of heterocyclic chemistry. The cyclocondensation strategies outlined in this guide—utilizing β-dicarbonyls, α,β-unsaturated systems, and three-component reactions—form the bedrock of synthetic approaches to this important scaffold. Modern advancements, such as the use of microwave assistance and the development of novel catalytic systems, continue to enhance the efficiency, scope, and environmental friendliness of these transformations. [1][8]As the demand for novel kinase inhibitors and other therapeutic agents grows, these robust and adaptable protocols will remain essential tools for researchers and drug development professionals. [2]

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 16, 2026, from [Link]

  • Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. (2020). RSC Publishing. Retrieved March 16, 2026, from [Link]

  • Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - PMC. (2020). National Center for Biotechnology Information. Retrieved March 16, 2026, from [Link]

  • Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones. (2023). RSC Publishing. Retrieved March 16, 2026, from [Link]

  • Design, synthesis, and characterization of some novel pyrazolo [1,5‐a] pyrimidines as potent antimicrobial agents. (2021). Scite.ai. Retrieved March 16, 2026, from [Link]

  • New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. (2020). PubMed. Retrieved March 16, 2026, from [Link]

  • Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. (2021). Bentham Science. Retrieved March 16, 2026, from [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online. Retrieved March 16, 2026, from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Publishing. Retrieved March 16, 2026, from [Link]

  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. (2023). ResearchGate. Retrieved March 16, 2026, from [Link]

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. (2024). Periodica Polytechnica Chemical Engineering. Retrieved March 16, 2026, from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). MDPI. Retrieved March 16, 2026, from [Link]

Sources

Method

Application Note: 5-Bromo-4-methyl-1H-pyrazol-3-amine as a Versatile Synthetic Intermediate in Drug Discovery

Executive Summary & Strategic Significance 5-Bromo-4-methyl-1H-pyrazol-3-amine is a highly functionalized, trifunctional building block that has become a cornerstone in modern medicinal chemistry. Its unique substitution...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Significance

5-Bromo-4-methyl-1H-pyrazol-3-amine is a highly functionalized, trifunctional building block that has become a cornerstone in modern medicinal chemistry. Its unique substitution pattern—a reactive exocyclic amine, a sterically directing C4-methyl group, and a cross-coupling-ready C5-bromide—makes it an ideal starting material for the synthesis of complex N-heterocycles. Most notably, it serves as a primary precursor for the pyrazolo[1,5-a]pyrimidine scaffold, a privileged pharmacophore in the development of protein kinase inhibitors (PKIs) for oncology and membrane-bound pyrophosphatase (mPPase) inhibitors for antiprotozoal therapies [1, 2].

Physicochemical & Structural Profiling

To ensure reproducible handling and reaction planning, the foundational properties of the intermediate are summarized below:

PropertyValue
Chemical Name 5-Bromo-4-methyl-1H-pyrazol-3-amine
CAS Registry Number 2514952-93-1
Molecular Formula C4H6BrN3
Molecular Weight 176.01 g/mol
Key Reactive Sites C3-NH2 (Nucleophile), N1-H (Nucleophile), C5-Br (Electrophile)
Structural Features Rigid planar core, C4-steric boundary

Causality in Experimental Design: Why This Scaffold?

The selection of 5-bromo-4-methyl-1H-pyrazol-3-amine over unsubstituted analogs is driven by specific mechanistic and structural advantages that directly impact drug efficacy and synthetic efficiency:

  • Vector Tuning via the C4-Methyl Group: In kinase inhibitor design, the C4-methyl group provides essential steric bulk. This restricts the dihedral angle of any substituents subsequently added at the C5 position, pre-organizing the molecule into a bioactive conformation that optimally fills narrow hydrophobic pockets in the kinase hinge region [3].

  • Orthogonal Reactivity: The molecule acts as a 1,3-bisnucleophile. The differential nucleophilicity between the exocyclic primary amine (C3) and the endocyclic pyrazole nitrogen (N1) allows for highly regioselective cyclocondensation reactions with 1,3-biselectrophiles, yielding thermodynamically stable pyrazolo[1,5-a]pyrimidines [1].

  • Late-Stage Functionalization: The C5-bromide is strategically positioned for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Because the core ring system can be assembled first without disrupting the halogen, the C5-Br handle allows for rapid, late-stage diversification of the library to explore structure-activity relationships (SAR) [2].

Validated Synthetic Workflows

The following protocols represent self-validating systems optimized for yield and chemoselectivity.

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidine Core via Cyclocondensation

This protocol details the assembly of the fused bicyclic core using an enaminone or 1,3-dicarbonyl compound. The reaction relies on the initial attack of the C3-amine on the most electrophilic carbonyl, followed by intramolecular cyclization by N1 [1].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-4-methyl-1H-pyrazol-3-amine (1.0 equiv, 10 mmol) in glacial acetic acid (20 mL).

  • Addition: Slowly add the 1,3-dicarbonyl compound (e.g., acetylacetone) or enaminone (1.1 equiv, 11 mmol) to the stirring solution at room temperature.

  • Cyclization: Heat the reaction mixture to 80–90 °C and stir for 3–4 hours. Monitor the reaction progress via TLC (Ethyl Acetate/Hexanes 1:1) or LC-MS until the starting pyrazole is completely consumed.

  • Workup: Cool the mixture to room temperature and pour it into crushed ice (50 g). Neutralize the solution carefully with saturated aqueous NaHCO3 until a pH of 7-8 is reached.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or recrystallization (e.g., from EtOH/DMF) to yield the substituted 2-bromo-3-methylpyrazolo[1,5-a]pyrimidine.

Protocol B: Late-Stage C5-Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol leverages the C5-bromide for the introduction of aryl or heteroaryl groups. The use of Pd(dppf)Cl2 is recommended, as the bulky bidentate ligand effectively manages the steric hindrance imparted by the adjacent C4-methyl group [2].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the brominated pyrazolo[1,5-a]pyrimidine intermediate (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl2 (0.05 equiv, 0.05 mmol) and potassium carbonate (K2CO3, 2.0 equiv, 2.0 mmol).

  • Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane and H2O (4:1 v/v, 5 mL). Seal the vial and purge with nitrogen for 5 minutes to prevent catalyst oxidation.

  • Reaction: Heat the mixture in a microwave reactor at 120 °C for 20 minutes (alternatively, heat in an oil bath at 90 °C for 12 hours).

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Dry the organic phase over MgSO4, filter through a short pad of Celite to remove palladium residues, concentrate, and purify via silica gel chromatography to obtain the final C5-arylated product.

Mechanistic & Workflow Visualization

G Core 5-Bromo-4-methyl-1H-pyrazol-3-amine (Central Intermediate) Condensation 1,3-Biselectrophile Cyclocondensation Core->Condensation 1,3-Dicarbonyls Acidic/Basic Cond. Suzuki Pd-Catalyzed Suzuki-Miyaura Coupling Core->Suzuki Boronic Acids Pd(dppf)Cl2, Base Amidation Chemoselective Amide Coupling Core->Amidation Acyl Chlorides or HATU/R-COOH Fused Pyrazolo[1,5-a]pyrimidine Scaffold (Kinase Inhibitors) Condensation->Fused C5_Aryl 5-Aryl/Heteroaryl Pyrazoles Suzuki->C5_Aryl C3_Amide C3-Amide/Urea Derivatives Amidation->C3_Amide

Divergent synthetic workflows originating from 5-bromo-4-methyl-1H-pyrazol-3-amine.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 2021. URL:[Link]

  • Exploration of Pyrazolo[1,5-a]pyrimidines as Membrane-Bound Pyrophosphatase Inhibitors. ChemMedChem, 2021. URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 2025. URL:[Link]

Application

Application Note: Palladium-Catalyzed Cross-Coupling Reactions of Bromopyrazoles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary The functionalization of the pyrazole core is a cornerstone in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The functionalization of the pyrazole core is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Due to their unique electronic properties, halopyrazoles present specific challenges and opportunities in transition-metal catalysis. This application note provides an authoritative, mechanistic guide to the palladium-catalyzed cross-coupling of bromopyrazoles, specifically focusing on Suzuki-Miyaura (C–C) and Buchwald-Hartwig (C–N) modalities. By detailing catalyst selection, causality behind experimental conditions, and self-validating protocols, this guide serves as a robust framework for scalable drug development.

Mechanistic Grounding & Reactivity Profiles

In the realm of palladium-catalyzed cross-coupling, the reactivity of halopyrazoles is dictated by carbon-halogen bond strength, following the established order: C–I < C–Br < C–Cl [1].

While 4-iodopyrazoles undergo rapid oxidative addition, they are prone to dehalogenation side reactions and are often less atom-economical and more expensive to source. Conversely, 4-bromopyrazoles offer an optimal balance of bench stability, cost-effectiveness, and synthetic tractability[1]. The primary challenge when utilizing 4-bromopyrazoles—particularly unprotected variants—is the potential for the pyrazole N–H to coordinate with the palladium center, forming catalytically inactive off-cycle species.

The Catalytic Cycle

The general mechanism follows the classic Pd(0)/Pd(II) cycle. The oxidative addition of the C–Br bond is often the rate-determining step, necessitating electron-rich ligands to increase the electron density at the palladium center.

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Complex (Pd(II)) Pd0->OxAdd + Bromopyrazole TransMet Transmetalation / Amine Binding OxAdd->TransMet + Nucleophile (Base) RedElim Reductive Elimination Complex TransMet->RedElim Isomerization RedElim->Pd0 - Product Product Cross-Coupled Pyrazole Product RedElim->Product Substrate Bromopyrazole + Ar-B(OH)2 / Amine Substrate->OxAdd

General catalytic cycle for palladium-catalyzed cross-coupling of bromopyrazoles.

Key Cross-Coupling Modalities

Suzuki-Miyaura Coupling (C–C Bond Formation)

The Suzuki-Miyaura coupling of bromopyrazoles with boronic acids is highly versatile. However, electron-rich pyrazole rings can slow down oxidative addition.

  • Causality in Design: To overcome the activation energy barrier without causing thermal degradation of the pyrazole core, 2 is frequently employed. Microwave irradiation enables rapid, uniform heating, pushing the reaction to completion in minutes rather than hours[2].

Buchwald-Hartwig Amination (C–N Bond Formation)

Constructing C–N bonds at the C4 position of pyrazoles was historically challenging due to catalyst poisoning.

  • Causality in Design: For unprotected bromopyrazoles, the use of highly sterically demanding biarylphosphine ligands is mandatory. As demonstrated by 3, the ligand tBuBrettPhos provides sufficient steric bulk to prevent the formation of off-cycle Pd-bis(pyrazole) complexes, thereby facilitating the amination of unprotected bromoheterocycles in excellent yields[3]. For N-protected variants (e.g., N-trityl), standard bulky ligands like RuPhos or dppf are sufficient[4].

Workflow Start Bromopyrazole Substrate Protect Is N-H unprotected? Start->Protect YesNH Use Bulky Ligands (e.g., tBuBrettPhos) Protect->YesNH Yes NoNH Standard Ligands (e.g., dppf, RuPhos) Protect->NoNH No Reaction Select Coupling Type YesNH->Reaction NoNH->Reaction Suzuki Suzuki-Miyaura (C-C Bond) Reaction->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Reaction->Buchwald Analyze LC-MS / NMR Validation Suzuki->Analyze Buchwald->Analyze

Decision tree for selecting optimal conditions in bromopyrazole cross-coupling.

Quantitative Data Summary

The following table synthesizes validated reaction conditions and yields for various bromopyrazole cross-coupling reactions across the literature.

SubstrateReaction TypeNucleophileCatalyst / Ligand SystemKey ConditionsYield RangeRef
Unprotected 4-Bromopyrazole Buchwald-HartwigPrimary/Secondary ArylaminesPd precatalyst / tBuBrettPhosLHMDS, THF, 65 °C70–95%[3]
3-Amino-4-bromopyrazole Suzuki-Miyaura4-Carbamoylphenylboronic acidPd(PPh3)4Microwave, 120 °C, 15 min35% (3-step overall)[2]
4-Bromo-1-tritylpyrazole KumadaArylmagnesium bromidePdCl2(dppf) (0.2 mol%)THF, 60 °C>90%[5]
4-Bromo-1-tritylpyrazole Buchwald-HartwigSecondary AminesPd(dba)2 / RuPhosNaOtBu, Toluene, 100 °C75–88%[4]

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Optimized for sterically hindered or electronically deactivated bromopyrazoles.

Reagents:

  • Bromopyrazole derivative (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.2 equiv, 0.6 mmol)

  • Pd(PPh3)4 (0.05 equiv, 5 mol%)

  • K2CO3 (2.0 equiv, 1.0 mmol)

  • Solvent: 1,4-Dioxane/H2O (4:1 v/v, 3 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add the bromopyrazole, arylboronic acid, and K2CO3.

  • Degassing: Add the 1,4-Dioxane/H2O solvent mixture. Sparge the solution with Argon for 5 minutes to remove dissolved oxygen, which prevents homocoupling of the boronic acid and catalyst oxidation.

  • Catalyst Addition: Quickly add Pd(PPh3)4 under a positive stream of Argon. Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 120 °C for 15 minutes[2].

  • Self-Validation (In-Process):

    • TLC Tracking: Monitor the disappearance of the bromopyrazole (typically Rf ≈ 0.4 in 3:1 Hexanes/EtOAc, UV active at 254 nm).

    • LC-MS: Quench a 5 µL aliquot in 1 mL MeCN. Confirm the mass shift corresponding to the loss of Br (absence of the 1:1 isotopic M/M+2 pattern) and the addition of the aryl group.

  • Workup: Dilute with EtOAc (10 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination of Unprotected 4-Bromopyrazole

Utilizing bulky ligands to prevent N-H catalyst poisoning.

Reagents:

  • Unprotected 4-Bromopyrazole (1.0 equiv, 1.0 mmol)

  • Amine nucleophile (1.2 equiv, 1.2 mmol)

  • Pd precatalyst / tBuBrettPhos (0.02 equiv, 2 mol%)

  • LHMDS (Lithium hexamethyldisilazide) (2.2 equiv, 2.2 mmol)

  • Solvent: Anhydrous THF (5 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and backfill with Argon (3 cycles).

  • Reagent Loading: Add the 4-bromopyrazole, amine, and the tBuBrettPhos Pd-precatalyst to the flask[3].

  • Solvent & Base Addition: Inject anhydrous THF. Cool the mixture to 0 °C. Dropwise, add LHMDS solution (1.0 M in THF). Causality: LHMDS is a strong, non-nucleophilic base that deprotonates the amine without competing as a nucleophile, while preventing unwanted side reactions at the pyrazole N-H.

  • Heating: Gradually warm the reaction to room temperature, then heat to 65 °C in an oil bath for 12 hours.

  • Self-Validation (Post-Reaction):

    • NMR Validation: Isolate a crude sample. In 1H-NMR, the C3 and C5 protons of the pyrazole ring typically appear as distinct singlets/doublets between 7.5–8.5 ppm. A successful C4 amination will show the expected integration for the newly appended amine group and the preservation of the C3/C5 protons.

  • Workup: Quench the reaction with saturated aqueous NH4Cl (5 mL). Extract with EtOAc (3 × 10 mL). Dry the combined organics over MgSO4, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).

References

  • BenchChem. "A Comparative Guide to the Synthetic Utility of 4-Iodopyrazole and 4-Bromopyrazole". BenchChem Technical Support. 1

  • Su, M., Hoshiya, N., & Buchwald, S. L. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides". Organic Letters, ACS Publications (2014). 3

  • University of Sussex / MDPI. "Microwave-assisted synthesis of a MK2 inhibitor by Suzuki-Miyaura coupling for study in Werner syndrome cells". Pharmaceuticals (2023). 2

  • Ichikawa, H., & Oh, Y. "SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS". Heterocycles (2006). 5

  • Kwon et al. "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI". Molecules, PMC (2018).4

Sources

Method

Application Note: Regioselective Functionalization of the C4 Position of the Pyrazole Scaffold

Executive Summary The pyrazole ring is a privileged heteroaromatic scaffold ubiquitous in modern medicinal chemistry, agrochemicals, and materials science. Drugs such as Celecoxib, Ruxolitinib, and Sildenafil rely heavil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged heteroaromatic scaffold ubiquitous in modern medicinal chemistry, agrochemicals, and materials science. Drugs such as Celecoxib, Ruxolitinib, and Sildenafil rely heavily on the precise spatial arrangement of substituents around the pyrazole core. Among the available sites for modification, the C4 position serves as the critical node for late-stage functionalization and structural diversification.

This application note provides a comprehensive guide to the regioselective functionalization of the C4 position. By analyzing the intrinsic electronic properties of the pyrazole ring, we detail the causality behind experimental choices and provide self-validating protocols for both classical electrophilic halogenation and modern transition-metal-catalyzed direct C–H activation.

Mechanistic Insights: The C4 "Sweet Spot"

The regioselectivity of pyrazole functionalization is governed by the unique electronic distribution within the five-membered ring. The pyrazole core contains two adjacent nitrogen atoms: a "pyrrole-like" N1 atom (which contributes a lone pair to the aromatic sextet) and a "pyridine-like" N2 atom.

Because both nitrogen atoms are highly electronegative, they exert a strong inductive electron-withdrawing effect on the adjacent C3 and C5 positions. Consequently, the electron density at C3 and C5 is significantly depleted. The C4 position , being the furthest carbon from the electronegative pull, retains the highest electron density in the ring. This makes C4 the thermodynamic and kinetic "sweet spot" for and electrophilic palladation.

If the N1 position is unsubstituted, the pyrazole can undergo tautomerization, and the N-H bond can interfere with electrophiles, leading to complex mixtures. Therefore, N-substitution (e.g., using methyl, benzyl, or SEM groups) is highly recommended to lock the tautomeric form and enhance the nucleophilicity of the C4 carbon for .

Mechanistic_Pathway A N-Substituted Pyrazole B Electrophilic Halogenation (NBS) A->B Kinetic Control C Pd-Catalyzed C-H Activation A->C Direct Functionalization D 4-Halopyrazole (Cross-Coupling Hub) B->D E 4-Aryl/Alkenyl Pyrazole C->E D->E Suzuki/Heck Coupling

Mechanistic divergence of pyrazole C4 functionalization via halogenation or direct C-H activation.

Strategic Workflows for C4 Functionalization

Electrophilic Halogenation (The Gateway Strategy)

Halogenation at the C4 position is the most reliable method to create a versatile hub for subsequent Suzuki, Heck, or Sonogashira cross-coupling reactions. While molecular bromine ( Br2​ ) can be used, N-Bromosuccinimide (NBS) is preferred. NBS provides a controlled, low steady-state concentration of electrophilic bromine, which prevents over-halogenation and avoids the generation of harsh hydrobromic acid that could cleave sensitive protecting groups .

Direct Transition-Metal Catalyzed C–H Activation

To bypass the pre-functionalization step required by traditional cross-coupling, direct C–H arylation and alkenylation have emerged as highly atom-economical alternatives. Using Palladium(II) acetate ( Pd(OAc)2​ ), the reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The addition of a base (such as Ag2​CO3​ or K2​CO3​ ) is critical; it acts as a proton sponge to drive the equilibrium of the C–H cleavage forward, yielding .

Quantitative Data Presentation

The following table summarizes the benchmark conditions, yields, and regioselectivity for the primary C4 functionalization strategies.

Functionalization TypeReagents / Catalyst SystemTypical YieldRegioselectivity (C4 vs C3/C5)Key Advantage
Electrophilic Bromination NBS (1.05 eq), DMF, rt, 2h85–95%>99:1Mild conditions; creates a gateway for cross-coupling.
Direct C–H Arylation Ar-I, Pd(OAc)2​ , Ag2​CO3​ , DMF, 110°C70–85%>95:5Atom economical; bypasses the need for pre-halogenation.
Direct C–H Alkenylation Alkene, Pd(OAc)2​ , Pyridine, Cu(OAc)2​ 65–80%>90:10Enables rapid access to fused bicyclic pyrazole systems.

Validated Experimental Protocols

Experimental_Workflow Step1 1. Reagent Assembly (Pyrazole, Ar-X, Pd(OAc)2, Base) Step2 2. Inert Atmosphere Setup (N2/Argon Purge) Step1->Step2 Step3 3. Thermal Activation (110°C, 12-24h) Step2->Step3 Step4 4. Quench & Extraction (EtOAc / H2O) Step3->Step4 Step5 5. Flash Chromatography (Silica Gel) Step4->Step5

Step-by-step experimental workflow for the Palladium-catalyzed direct C4-arylation of pyrazoles.

Protocol A: Regioselective C4-Bromination of N-Substituted Pyrazoles

Causality Note: DMF is chosen as the solvent because its polarity stabilizes the polar transition state of the electrophilic aromatic substitution, accelerating the reaction.

  • Reaction Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the N-substituted pyrazole (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add N-Bromosuccinimide (NBS, 1.05 mmol) in small portions over 10 minutes. Self-Validation: Adding NBS slowly prevents exothermic spikes that could lead to unselective di-bromination.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting material spot should disappear within 1–2 hours.

  • Quench & Workup: Pour the reaction mixture into ice-cold water (20 mL) containing 5% sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any residual electrophilic bromine. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Purification: Wash the combined organic layers with brine ( 3×15 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to afford the pure 4-bromopyrazole.

Protocol B: Palladium-Catalyzed Direct C4-Arylation

Causality Note: Silver carbonate ( Ag2​CO3​ ) is utilized not only as a base to deprotonate the C4 position during the CMD step but also as a halide scavenger to abstract iodide from the Pd complex, vacating a coordination site and accelerating the catalytic cycle.

  • Reagent Assembly: To an oven-dried Schlenk tube, add the N-substituted pyrazole (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)2​ (0.05 mmol, 5 mol%), and Ag2​CO3​ (2.0 mmol).

  • Inert Atmosphere Setup: Seal the tube with a rubber septum. Evacuate and backfill the tube with Argon three times to ensure a strictly inert atmosphere. Self-Validation: Oxygen can prematurely oxidize the Pd(0) intermediate, killing the catalytic cycle.

  • Solvent Addition & Thermal Activation: Inject anhydrous DMF (4.0 mL) via syringe. Replace the septum with a Teflon screw cap and heat the mixture in a pre-heated oil bath at 110 °C for 16 hours.

  • Quench & Extraction: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium black and silver salts. Wash the Celite pad with additional Ethyl Acetate (10 mL).

  • Purification: Transfer the filtrate to a separatory funnel, wash with water ( 3×20 mL) and brine (20 mL). Dry the organic phase over MgSO4​ , concentrate in vacuo, and purify the crude residue via column chromatography to isolate the C4-arylated pyrazole.

References

  • Improving Selectivity in Electrophilic Substitution of Pyrazoles. Benchchem Technical Support Center. Link[1]

  • Pyrazole - Properties, Synthesis, Chemical Reactivity. ChemicalBook. Link[2]

  • Synthesis and Modular Reactivity of Pyrazole 5-Trifluoroborates: Intermediates for the Preparation of Fully Functionalized Pyrazoles. The Journal of Organic Chemistry. Link[3]

  • C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society. Link[4]

  • Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry. Link[5]

Sources

Application

Application Note: Design, Synthesis, and Validation of Pyrazole-Scaffold Kinase Inhibitors

Introduction & Mechanistic Rationale The dysregulation of protein kinases is a fundamental driver in various oncological, inflammatory, and neurodegenerative diseases. In the pursuit of targeted therapies, the pyrazole s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The dysregulation of protein kinases is a fundamental driver in various oncological, inflammatory, and neurodegenerative diseases. In the pursuit of targeted therapies, the pyrazole scaffold has emerged as a privileged structure in medicinal chemistry[1]. FDA-approved drugs such as Ruxolitinib (JAK1/2 inhibitor), Crizotinib (ALK/ROS1 inhibitor), and Afuresertib (AKT inhibitor) all leverage the unique physicochemical properties of the pyrazole ring[1][2].

Causality in Scaffold Selection: The success of the pyrazole moiety—particularly in fused systems like pyrazolo[1,5-a]pyrimidines—stems from its exceptional bioisosteric resemblance to the adenine ring of ATP[3]. This allows the pyrazole core to insert deeply into the kinase hinge region. The pyrrole-like nitrogen acts as a crucial hydrogen bond donor/acceptor, anchoring the molecule, while functionalized side chains (e.g., halogen-substituted benzene rings) project into the hydrophobic pocket under the P-loop to dictate kinase selectivity[1][4].

Pathway Visualization: Target Intervention

Pyrazole derivatives exert their therapeutic effects by competitively blocking ATP binding, thereby halting downstream signal transduction. The diagram below illustrates the intervention point within a standard Receptor Tyrosine Kinase (RTK) signaling cascade.

Pathway Ligand Cytokine / Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activation Kinase Target Kinase (e.g., JAK, AKT) Receptor->Kinase Phosphorylation Effector Downstream Effectors (STAT, mTOR) Kinase->Effector Signal Transduction Inhibitor Pyrazole Inhibitor Inhibitor->Kinase Blocks ATP Pocket Outcome Cell Proliferation & Survival Effector->Outcome Gene Transcription

RTK signaling pathway illustrating ATP-competitive inhibition by pyrazole derivatives.

Synthetic Methodologies & Workflow

The synthesis of highly substituted pyrazoles requires precise control over regioselectivity. Classical approaches rely on the Knorr pyrazole synthesis , which involves the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds[5].

Mechanistic Causality in Synthesis: When using asymmetrical dicarbonyls, the Knorr reaction often yields a mixture of regioisomers, which can drastically alter biological activity (e.g., shifting activity from p38MAP kinase to Src/B-Raf)[6]. To circumvent this, modern protocols employ acid-catalyzed cyclization paired with transition-metal (Palladium) cross-coupling. The acid catalyst promotes the rapid formation of the hydrazone intermediate, suppressing premature and unselective cyclization. Subsequent Palladium-catalyzed C-H functionalization allows for late-stage diversification, enhancing the solubility and pharmacokinetic profile of the inhibitor[3][7].

Workflow Step1 1. Precursor Preparation (Hydrazine + Carbonyl) Step2 2. Condensation & Cyclization (Acid Catalyst, Reflux) Step1->Step2 QC1 LC-MS / TLC Confirm Core Step2->QC1 QC1->Step2 Fail Step3 3. Functionalization (Pd-Catalyzed Cross-Coupling) QC1->Step3 Pass QC2 NMR / HPLC Purity >95% Step3->QC2 QC2->Step3 Fail Step4 4. Biological Evaluation (Kinase Assay) QC2->Step4 Pass

Iterative synthetic workflow for pyrazole-based kinase inhibitors with integrated QC checkpoints.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol outlines a self-validating methodology for synthesizing a functionalized pyrazole core via a modified Knorr condensation[5][7].

  • Reagent Preparation: Dissolve 1.0 mmol of the selected 1,3-dicarbonyl compound and 1.0 mmol of arylhydrazine in 10 mL of absolute ethanol.

    • Causality: Absolute ethanol ensures complete solubility of both reagents while its moderate boiling point (78°C) allows for gentle refluxing, preventing the thermal degradation of sensitive functional groups.

  • Catalysis & Cyclization: Add 3 drops of glacial acetic acid to the mixture. Reflux the solution at 80°C under an inert nitrogen atmosphere for 4–6 hours.

    • Causality: Acetic acid acts as a mild protic catalyst. It accelerates the nucleophilic attack of the hydrazine on the more electrophilic carbonyl carbon, driving the regioselective formation of the hydrazone intermediate before ring closure.

  • Self-Validating QC Check (TLC/LC-MS): Pull a 10 µL aliquot every 2 hours.

    • Validation: The reaction is self-validating when TLC (Hexane:EtOAc 7:3) shows the complete disappearance of the starting material spot (Rf ~0.2) and the emergence of a single, highly UV-active product spot (Rf ~0.6). LC-MS must confirm >95% conversion to the target mass (M+H-18, accounting for water loss during cyclization).

  • Purification: Quench the reaction with ice-cold water, extract with ethyl acetate (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To evaluate the synthesized pyrazole derivatives, a luminescence-based ADP-Glo assay is utilized to measure kinase activity via ATP depletion.

  • Assay Setup: In a 384-well white microplate, prepare a 5 µL reaction mixture containing the target kinase (e.g., JAK2), a specific peptide substrate, and the pyrazole inhibitor (serially diluted in DMSO).

    • Causality: Utilizing a highly specific peptide substrate rather than a generic protein ensures that the measured ATP depletion is strictly due to the target kinase's activity, eliminating off-target background noise.

  • Reaction Initiation: Add 10 µM ATP to initiate the kinase reaction and incubate at 30°C for 60 minutes.

    • Causality: The ATP concentration is deliberately set near the Michaelis constant ( Km​ ) for the kinase. This ensures the assay is highly sensitive to ATP-competitive pyrazole inhibitors; artificially high ATP levels would outcompete and mask the efficacy of the inhibitor.

  • Self-Validating Controls:

    • Validation: Every plate must include a "No-Enzyme Control" (baseline ATP, no depletion) and a "Reference Inhibitor Control" (e.g., Staurosporine). If the No-Enzyme control shows significant luminescence loss, it immediately flags reagent contamination or spontaneous ATP hydrolysis, invalidating the run and preventing false-positive data.

  • Detection: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes, then add 10 µL of Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.

Quantitative Data Summary

The structural versatility of the pyrazole ring allows for extreme fine-tuning of potency. The table below summarizes the in vitro inhibitory activities ( IC50​ ) of benchmark pyrazole derivatives against various protein kinases[1][6][8][9].

Inhibitor / CompoundTarget KinaseIC₅₀ ValueBinding ModeSource
Afuresertib AKT10.02 nMATP-CompetitiveMDPI[1]
Ruxolitinib JAK1 / JAK2~3.0 nMType I (DFG-in)MDPI[1]
Compound 6a (Trichlorophenyl)Src / B-RafNanomolarATP-CompetitiveACS[6]
Compound 10e JAK30.057 µMATP-CompetitiveResearchGate[9]
Compound 43 (Carbaldehyde)PI3K0.25 µMATP-CompetitiveMDPI[8]

References

  • Source: MDPI (Molecules)
  • Source: MDPI (Molecules)
  • Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers Source: BenchChem URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL
  • Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity Source: RSC Publishing URL
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds Source: BenchChem URL

Sources

Method

Introduction: The Convergence of Pyrazole Scaffolds and Microwave Synthesis

An In-Depth Technical Guide to Microwave-Assisted Synthesis Involving Bromopyrazole Substrates The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Microwave-Assisted Synthesis Involving Bromopyrazole Substrates

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the pyrazole ring is therefore a critical endeavor in drug discovery and development. Bromopyrazoles serve as versatile and essential building blocks for this purpose, enabling the introduction of diverse molecular fragments through various cross-coupling reactions.

Traditionally, the synthesis and functionalization of such heterocyclic compounds have been hampered by long reaction times, harsh conditions, and often, modest yields.[3] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape. By utilizing microwave energy instead of conventional heating, MAOS offers dramatic accelerations in reaction rates, often reducing multi-hour or even day-long processes to mere minutes.[4][5] This technology not only enhances efficiency but also frequently leads to higher product yields, improved purity, and aligns with the principles of green chemistry by reducing solvent use and energy consumption.[6][7]

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of microwave-assisted synthesis focusing on bromopyrazole substrates. It moves beyond simple protocols to explain the underlying principles and the rationale behind experimental design, ensuring both technical accuracy and practical applicability.

Part 1: Core Principles of Microwave-Assisted Chemical Synthesis

Understanding the fundamental mechanism of microwave heating is crucial for effective protocol development and optimization. Unlike conventional heating, which relies on thermal conduction and convection to transfer energy from an external source, microwave irradiation heats the reaction mixture volumetrically and directly.[7][8]

The primary mechanisms of microwave heating are:

  • Dipolar Polarization: Polar molecules, such as the solvents commonly used in synthesis, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation creates molecular friction, which generates heat efficiently and uniformly throughout the bulk of the material.[9][10]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts or ionic liquids), they will migrate in response to the oscillating electric field. This movement constitutes an electric current, and resistance within the medium to this ionic flow results in the dissipation of energy as heat (Joule heating).[8][9]

This direct energy transfer is what enables the rapid heating observed in microwave chemistry. The energy of a microwave photon is too low to break chemical bonds directly, meaning the interaction is purely a kinetic, thermal effect.[10][11] The rapid heating to high temperatures, often well above the solvent's atmospheric boiling point in a sealed vessel ("superheating"), is the primary driver for the observed rate accelerations.[12][13]

Safety First: Essential Precautions for Microwave Chemistry

The rapid transfer of energy in microwave synthesis necessitates stringent safety protocols.

  • Use Dedicated Equipment: Never use a domestic kitchen microwave oven for laboratory synthesis.[14][15] Professional microwave reactors are engineered with essential safety features, including precise temperature and pressure monitoring, corrosion-resistant cavities, and safety interlocks to prevent exposure to microwave radiation.[11][14]

  • Pressure Management: Reactions in sealed vessels can generate significant pressure. Always be aware of the pressure limits of your reaction vessels and the potential for rapid pressure increases, especially with reactions that may produce gaseous byproducts. Start with small-scale reactions to assess the kinetics before scaling up.[14]

  • Thermal Runaway: Highly exothermic reactions can be dangerous under microwave conditions. If you are unsure about a reaction's kinetics, begin with low power settings and ramp the temperature gradually.[14]

  • Proper Vessel Handling: Use only vessels designed for microwave synthesis. Inspect them for cracks or defects before each use. Ensure adequate stirring to prevent the formation of localized hotspots.[14]

  • Chemical Compatibility: Be aware of the stability of your reagents and solvents at the high temperatures often achieved in microwave synthesis. Many compounds can decompose, leading to unexpected side reactions or pressure events.[14]

Part 2: General Experimental Workflow and Protocols

The following section details a generalized workflow for performing a microwave-assisted reaction with a bromopyrazole substrate. Specific parameters will vary depending on the reaction type, as detailed in subsequent sections.

Visualized Experimental Workflow

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification A 1. Add Reagents to Microwave Vial: - Bromopyrazole - Coupling Partner - Catalyst & Ligand - Base B 2. Add Solvent(s) A->B C 3. Add Stir Bar B->C D 4. Seal Vial with Septum Cap C->D E 5. Place Vial in Microwave Reactor Cavity D->E Transfer to Reactor F 6. Program Reaction Parameters: - Temperature - Time - Power (Max) E->F G 7. Run Reaction (with stirring) F->G H 8. Cool Vial to Room Temperature (Automated Air Jet) G->H I 9. Open Vial (in hood) H->I Proceed to Work-up J 10. Filter & Concentrate I->J K 11. Purify Product (e.g., Column Chromatography) J->K L 12. Characterize Product K->L

Caption: General workflow for microwave-assisted synthesis.

Part 3: Protocols for Key Transformations of Bromopyrazoles

Bromopyrazoles are ideal substrates for a variety of palladium-catalyzed cross-coupling reactions. The high temperatures and rapid heating achievable with microwave irradiation are particularly effective at promoting these transformations, often with lower catalyst loadings and shorter reaction times than conventional methods.[16][17]

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds, enabling the arylation and heteroarylation of the pyrazole core.[18] Microwave irradiation dramatically accelerates this process.[16][19]

Reaction Principle: A palladium(0) catalyst facilitates the coupling of the bromopyrazole with an organoboron species (e.g., a boronic acid or ester) in the presence of a base.[18]

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Complex1 Br-Pd(II)L₂ | Pyrazole OA->Complex1 TM Transmetalation Complex1->TM Complex2 R-Pd(II)L₂ | Pyrazole TM->Complex2 RE Reductive Elimination Complex2->RE RE->Pd0 Catalyst Regeneration Product Pyrazole-R RE->Product Reactant1 Pyrazole-Br Reactant1->OA Reactant2 R-B(OH)₂ Reactant2->TM Base Base (e.g., K₂CO₃) Base->TM

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Detailed Protocol:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the bromopyrazole (1.0 mmol), arylboronic acid (1.2-1.5 mmol), palladium catalyst (e.g., XPhosPdG2, 2.5-5 mol%), and ligand (e.g., XPhos, 5-10 mol% if needed).[19]

  • Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).[19]

  • Add the solvent system (e.g., 1,4-dioxane/water or EtOH/water, typically 3-5 mL in a 4:1 ratio).[16][19]

  • Seal the vial with a Teflon-lined septum cap.

  • Place the vial into the microwave reactor cavity.

  • Irradiate the mixture with stirring, ramping to the target temperature (e.g., 110-135°C) and holding for 15-40 minutes.[19]

  • Once the reaction is complete, allow the vessel to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Substrate TypeCatalyst/LigandBaseSolventTemp. (°C)Time (min)Yield (%)Reference
3-Bromopyrazolo[1,5-a]pyrimidin-5-oneXPhosPdG2 / XPhosK₂CO₃EtOH / H₂O13540~91[19]
General Aryl BromidePyridine-Pyrazole/Pd(II)KOHEtOH / H₂O1202>90[16]
Unprotected HaloimidazolesPd(PPh₃)₄K₂CO₃Dioxane / H₂O1202075-95[20]
Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds, allowing the coupling of bromopyrazoles with a vast array of primary and secondary amines.[21] This reaction is often sluggish under conventional heating but is highly amenable to microwave acceleration.[22][23]

Reaction Principle: This palladium-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide and an amine in the presence of a stoichiometric amount of base.[21] The choice of ligand is critical for achieving high efficiency.[24]

Detailed Protocol:

  • In an inert atmosphere glovebox or using Schlenk techniques, add the bromopyrazole (1.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a sterically hindered phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4 mmol) to a microwave vial.

  • Remove the vial from the glovebox, add the amine (1.2 mmol) and a dry, non-polar solvent like toluene or 1,4-dioxane (3-5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate with stirring at a temperature of 100-150°C for 10-30 minutes.[22][24]

  • After cooling, quench the reaction mixture carefully with water.

  • Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Substrate TypeCatalyst/LigandBaseSolventTemp. (°C)Time (min)Yield (%)Reference
Aryl BromidesPd(OAc)₂ / X-PhosKOt-BuToluene15010Good to Exc.[23]
Aryl Bromides (general)Pd₂(dba)₃ / LigandNaOt-BuDioxane120-14010-3070-98[22][25]
6-Bromo-2-chloroquinolinePd(OAc)₂ / LigandCs₂CO₃Benzotrifluoride15020>80[24]
Protocol 3: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond, linking a terminal alkyne to the bromopyrazole core. This reaction is invaluable for creating rigid structural linkers and accessing further chemical diversity. Microwave irradiation provides a rapid and efficient means to conduct this coupling, often under copper-free conditions.[26][27]

Reaction Principle: The reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. A copper(I) co-catalyst is often used but can be omitted, particularly in microwave-assisted protocols. A base, typically an amine, is required.[26][27]

Detailed Protocol:

  • To a microwave vial, add the bromopyrazole (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and if used, a copper co-catalyst (e.g., CuI, 1-5 mol%).

  • Add the solvent (e.g., DMF or MeCN, 4 mL) and the base (e.g., triethylamine or diisopropylamine, 2-3 mmol).[28]

  • Degas the mixture by bubbling with argon or nitrogen for 5-10 minutes.

  • Add the terminal alkyne (1.2-1.5 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate with stirring at a temperature of 100-140°C for 5-25 minutes.[26][29]

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify via column chromatography.

Substrate TypeCatalyst SystemBaseSolventTemp. (°C)Time (min)Yield (%)Reference
Aryl BromidesPdCl₂(PPh₃)₂ / CuIEt₃NDMF1005-1580-95[26]
Aryl Bromides (Cu-free)Pd(OAc)₂Et₃NIonic Liquid5010-30~99[27]
Aryl Iodides/BromidesPdCl₂(dppf) / CuIEt₃NMeCN14010>90[28]

Conclusion

Microwave-assisted synthesis represents a transformative technology for the rapid and efficient functionalization of bromopyrazole substrates. By leveraging direct, volumetric heating, researchers can dramatically reduce reaction times, improve yields, and enhance the overall sustainability of their synthetic efforts. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust starting points for library synthesis, lead optimization, and the development of novel chemical entities. As with any high-energy technique, a thorough understanding of the underlying principles and a commitment to safety are paramount for successful and reproducible results.

References

  • Wikipedia. (n.d.). Microwave chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024, July 27). Microwave Assisted Synthesis Of New Heterocyclic Compounds. Retrieved from [Link]

  • Gupta, R., et al. (2010, November 12).
  • Bansal, D. (2009, October 29). Microwave Chemistry: A Review. Asian Journal of Chemistry.
  • Microwave Chemical Co., Ltd. (n.d.). Microwaves as an Energy Transfer Method in Chemical Processes. Retrieved from [Link]

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. Retrieved from [Link]

  • Taylor, R. D., et al. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. Retrieved from [Link]

  • RSC Publishing. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]

  • Dudley, G. B., et al. (2015, January 16). On the existence of and mechanism for microwave-specific reaction rate enhancement. PMC. Retrieved from [Link]

  • EurekAlert! (2024, October 8). Microwave-induced synthesis of bioactive nitrogen heterocycles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Toubi, Y., et al. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Retrieved from [Link]

  • de la Cruz, J. N., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Retrieved from [Link]

  • International Journal of Chemical Science. (2021, May 13). Microwave assisted organic synthesis (MAOS). Retrieved from [Link]

  • SciSpace. (n.d.). Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols. Retrieved from [Link]

  • Karakaya, A. (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Retrieved from [Link]

  • Organic Chemistry Portal. (2008, November 15). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Retrieved from [Link]

  • PubMed. (2024, December 9). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]

  • MDPI. (2013, January 25). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • PubMed. (2003, August 8). Rapid microwave promoted Sonogashira coupling reactions on solid phase. Retrieved from [Link]

  • ACS Publications. (2014, August 20). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2025, April 14). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Retrieved from [Link]

  • Bentham Science Publishers. (2023, September 6). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd.... Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Microwave assisted synthesis of novel pyrazoles. Retrieved from [Link]

  • PSE Community.org. (2024, June 28). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Copper- and Palladium-Catalyzed Sonogashira-Type Coupling of Aryl Bromides and Iodides with Trimethylsilylacetylene. Retrieved from [Link]

  • ResearchGate. (n.d.). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Retrieved from [Link]

  • RSC Publishing. (n.d.). Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds. Green Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Kumar, A., et al. (n.d.). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. Retrieved from [Link]

  • PubMed. (2025, April 14). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of Pyrazoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter stalled reactions, poor yields, or catalyst degrad...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter stalled reactions, poor yields, or catalyst degradation when attempting C–N cross-couplings with pyrazole substrates.

Pyrazoles are notoriously challenging in palladium-catalyzed aminations. Their basic nitrogen atoms can act as competing ligands, sequestering the palladium into stable, off-cycle complexes that ultimately precipitate as inactive "palladium black."

This guide is designed to move beyond basic troubleshooting. Here, we dissect the causality behind these failures and provide self-validating protocols to restore your reaction yields.

Diagnostic Workflow: Pyrazole Amination

Before adjusting temperatures or swapping solvents, you must identify the specific role your pyrazole plays in the catalytic cycle. The troubleshooting logic diverges significantly depending on whether the pyrazole is acting as the electrophile (aryl halide) or the nucleophile (amine partner).

G Start Low Yield in Pyrazole Amination Role Identify Pyrazole Role Start->Role Elec Electrophile (Halo-pyrazole) Role->Elec Aryl Halide Nuc Nucleophile (1H-Pyrazole) Role->Nuc Amine Partner Prot Protect N1 (e.g., Trityl) Block Pd-coordination Elec->Prot Base Use Weaker Bases (K2CO3, Cs2CO3) Nuc->Base Lig1 Use Bulky Ligands (tBuDavePhos, XPhos) Prot->Lig1 PdBlack Pd Black Observed? Lig1->PdBlack Lig2 Use BrettPhos or Switch to Cu/Diamine Base->Lig2 Lig2->PdBlack Yes Yes: Catalyst Death Use Pd G3/G4, Lower Temp PdBlack->Yes No No: Inactive Catalyst Increase Temp, Check Purity PdBlack->No

Diagnostic flowchart for troubleshooting Buchwald-Hartwig aminations of pyrazoles.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my pyrazole substrate consistently cause catalyst deactivation and Pd black formation? Answer: Pyrazoles contain basic nitrogen atoms (N1/N2) that compete with your phosphine ligand. They coordinate tightly to the Palladium(II) intermediate, pulling it out of the catalytic cycle. This leads to catalyst starvation, aggregation, and the precipitation of inactive metallic palladium (Pd black) . Actionable Solution:

  • Steric Blocking: If the pyrazole is the electrophile (e.g., 4-bromopyrazole), protect the N1 position with a bulky group like Trityl (Tr) or Tetrahydropyranyl (THP) to sterically block coordination .

  • Ligand Dominance: Use highly sterically encumbered, electron-rich dialkylbiaryl phosphine ligands (like XPhos or tBuDavePhos) which strongly bind Pd and outcompete the pyrazole nitrogen .

  • Precatalysts: Employ Pd G3 or G4 precatalysts to ensure rapid generation of the active LPd(0) species, avoiding the need for prolonged heating of Pd(II) salts which exacerbates decomposition .

Q2: Which halogen on the pyrazole ring provides the best balance of reactivity and yield for C4-amination? Answer: The choice of halogen heavily dictates the oxidative addition rate. While iodides are highly reactive, they are notorious for undergoing hydrodehalogenation side reactions in the presence of amines. Actionable Solution: 4-Bromopyrazoles are the optimal choice, offering excellent reactivity without the instability of iodides .

Quantitative Data: Reactivity of 4-Halo-Pyrazoles
HalogenTypical Yield RangeRecommended Catalyst/LigandMechanistic Causality
Iodo (-I) 85 - 95%Pd(OAc)₂, SPhosHighly reactive oxidative addition, but prone to rapid hydrodehalogenation side reactions.
Bromo (-Br) 80 - 93%Pd(dba)₂, tBuDavePhosOptimal balance. Smooth oxidative addition; highly stable to storage and base .
Chloro (-Cl) < 50%Pd G3/G4, BrettPhosPoor reactivity due to high C-Cl bond dissociation energy. Reaction frequently stalls.

Q3: I am trying to N-arylate a 1H-pyrazole (using it as the amine). The coupling is stalling. What should I change? Answer: 1H-pyrazoles are poor nucleophiles compared to standard aliphatic amines. Furthermore, standard strong bases (like NaOtBu) can decompose sensitive functional groups on the pyrazole ring. Actionable Solution:

  • Base Optimization: Switch to a weaker base. While K₃PO₄ is common, empirical studies demonstrate that K₂CO₃ is often the superior base for the N-arylation of pyrazoles .

  • Catalyst Pivot: If Palladium catalysis continues to fail, pivot to an Ullmann-type Copper-catalyzed coupling. Copper(I) iodide (CuI) combined with diamine ligands and K₂CO₃ is highly effective and often out-performs Palladium for pyrazole N-arylation .

Self-Validating Experimental Protocol: C4-Amination

To ensure trustworthiness and reproducibility, use the following self-validating protocol for the coupling of a secondary amine (e.g., piperidine) with 4-bromo-1-tritylpyrazole. This methodology relies on a pre-catalyst approach to ensure complete conversion .

Workflow Step1 1. Inert Prep Argon Purge Step2 2. Reagent Load Pd(dba)2 + Ligand Step1->Step2 Step3 3. Base & Solvent tBuOK + Xylene Step2->Step3 Step4 4. Reaction 110°C, Stirring Step3->Step4 Step5 5. Workup Celite Filtration Step4->Step5

Step-by-step experimental workflow for the Buchwald-Hartwig C4-amination of pyrazoles.

Self-Validation Checkpoints
  • Visual Cue (Catalyst Health): The solution should transition from pale yellow to a deep red/brown homogeneous solution upon heating. If it turns black within 10 minutes, oxygen has breached the system or the solvent is wet.

  • Analytical Cue (TLC): The trityl-protected starting material is highly non-polar. The successful amination product will show a distinct, easily trackable shift to a lower Rf on silica gel.

Step-by-Step Methodology
  • Preparation of the Inert Environment: Oven-dry a Schlenk flask equipped with a magnetic stir bar. Purge with Argon for 10 minutes. Causality: Palladium(0) intermediates are exquisitely sensitive to oxygen, which induces rapid oxidation to inactive Pd(II) species.

  • Reagent Loading: Add 4-bromo-1-tritylpyrazole (1.0 equiv), Pd(dba)₂ (10 mol%), and tBuDavePhos (20 mol%) to the vial. Causality: A strict 1:2 ratio of Pd to monodentate ligand ensures the active mono-ligated Pd(0) species is stabilized against aggregation.

  • Base Addition: Add potassium tert-butoxide (tBuOK) (2.0 equiv) in one portion.

  • Solvent & Amine Addition: Seal the vessel. Degas anhydrous xylene by sparging with Argon for 15 minutes. Add the degassed solvent (to reach ~0.1 M concentration) and the secondary amine (2.0 equiv) via syringe.

  • Reaction Execution: Heat the mixture to 110 °C. Causality: Vigorous stirring (≥800 rpm) is mandatory to ensure the heterogeneous base dissolves sufficiently at the interface to deprotonate the Pd-amine intermediate.

  • Workup & Catalyst Removal: Cool to room temperature. Dilute with ethyl acetate and filter the crude mixture through a tightly packed pad of Celite. Causality: Celite effectively traps colloidal palladium residues, preventing them from streaking during silica gel chromatography and contaminating your final NMR spectra.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules (NIH PMC), 2020. URL:[Link]

  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry (ACS), 2004. URL:[Link]

Optimization

Bromo-Pyrazole Cross-Coupling: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling of bromo-pyrazoles. Bromo-pyrazoles are notoriously challenging substrates in both Suzuki-Miyaura and Buchwald-Hartwig reactions due to their...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling of bromo-pyrazoles. Bromo-pyrazoles are notoriously challenging substrates in both Suzuki-Miyaura and Buchwald-Hartwig reactions due to their strong coordinating ability, which often leads to catalyst deactivation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize your catalyst and ligand selection.

Module 1: The Mechanistic Challenge (Why Bromo-Pyrazoles Fail)

Q: Why do my bromo-pyrazole cross-coupling reactions stall at 10-20% conversion? A: The primary cause of stalled reactions with these substrates is catalyst poisoning . The unprotected nitrogen atom (N2) on the pyrazole ring is a strong σ-donor. After the initial oxidative addition of the bromo-pyrazole to the Pd(0) active species, the basic pyrazole nitrogen of a second substrate molecule can displace a weakly bound supporting ligand (like PPh₃). This forms a highly stable, off-cycle Pd(II)-heteroaryl dimer complex, effectively trapping the palladium and halting the catalytic cycle[1].

To overcome this, you must use bulky, electron-rich biarylphosphine ligands (such as those from the Buchwald ligand family) that provide sufficient steric shielding around the palladium center to prevent pyrazole N-coordination while remaining electron-rich enough to facilitate oxidative addition[1].

G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Bromo-pyrazole) Pd0->OxAdd PdII L_n Pd(II)(Pyrazole)(Br) OxAdd->PdII Poison Catalyst Poisoning (N-Coordination) PdII->Poison Small Ligand (e.g., PPh3) Trans Transmetalation / Amine Binding PdII->Trans Bulky Ligand (e.g., XPhos) RedElim Reductive Elimination Trans->RedElim Product Coupled Product + Regenerated Pd(0) RedElim->Product Product->Pd0

Caption: Catalytic cycle of bromo-pyrazole coupling showing the N-coordination poisoning pathway.

Module 2: Suzuki-Miyaura Coupling of Bromo-Pyrazoles

Q: What is the optimal catalyst/ligand system for Suzuki-Miyaura coupling of unprotected 4-bromopyrazole? A: For unprotected nitrogen-rich heterocycles, XPhos paired with a Generation 3 (G3) or Generation 4 (G4) palladacycle precatalyst is the gold standard[1]. The dialkylbiaryl structure of XPhos is uniquely suited for this: the bulky dicyclohexylphosphino group prevents the formation of inactive Pd-pyrazole complexes, while the triisopropylphenyl ring ensures rapid reductive elimination. Using a G3 precatalyst ensures the rapid generation of the active monomeric Pd(0) species at low temperatures, bypassing the need for high-temperature reduction of Pd(II) salts which can exacerbate side reactions[1].

Quantitative Ligand Optimization Matrix

Data summarizing the effect of ligand bulk on the coupling of 4-bromopyrazole with arylboronic acids.

LigandCatalyst SourceBaseSolventConversion (%)Yield (%)
PPh₃ Pd₂(dba)₃K₃PO₄Dioxane/H₂O15< 10
SPhos Pd₂(dba)₃K₃PO₄Dioxane/H₂O7152
XPhos XPhos Pd G3K₃PO₄Dioxane/H₂O>9986
tBuBrettPhos tBuBrettPhos Pd G3LHMDSTHF8565
Xantphos Pd₂(dba)₃K₂CO₃Ethanol>9992*

(Note: Xantphos data is specific to pyrazole amides in protic solvents[2])

Standard Operating Protocol: Suzuki-Miyaura Coupling
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with 4-bromopyrazole (1.00 mmol), the desired arylboronic acid (1.50 mmol), anhydrous K₃PO₄ (2.00 mmol), and XPhos Pd G3 precatalyst (1.0–2.0 mol %)[1].

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and H₂O (4:1 ratio, 5 mL total volume). The water is critical for dissolving the phosphate base and accelerating transmetalation.

  • Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir at 60 °C to 100 °C for 5–8 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically using a Hexanes/EtOAc gradient) to isolate the coupled product.

Module 3: Buchwald-Hartwig Amination

Q: How do I prevent hydrodehalogenation when aminating bromo-pyrazoles? A: Hydrodehalogenation (the replacement of the bromine atom with a hydrogen atom) is a common competing pathway in C–N coupling, especially with electron-rich heterocycles. To outcompete this pathway, you must accelerate the reductive elimination step. The ligand tBuBrettPhos is highly recommended for unprotected bromopyrazoles[3]. The extreme steric demand of the tert-butyl groups on the phosphorus atom forces the palladium center to rapidly expel the coupled product, making reductive elimination faster than the off-cycle beta-hydride elimination/hydrodehalogenation sequence[3].

Q: Can I run pyrazole amidation reactions in green/protic solvents like ethanol? A: Yes, but ligand choice is critical. While Buchwald-Hartwig aminations are traditionally run in toluene or dioxane, recent process chemistry advancements have demonstrated that Xantphos is highly effective for coupling pyrazole amides with heteroaryl bromides in ethanol[2]. The wide bite angle of the bidentate Xantphos ligand stabilizes the palladium intermediate and prevents alcohol-induced side reactions (such as C–O coupling or solvent-mediated dehalogenation) that typically plague protic solvent systems[2].

Workflow Prep 1. Substrate Preparation Cat 2. Precatalyst Selection Prep->Cat Ligand 3. Ligand Screening Cat->Ligand Reaction 4. Reaction Execution Ligand->Reaction Analysis 5. LC-MS Analysis Reaction->Analysis

Caption: Step-by-step experimental workflow for optimizing palladium-catalyzed bromo-pyrazole coupling.

Standard Operating Protocol: Buchwald-Hartwig Amination
  • Preparation: Inside a glovebox, combine the unprotected bromopyrazole (1.00 mmol), the amine coupling partner (1.20 mmol), LHMDS or NaOtBu (2.20 mmol), and tBuBrettPhos Pd G3 (1.0–2.0 mol %) in a reaction vessel[3].

  • Solvent Addition: Add 4 mL of anhydrous, degassed THF or Toluene.

  • Reaction: Seal the vessel securely, transfer to a fume hood, and stir at room temperature (for highly reactive amines) or heat to 65 °C for 12 hours[3].

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with EtOAc (3 x 10 mL).

  • Isolation: Dry the combined organic layers over anhydrous MgSO₄, concentrate in vacuo, and purify via automated flash chromatography.

References

  • [1] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. URL:[Link]

  • [3] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. URL:[Link]

  • [2] Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Alkylation of 5-Bromo-4-methyl-1H-pyrazol-3-amine

Welcome to the Application Scientist Support Center. The N-alkylation of highly functionalized aminopyrazoles—specifically 5-bromo-4-methyl-1H-pyrazol-3-amine —presents a classic challenge in heterocyclic medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The N-alkylation of highly functionalized aminopyrazoles—specifically 5-bromo-4-methyl-1H-pyrazol-3-amine —presents a classic challenge in heterocyclic medicinal chemistry. This molecule is a complex ambident nucleophile with three competitive sites for electrophilic attack: the two endocyclic pyrazole nitrogens (N1 and N2) and the exocyclic primary amine (C3-NH₂).

This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to help you achieve high chemoselectivity and regioselectivity in your workflows.

System Diagnostics & Mechanistic Causality

The difficulty in selectively alkylating this substrate stems from two competing factors:

  • Chemoselectivity (Ring vs. Exocyclic) : The endocyclic pyrazole NH is significantly more acidic (pKa ~10–12) than the exocyclic primary amine (pKa >15). Under ideal thermodynamic conditions, a mild base selectively deprotonates the ring. However, strong bases can over-deprotonate the substrate, activating the exocyclic amine and leading to off-target alkylation[1].

  • Regioselectivity (N1 vs. N2) : The pyrazolate anion delocalizes its negative charge across N1 and N2. Alkylation at N1 is sterically hindered by the adjacent C5-bromo group, while N2 is hindered by the adjacent C3-amino group. Furthermore, the C4-methyl group exerts a "buttressing effect," pushing both the Br and NH₂ groups outward, thereby increasing the steric crowding at both ring nitrogens.

Troubleshooting Guide & FAQs

Q1: I am getting a nearly 1:1 mixture of N1 and N2 alkylated regioisomers. How can I drive the reaction toward a single regioisomer? A1: Regioselectivity in highly substituted pyrazoles is notoriously difficult to predict and is highly dependent on the steric bulk of the electrophile and the coordination state of the base[1]. To favor the thermodynamically more stable regioisomer (often N1, as the C5-Br is less capable of hydrogen-bonding interactions than the C3-NH₂), switch from kinetic conditions (e.g., NaH in THF) to thermodynamic conditions. Using mild bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMSO or DMF) allows for reversible intermediate states and better regiocontrol[2].

Q2: My LC-MS analysis indicates significant alkylation on the exocyclic primary amine. How do I prevent this chemoselectivity failure? A2: Exocyclic alkylation is a direct consequence of using overly strong bases (like NaH or KOtBu) or excessive heating. Strong bases can deprotonate the exocyclic amine, transforming it into a highly reactive nucleophile. To prevent this, strictly use a mild carbonate base. Cs₂CO₃ is optimal due to the "cesium effect," which enhances the solubility and reactivity of the pyrazolate anion without stripping protons from the exocyclic amine[3]. Ensure the reaction is kept at or below room temperature.

Q3: I am observing polyalkylation (dialkylated exocyclic amines and quaternary ammonium salts). What parameters should I adjust? A3: Polyalkylation is caused by an excess of the alkylating agent or poor temperature control. The primary amine can undergo double alkylation, and the pyrazole ring can form a quaternary salt if the electrophile is highly reactive (e.g., methyl iodide or benzyl bromide). To resolve this:

  • Limit the alkylating agent to exactly 1.00 – 1.05 equivalents.

  • Pre-form the pyrazolate anion by stirring the pyrazole with the base for 30 minutes before adding the electrophile.

  • Add the electrophile dropwise at 0 °C to ensure the reaction rate is controlled by the addition speed, not the intrinsic reactivity.

Data Presentation: Impact of Reaction Conditions

The table below summarizes how different reaction parameters dictate the site of deprotonation and the ultimate product distribution.

BaseSolventTemp (°C)Primary Deprotonation SiteMajor Product OutcomeSide Reactions
NaH THF0 → 25Ring NH & Exocyclic NH₂Mixture of N1/N2Exocyclic Alkylation, Polyalkylation
K₂CO₃ DMF25 → 60Ring NHN1/N2 Regioisomeric MixtureSluggish reaction rate
Cs₂CO₃ DMF0 → 25Ring NHHigh N1 Selectivity Minimal (Thermodynamic Control)
DIAD/PPh₃ THF0 → 25Ring NH (via Mitsunobu)Strict N1 Selectivity Hydrazide byproducts (removable)

Validated Experimental Protocol: Regioselective N1-Alkylation

This protocol utilizes Cs₂CO₃ to establish a self-validating thermodynamic system that prevents exocyclic alkylation and favors the N1 regioisomer.

Step 1: System Preparation

  • Charge an oven-dried flask with 5-bromo-4-methyl-1H-pyrazol-3-amine (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Self-Validation Check: The solution should be completely clear. Any cloudiness indicates moisture, which will hydrolyze your alkylating agent.

Step 2: Anion Formation

  • Add Cs₂CO₃ (1.2 eq) in one portion. Stir the suspension at room temperature for 30 minutes under an inert atmosphere (N₂ or Argon).

  • Self-Validation Check: The suspension will transition into a slightly yellow, homogenous-looking mixture as the highly soluble cesium pyrazolate anion forms.

Step 3: Electrophile Addition

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add the alkyl halide (1.05 eq) dropwise over 10 minutes.

  • Causality: Adding the electrophile after complete anion formation ensures that the alkyl halide reacts exclusively with the highly nucleophilic pyrazolate ring, starving the exocyclic amine of any chance to compete.

Step 4: Reaction Monitoring & Quenching

  • Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

  • Self-Validation Check: Monitor via TLC (EtOAc/Hexanes). Stain the TLC plate with Ninhydrin. The desired N1-alkylated product will still possess a free primary amine and will stain a vibrant purple/pink. If the spot does not stain, exocyclic alkylation has occurred.

  • Quench with ice water and extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (3x) to completely remove DMF.

Pathway Visualization

ReactionPathways SM 5-bromo-4-methyl-1H-pyrazol-3-amine (Ambident Nucleophile) Anion Pyrazolate Anion (Ring Deprotonation) SM->Anion Mild Base (Cs2CO3) Selective Deprotonation Exo Exocyclic N-Alkylation (Chemoselectivity Issue) SM->Exo Strong Base (NaH) Exocyclic Deprotonation N1 N1-Alkylation (Desired Regioisomer) Anion->N1 R-X (1.0 eq) Sterically/Thermodynamically Favored N2 N2-Alkylation (Regioisomer Side Reaction) Anion->N2 R-X (1.0 eq) Sterically Hindered by NH2 Poly Polyalkylation (Over-alkylation) N1->Poly Excess R-X / Heat N2->Poly Excess R-X / Heat Exo->Poly Excess R-X / Heat

Reaction pathways and side reactions in the N-alkylation of 5-bromo-4-methyl-1H-pyrazol-3-amine.

References

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Late-Stage Diversification of Pyrazoles as Antileishmanial Agents Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 5-Bromo-4-methyl-1H-pyrazol-3-amine

Welcome to the Advanced Technical Support Center for the isolation and purification of 5-bromo-4-methyl-1H-pyrazol-3-amine (CAS: 2514952-93-1). Designed for drug development professionals and synthetic chemists, this gui...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of 5-bromo-4-methyl-1H-pyrazol-3-amine (CAS: 2514952-93-1). Designed for drug development professionals and synthetic chemists, this guide provides field-proven, self-validating protocols to overcome common purification bottlenecks such as silica streaking, oiling out, and the co-elution of debrominated impurities.

Physicochemical Grounding & Causality

To design a successful purification strategy, one must first understand the molecular behavior of the target compound. The pyrazole core is amphoteric. The exocyclic amine at the 3-position is weakly basic (conjugate acid pKa ~2.49)[1], while the pyrazole N-H is weakly acidic (pKa ~14-15)[2]. The presence of the C5-bromine atom increases the molecule's lipophilicity compared to unhalogenated analogs, which dictates its partitioning behavior in biphasic solvent systems and reversed-phase chromatography.

Table 1: Physicochemical Profile & Purification Causality
PropertyValue / CharacteristicCausality in Purification Workflows
CAS Number 2514952-93-1Unique identifier for sourcing analytical reference standards.
pKa (Conjugate Acid) ~2.49 (based on 3-aminopyrazole)[1]Enables selective protonation using strong aqueous acids (e.g., 1M HCl) for acid-base extraction.
pKa (Pyrazole N-H) ~14.0 - 15.0[2]Can be deprotonated by strong bases (pH > 13), causing unintended partitioning into highly alkaline aqueous layers.
Solubility Profile Soluble in EtOH, EtOAc; Insoluble in Hexane, cold H2O[3][4]Ideal for mixed-solvent recrystallization (e.g., EtOH/H2O or EtOAc/Hexane)[5].
Silica Interaction High affinity for acidic silanolsCauses severe streaking on standard normal-phase silica; requires amine deactivation[6].

Strategic Purification Workflows

The selection of a purification method depends entirely on the crude impurity profile identified via LC-MS or TLC.

PurificationStrategy Start Crude 5-bromo-4-methyl- 1H-pyrazol-3-amine CheckTLC TLC / LC-MS Analysis Identify Impurities Start->CheckTLC Cond1 Major impurity: Debrominated? CheckTLC->Cond1 Cond2 Major impurity: Non-basic organics? CheckTLC->Cond2 Cond3 High purity (>90%) Needs polishing? CheckTLC->Cond3 Act1 C18 Reversed-Phase Chromatography Cond1->Act1 Yes Act2 Acid-Base Extraction (pH swing) Cond2->Act2 Yes Act3 Recrystallization (EtOH/H2O) Cond3->Act3 Yes

Decision matrix for selecting purification strategies based on impurity profiles.

SOP A: Acid-Base Extraction (Removing Non-Basic Impurities)

Causality: This protocol exploits the weak basicity of the exocyclic amine. By lowering the pH below 2, the amine protonates, rendering the molecule highly water-soluble. Non-basic organic impurities (e.g., unreacted halogenating agents or neutral byproducts) remain in the organic phase.

  • Dissolution: Dissolve the crude mixture in ethyl acetate (EtOAc).

  • Acidic Extraction: Wash the organic layer with 1M HCl (aq). The target compound partitions into the aqueous layer as a hydrochloride salt.

  • Phase Separation: Separate the layers. Discard the organic layer (contains neutral/acidic impurities).

  • Basification: Cool the aqueous layer to 0°C in an ice bath. Slowly add 1M NaOH (aq) until the pH reaches 8-9.

    • Self-Validation: The solution will turn visibly cloudy as the free base precipitates or forms an emulsion, confirming the neutralization of the amine.

  • Recovery: Extract the basic aqueous layer with fresh EtOAc (3x).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

AcidBase Step1 Dissolve Crude in EtOAc Step2 Extract with 1M HCl (aq) Step1->Step2 Step3 Separate Phases Step2->Step3 Org1 Organic Phase (Neutral Impurities) DISCARD Step3->Org1 Aq1 Aqueous Phase (Protonated Amine) Step3->Aq1 Step4 Cool to 0°C & Add NaOH (aq) to pH 8-9 Aq1->Step4 Step5 Extract with EtOAc Step4->Step5 Step6 Dry & Concentrate (Pure Target) Step5->Step6

Step-by-step logical workflow for the acid-base extraction of amphoteric aminopyrazoles.

SOP B: Mixed-Solvent Recrystallization (Polishing Step)

Causality: Recrystallization relies on the differential solubility of the compound at boiling versus freezing temperatures. Ethanol acts as the "good" solvent, while water acts as the "anti-solvent"[3][5].

  • Dissolution: Suspend the crude solid in a minimum volume of boiling ethanol.

  • Clarification: If insoluble particulates remain, perform a hot filtration to prevent heat loss and premature crystallization[7].

  • Anti-Solvent Addition: While maintaining the solution at a gentle reflux, add hot water dropwise until slight turbidity persists[3].

  • Clearing: Add 1-2 drops of hot ethanol until the solution just clears.

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature undisturbed. Once at room temperature, transfer to an ice bath (0°C) for 30 minutes to maximize yield[3].

  • Filtration: Collect the crystals via vacuum filtration (Büchner funnel) and wash with ice-cold 30% ethanol/water[6].

    • Self-Validation: The filtrate (mother liquor) should retain the darker colored impurities, leaving pristine white/off-white crystals on the filter paper.

SOP C: Deactivated Normal-Phase Chromatography

Causality: The basic amine and pyrazole nitrogens form strong hydrogen bonds with the acidic silanol (-SiOH) groups on standard silica gel, leading to irreversible adsorption or severe band broadening. Pre-treating the silica with a tertiary amine neutralizes these sites[3][6].

  • Slurry Preparation: Prepare a silica gel slurry using the starting mobile phase (e.g., Hexane/EtOAc) containing 1% Triethylamine (TEA)[6].

  • Column Packing: Pour the slurry and flush the column with 2 column volumes of the TEA-doped solvent to fully deactivate the stationary phase.

  • Loading: Dry-load the crude sample onto a small amount of deactivated silica, or load it as a concentrated solution.

  • Elution: Elute using a gradient of Hexane to EtOAc.

    • Self-Validation: The target compound will elute as a tight, symmetrical band on TLC rather than a long streak.

Troubleshooting & FAQs

Q: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do? A: Oiling out occurs when the compound phase-separates as a liquid because the crystallization temperature is above the melting point of the crude mixture, or because the cooling process was too rapid[3].

  • Solution: Reheat the mixture until the oil dissolves completely. Allow the solution to cool extremely slowly using an insulated Dewar flask[3]. Add a seed crystal of pure 5-bromo-4-methyl-1H-pyrazol-3-amine just before the cloud point is reached. If oiling persists, switch to a solvent system with a lower boiling point, such as EtOAc/Hexanes[5].

Q: I am losing a significant portion of my product on the silica column, even with a polar solvent like Methanol/DCM. Why? A: Aminopyrazoles are notorious for chemisorbing onto standard silica gel. Even with polar eluents, the basic nitrogens bind tightly to silanol groups.

  • Solution: You must deactivate the silica gel. Add 1% to 2% triethylamine (TEA) or ammonia in methanol to your mobile phase during column packing[6]. Alternatively, switch to Neutral Alumina, which lacks the acidic sites of silica[6].

Q: How can I separate the target compound from the debrominated impurity (4-methyl-1H-pyrazol-3-amine)? A: Debrominated pyrazoles have nearly identical Rf values to their brominated counterparts on normal-phase silica, making standard chromatography ineffective.

  • Solution: Switch to Reversed-Phase (C18) Chromatography[6]. The bromine atom significantly increases the lipophilicity of the target compound. On a C18 column using a Water/Acetonitrile gradient, the more polar debrominated impurity will elute first, followed by the target 5-bromo-4-methyl-1H-pyrazol-3-amine. Use a 50:1 ratio of C18 silica to substrate[6].

Q: During acid-base extraction, my compound isn't precipitating or extracting back into the organic layer after adding NaOH. What went wrong? A: You may have over-basified the solution. Pyrazoles are amphoteric; if the pH exceeds 13, the acidic pyrazole N-H (pKa ~14-15)[2] will deprotonate, forming a water-soluble sodium pyrazolide salt.

  • Solution: Carefully adjust the pH back down to 8-9 using dilute HCl. At this mildly basic pH, the amine is unprotonated, and the pyrazole N-H remains intact, rendering the molecule neutral and extractable into ethyl acetate.

References

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsebtqdHIejQNSwZTR5BucoNWF37v3CXiMP8ajASID2L9O4COHOvAaCkPdDZQmDiPyAQHNSv-5bzl9zT9yOrxYtX2kCyCswdWsNIQs-m3v8p-uNc9W7JSWYMdyvOEFwftSqcXBWZS2SilxLetpDhMv7RYVIz71YSlGS8Dj7jrYuA0n6pk3jViveOhM8IEmPcYz2vP8lqoyfBeW-yXAP4rht6JCclG7aM81oI9IjSeiK4w=]
  • Recrystallization techniques for purifying pyrazole compounds - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqESvTUKlfVplswOeKESRRHLXbfKDg1vg9dxvG4_ws50YTaN78WH-kD9lYmphSOHZ4gRwsVnPuxpVlANd9N0vWOKkrtgu3VBgMnYxtdGvkii1VgrVNozVYkRp5C2BpzH5YAerJJ6fuoxkZAb_4CL6VzeykPse9gm9tWZDtBmXm-CUgEhWxehVLDGJKyUlprlviEMINZOlmBfXs]
  • Purification of Amino-Pyrazoles - Reddit (r/OrganicChemistry).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpxMEtt051J4XqtOhNBUA2Ey9XxgCc4nG7w8x9e6vA4OaLT5BO8JgPtJAJ92wNNXsdXdxrex2-1B1l6eG-csJHBXO6b4J1TOehIO_V3dBCzUcHS0J8iws--7Fpy9sU6suSv9d4e9IVwq0IXk7gxuEuYxYHh4p0zHlZT4rpt74Md5vWvHdd_fqvTfuL_jcdHjPAECWS]
  • 3.3. CRYSTALLIZATION - Esisresearch.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXrE64QIMUJx3jRGmjrASYZ-DvacBcsQmlksS49PAsBHvwOmMaRh2prM8vMykk023n1pEB-8qzGYFJVnmKgZ7mbr-BaKYeJlmxZHDnPc_fa0yjwvokrXYJRjJVzdpPHVq8k4MSIwkYCDNd9oyXSrCjAd4k2JU4p_Nf3OMPf59uH5Q4HTNoz1PLt5I=]
  • Physical and chemical properties of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSsWmGivXVMoq092bqdWw5HnlPmZ74qXnUm2hWPYE5esJB4p00ZCsi51xCd-8S_HLlMFgNebYa9rTYx95AS_fnsUX7FyfhhyAx9blEgsFFNZomjLspZyi3BpeGOlFpz7zLofn7GSVUQ6yrRLCUWzypssQVVLkjjPE284twWyiWuxtvfInqf57km2Rsb2EveTF1BBiSxRpMpoQbBjAoaoVQ9fKHGxE02Hg1MtA=]
  • 1820-80-0 CAS MSDS (3-Aminopyrazole) - ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFFLV_gfHTqepHALQO1cNHSuggwUG_U7bf2A6jR2qJ_egq2x5_S3IsI6A9mVD3M5j5GztuhUGcV7mAZ_mBtWE5N1JusSDIntntDxSUHTS5EFWpZcDrauVFK4BAoCL21BAOLEF-jYjUtkc=]
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnMLl4kZKBxpRQr-lkDEiH8pvqZ3JuwZap_9-psvTZaWyKEKPUNHLC-a8hFXuWKunZ_5YpnaPicxj1YgjfyIk8zilXGdheHWtB3cqZAtEMeC1l45AWPAYnXcqhUtqQYIDGLuoZc4nxy8G8Q23JBH0=]
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Sources

Troubleshooting

Troubleshooting low yields in pyrazolo[1,5-a]pyrimidine synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the syn...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of pyrazolo[1,5-a]pyrimidines. As a privileged scaffold in medicinal chemistry, optimizing the synthesis of these compounds is crucial for the efficient development of novel therapeutics.[1][2] This resource is designed to help you navigate potential pitfalls and improve your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for pyrazolo[1,5-a]pyrimidine synthesis?

The most prevalent synthetic route involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner.[2][3] The choice of these reagents directly influences the substitution pattern of the final product.

Common 1,3-Bielectrophilic Reagents:

  • β-Dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate)[4]

  • β-Enaminones[3]

  • Chalcones[5]

  • α,β-Unsaturated nitriles[5]

  • Malononitriles[3]

The selection of the 3-aminopyrazole and the 1,3-bielectrophile allows for a high degree of structural diversity in the resulting pyrazolo[1,5-a]pyrimidine core.[3]

Q2: What are the typical reaction conditions for this synthesis?

Reaction conditions can vary significantly depending on the specific substrates and desired product. However, some general conditions are commonly employed:

  • Solvents: Acetic acid and ethanol are frequently used.[3][4]

  • Catalysts: The reaction can be performed under acidic (e.g., H₂SO₄) or basic (e.g., KOH, piperidine) conditions.[4][5] Lewis acids are also sometimes used to facilitate the reaction.[4]

  • Temperature: Reactions are often carried out at reflux temperature.[5][6] Microwave-assisted synthesis has also been shown to be effective, often reducing reaction times.[7]

Q3: What is the general mechanism of the pyrazolo[1,5-a]pyrimidine synthesis?

The reaction typically proceeds through an initial nucleophilic attack of the amino group of the 3-aminopyrazole on one of the electrophilic centers of the 1,3-bielectrophile. This is followed by an intramolecular cyclization and subsequent dehydration (or elimination of another small molecule) to form the fused pyrimidine ring.[4][8]

Troubleshooting Guide: Low Yields and Side Reactions

Low yields are a common frustration in organic synthesis. This section addresses specific issues you might encounter and provides actionable solutions.

Problem 1: My overall yield is consistently low.

Several factors can contribute to low yields in pyrazolo[1,5-a]pyrimidine synthesis. A systematic approach to troubleshooting is often the most effective.

Potential Cause & Solution Workflow

Caption: Troubleshooting workflow for low yields.

  • Reagent Quality and Stoichiometry:

    • Insight: The purity of your starting materials, particularly the 3-aminopyrazole and the 1,3-dicarbonyl compound, is critical. Impurities can lead to side reactions and inhibit the desired transformation.

    • Actionable Advice:

      • Verify Purity: Confirm the purity of your starting materials by NMR or melting point analysis.

      • Purification: If necessary, purify the starting materials by recrystallization or column chromatography.

      • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reagent may be necessary in some cases to drive the reaction to completion, but a large excess can also lead to side product formation.[3]

  • Reaction Conditions:

    • Insight: The choice of solvent, catalyst, temperature, and reaction time can dramatically impact the yield.

    • Actionable Advice:

      • Solvent: Ensure your solvent is dry and appropriate for the reaction. Protic solvents like ethanol or acetic acid are common.[3]

      • Catalyst: The choice between an acid or base catalyst can influence the reaction rate and selectivity.[4] Experiment with different catalysts if yields are low.

      • Temperature and Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient heating can result in incomplete conversion, while prolonged heating can lead to decomposition of the product.

  • Workup and Purification:

    • Insight: Significant product loss can occur during the workup and purification steps.

    • Actionable Advice:

      • Extraction: Ensure the pH of the aqueous layer is optimized for efficient extraction of your product.

      • Chromatography: If using column chromatography, select an appropriate solvent system to ensure good separation and minimize product loss on the column.

Problem 2: I am observing significant amounts of side products.

The formation of side products is a common issue, particularly when dealing with multifunctional starting materials.

Potential Cause & Solution

  • Self-Condensation of the 1,3-Bielectrophile:

    • Insight: Under basic conditions, some 1,3-dicarbonyl compounds can undergo self-condensation.

    • Actionable Advice:

      • Order of Addition: Add the 1,3-dicarbonyl compound slowly to the reaction mixture containing the 3-aminopyrazole.

      • Catalyst Choice: Consider using an acidic catalyst, which is less likely to promote self-condensation.

  • Formation of Regioisomers:

    • Insight: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two different regioisomers is possible. The regioselectivity of the reaction is influenced by the electronic and steric properties of the substituents on both the 3-aminopyrazole and the 1,3-dicarbonyl compound.[4]

    • Actionable Advice:

      • Reaction Conditions: Varying the solvent and catalyst can sometimes influence the regioselectivity.

      • Substrate Modification: Modifying the substituents on the starting materials can direct the reaction towards the desired isomer. For instance, blocking a reactive position can prevent unwanted side reactions.[3]

Table 1: Common Side Products and Mitigation Strategies

Side Product TypePotential CauseMitigation Strategy
Self-condensation of 1,3-dicarbonylBasic reaction conditionsUse an acidic catalyst; slow addition of the dicarbonyl compound.
Unwanted regioisomerUse of unsymmetrical 1,3-dicarbonylModify reaction conditions (solvent, catalyst); modify substrates to direct regioselectivity.
Michael addition productsReaction with α,β-unsaturated systemsCarefully control reaction conditions to favor cyclization over conjugate addition.

Problem 3: The reaction is not going to completion.

An incomplete reaction can be due to several factors, from reagent deactivation to an unfavorable equilibrium.

Potential Cause & Solution

  • Insufficient Reaction Time or Temperature:

    • Insight: The reaction may simply be slow under the current conditions.

    • Actionable Advice:

      • Monitor Progress: Use TLC or LC-MS to monitor the consumption of the starting materials.

      • Increase Temperature: If the reaction is sluggish, cautiously increasing the temperature may improve the rate.

      • Microwave Synthesis: Consider using microwave irradiation, which can often accelerate the reaction and improve yields.[7]

  • Reversible Reaction:

    • Insight: The final cyclization/dehydration step may be reversible.

    • Actionable Advice:

      • Water Removal: If the reaction produces water, using a Dean-Stark apparatus or adding a dehydrating agent can help drive the equilibrium towards the product.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-Aminopyrazole and a β-Dicarbonyl Compound

This protocol provides a general starting point that can be optimized for specific substrates.

Step-by-Step Methodology:

  • To a solution of the 3-aminopyrazole derivative (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or ethanol), add the β-dicarbonyl compound (1.0-1.2 eq).

  • Add a catalytic amount of an acid (e.g., a few drops of concentrated H₂SO₄) or a base (e.g., piperidine).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration and wash with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

This method can significantly reduce reaction times.

Step-by-Step Methodology:

  • In a microwave-safe reaction vessel, combine the 3-aminopyrazole derivative (1.0 eq), the 1,3-bielectrophilic reagent (1.0-1.2 eq), and a suitable solvent (e.g., DMF).

  • Add a catalytic amount of a suitable acid or base.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 10-30 minutes).

  • After cooling, work up the reaction mixture as described in Protocol 1.

Core Reaction Mechanism

Pyrazolo_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aminopyrazole 3-Aminopyrazole Intermediate Adduct Aminopyrazole->Intermediate Nucleophilic Attack Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Intermediate Product Pyrazolo[1,5-a]pyrimidine Intermediate->Product Cyclization & Dehydration

Caption: General mechanism of pyrazolo[1,5-a]pyrimidine synthesis.

References

  • Al-Tel, T. H. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(15), 4586. [Link]

  • Kaswan, P., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry, 56(5), 1435-1456. [Link]

  • Abdellatif, K. R. A., et al. (2022). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Mini-Reviews in Organic Chemistry, 19(5), 594-613. [Link]

  • Saeed, A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-20. [Link]

  • Comess, K. M., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry, 9(3), 447-457. [Link]

  • Saeed, A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-20. [Link]

  • El-Sayed, N. N. E., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5678. [Link]

  • Brehmer, D., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]

  • El-Gamal, M. I., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(8), 104015. [Link]

  • Wang, X., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1213-1217. [Link]

  • Bobrovs, R., et al. (2024). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry, 15(5), 1234-1243. [Link]

  • Das, S., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/Non-symmetric Alkynes Assisted by KHSO4 in Aqueous Media. ChemistrySelect, 9(23), e202401123. [Link]

  • El-Gohary, N. S. (2014). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. International Journal of Advanced Research, 2(7), 474-564. [Link]

  • Peterson, M. A. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. [Link]

  • Singh, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3505. [Link]

Sources

Optimization

Pyrazole Synthesis Technical Support Center: Troubleshooting Regioisomeric Mixtures

Welcome to the Technical Support Center for Pyrazole Synthesis. As drug development professionals and synthetic chemists know, the pyrazole core is a privileged scaffold in medicinal chemistry[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. As drug development professionals and synthetic chemists know, the pyrazole core is a privileged scaffold in medicinal chemistry[1]. However, traditional synthetic routes—most notably the Knorr pyrazole synthesis—frequently suffer from poor regioselectivity, yielding inseparable mixtures of regioisomers (e.g., 1,3,5- vs. 1,4,5-substituted pyrazoles)[2].

This guide is designed to troubleshoot these mixtures by explaining the mechanistic causality behind the problem and providing field-proven, self-validating protocols to achieve absolute regiocontrol.

Diagnostic Workflow: Selecting Your Regioselective Strategy

Before diving into specific troubleshooting modules, use the decision matrix below to identify the optimal synthetic strategy based on your available starting materials and substrate constraints.

PyrazoleWorkflow Start Target: Regioselective Pyrazole Synthesis Cond1 Are starting materials restricted to 1,3-Diketones? Start->Cond1 Sol1 Use Fluorinated Solvents (HFIP or TFE) Protocol 1 Cond1->Sol1 Yes Cond2 Are the R-groups (R2/R3) sterically similar? Cond1->Cond2 No Sol2 Ynone + Hydrazine Condensation Protocol 2 Cond2->Sol2 No (Distinct R-groups) Sol3 Tosylhydrazone + Terminal Alkyne Protocol 3 Cond2->Sol3 Yes (Similar R-groups)

Decision matrix for selecting a regioselective pyrazole synthesis workflow.

MODULE 1: The Knorr Reaction Dilemma (1,3-Diketones + Hydrazines)

Q: Why does the reaction between my substituted hydrazine and 1,3-diketone always yield a near 50:50 mixture of regioisomers? A: This is a classic thermodynamic and kinetic issue. 1,3-diketones possess two distinct electrophilic carbonyl centers. Substituted hydrazines (such as aryl hydrazines) have two nucleophilic nitrogen atoms with differing steric and electronic properties[3]. In standard polar protic solvents like ethanol, the difference in activation energy for the nucleophilic attack at either carbonyl is negligible. Because the solvent does not sufficiently differentiate the electrophilicity of the two carbonyls, the reaction lacks regiocontrol, leading to a statistical mixture of regioisomers[4].

Q: I cannot change my 1,3-diketone starting material due to upstream constraints. How can I force regioselectivity without redesigning my entire route? A: You must change your solvent environment to amplify the electronic differences between the two carbonyls. Switching from ethanol to a fluorinated alcohol—specifically 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE)—is the most effective workaround[4]. Fluorinated solvents are strong hydrogen-bond donors but highly non-nucleophilic. They preferentially hydrogen-bond to the more sterically accessible or electron-rich carbonyl, significantly lowering the LUMO of that specific site. This directs the initial nucleophilic attack of the more substituted nitrogen exclusively to one site, overriding the default statistical mixture[4].

Quantitative Data: Solvent Effect on Regioselectivity
EntryR¹ in 1,3-DicarbonylSolventIsomer Ratio (A:B)
1PhenylEthanol (EtOH)50:50
2Phenyl2,2,2-Trifluoroethanol (TFE)95:5
3Phenyl1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)>99:1
44-MethoxyphenylEthanol (EtOH)55:45
54-Methoxyphenyl2,2,2-Trifluoroethanol (TFE)96:4
64-Methoxyphenyl1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)>99:1

Data summarizes the condensation of 1,3-dicarbonyls with substituted hydrazines. Isomer A represents the kinetically favored product in fluorinated media[4].

Protocol 1: Regioselective Pyrazole Synthesis using HFIP

Self-Validating System: The extreme polarity of HFIP ensures rapid hydrazone intermediate formation, which can be tracked via TLC before cyclization occurs.

  • Reaction Setup: To a clean, dry reaction vial, add the 1,3-dicarbonyl compound (1.0 equiv) and dissolve it in HFIP to achieve a 0.2 M concentration[4].

  • Reagent Addition: Slowly add the substituted hydrazine (1.1 equiv) dropwise at room temperature. Caution: HFIP is volatile and mildly toxic; perform in a fume hood.

  • Incubation: Stir the reaction mixture at room temperature for 12–24 hours[4].

  • Validation (QC Check): Monitor the reaction via TLC (Hexane/EtOAc). A single, tight product spot indicates successful regiocontrol. If a faint secondary spot appears, the reaction may require cooling to 0 °C during hydrazine addition to further maximize kinetic control.

  • Workup: Remove the HFIP under reduced pressure (HFIP can be recovered and recycled). Purify the crude product by flash column chromatography[4]. Confirm regiochemistry using 2D NOESY NMR to verify the spatial proximity of the N-substituent to the adjacent ring proton.

MODULE 2: Alternative Electrophiles (Ynones)

Q: If I have the freedom to redesign my synthetic route, what is the most reliable electrophile to avoid regioisomeric mixtures entirely? A: Acetylenic ketones (ynones) are vastly superior to 1,3-diketones for regiocontrol[5]. The causality lies in the inherent electronic disparity of the ynone system: it contains a Michael-acceptor alkyne (a "soft" electrophile) and a carbonyl carbon (a "hard" electrophile). This forces a strict, sequential reaction pathway. The unsubstituted, more nucleophilic nitrogen of the hydrazine undergoes conjugate addition to the alkyne first, followed by intramolecular cyclization of the substituted nitrogen at the carbonyl. This predictable mechanism affords essentially single pyrazole isomers in excellent yields[6].

Protocol 2: Condensation of Acetylenic Ketones with Hydrazines

Self-Validating System: The distinct chemical shift of the pyrazole C4-proton in ¹H NMR serves as an internal diagnostic tool for the specific regioisomer formed.

  • Reaction Setup: Dissolve the acetylenic ketone (1.0 equiv) in anhydrous ethanol (0.5 M concentration) under an inert N₂ atmosphere[5].

  • Reagent Addition: Add the substituted hydrazine (1.1 equiv) slowly to the solution.

  • Cyclization: Heat the mixture to reflux for 4–6 hours.

  • Validation (QC Check): Take a crude ¹H NMR aliquot. The presence of a sharp singlet in the aromatic region (typically δ 6.5–7.0 ppm) corresponds to the C4-H of the pyrazole ring. The absence of a secondary singlet in this region confirms the lack of a regioisomeric mixture.

  • Workup: Cool to room temperature, concentrate in vacuo, and recrystallize from ethanol/water to obtain the pure regioisomer.

MODULE 3: Absolute Regiocontrol for Symmetrical Substrates

Q: My target pyrazole has R2 and R3 groups that are electronically and sterically almost identical (e.g., two slightly different aliphatic chains). Even ynones give me a minor mixture. What is the ultimate solution? A: When substituents are nearly indistinguishable, traditional nucleophilic attacks fail to differentiate the reaction sites. You must pivot to the methodology developed by Kong et al., which utilizes the coupling of N-alkylated tosylhydrazones with terminal alkynes[7].

This method provides complete regioselectivity because it relies on a base-promoted nucleophilic addition followed by a 1,3-H shift and cyclization[7]. The bulky tosyl group acts as a massive steric directing group, strictly orchestrating the orientation of the incoming terminal alkyne. Furthermore, this protocol avoids the formation of hazardous diazo intermediates, making it highly scalable and safe[7].

Protocol 3: Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes

Self-Validating System: The absence of a deep red/orange color (characteristic of diazo intermediates) during the reaction confirms the direct cyclization pathway is functioning as intended.

  • Reaction Setup: In a sealed tube, combine the N-alkylated tosylhydrazone (1.0 equiv), terminal alkyne (1.5 equiv), potassium tert-butoxide (t-BuOK, 2.0 equiv), and 18-crown-6 (0.2 equiv)[7].

  • Solvent Addition: Suspend the mixture in anhydrous pyridine (0.2 M)[7].

  • Heating: Purge the tube with N₂, seal it, and heat the reaction mixture at 110 °C for 12 hours.

  • Validation (QC Check): Monitor the reaction visually and via TLC. The solution should remain relatively pale/yellow. If it turns dark red, the tosylhydrazone is decomposing into a diazo compound, indicating moisture contamination or incorrect base stoichiometry.

  • Workup: Cool the mixture, dilute with ethyl acetate, and wash sequentially with 1M HCl (to remove pyridine), water, and brine. Dry over Na₂SO₄, concentrate, and purify via column chromatography[7].

References

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PubMed Central (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Pyrazole Intermediate Solubility Challenges in Reaction Workup

Target Audience: Researchers, synthetic chemists, and drug development professionals. Welcome to the Pyrazole Workup Troubleshooting Guide.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Welcome to the Pyrazole Workup Troubleshooting Guide. Pyrazoles are privileged scaffolds in medicinal chemistry, but their unique electronic properties often lead to notoriously poor solubility in standard extraction solvents like ethyl acetate (EtOAc) or dichloromethane (DCM). This guide provides mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to optimize your liquid-liquid extractions.

Core Diagnostic: Why Do Pyrazole Intermediates "Crash Out"?

Before altering your workflow, it is critical to understand the causality behind pyrazole insolubility:

  • Intermolecular Hydrogen Bonding: N-unsubstituted pyrazoles act as both strong hydrogen bond donors and acceptors. In solution, they rapidly form highly stable dimers or polymeric chains, which resist solvation by non-polar organic solvents.

  • High Crystal Packing Energy: Highly substituted, planar pyrazoles suffer from elevated crystal packing energy, which directly correlates with higher melting points and drastically reduced solubility[1].

  • Amphoteric Nature: Pyrazoles can act as both weak acids and weak bases. If the pH of your workup is not strictly controlled, the compound may exist in an ionized state, acting as a surfactant that causes stubborn emulsions or forces the intermediate into the aqueous waste stream.

Frequently Asked Questions (FAQs)

Q1: My pyrazole intermediate forms a stubborn emulsion and won't partition into EtOAc. What is the fundamental cause, and how do I fix it? A1: Emulsions occur when the pyrazole is partially ionized or when the organic solvent lacks the hydrogen-bond accepting capacity to break pyrazole dimers. The Fix: Switch your extraction solvent to 2-Methyltetrahydrofuran (2-MeTHF) . Unlike standard THF, which is infinitely miscible with water and requires toluene for phase separation, 2-MeTHF has limited water solubility (approx. 4.1%) and provides excellent, clean phase separations[2]. More importantly, the oxygen atom in 2-MeTHF acts as a strong hydrogen bond acceptor, disrupting pyrazole dimers and driving the monomeric pyrazole into the organic phase.

Q2: How should I leverage pH to force my pyrazole into the organic phase? A2: While adjusting pH to form salts is a common strategy to increase aqueous solubility during a reaction, the goal during liquid-liquid extraction is the exact opposite. You must neutralize the pyrazole. The unsubstituted pyrazole ring has a conjugate acid pKa of approximately 2.49 at 25°C[3]. To prevent protonation (pyrazolium formation) or deprotonation (pyrazolide formation), you must apply the Henderson-Hasselbalch principle. Adjusting the aqueous phase pH to strictly between 5 and 10 ensures the neutral species predominates, minimizing aqueous solubility and maximizing organic partitioning.

Q3: What if my intermediate is heavily substituted and remains insoluble even at the correct pH? A3: To disrupt the severe planarity and crystal-stacking capability of complex pyrazoles[1], a single solvent may not suffice. You must use a binary solvent system such as DCM/Isopropanol (8:2) or EtOAc/THF. The addition of a protic solvent or a strong H-bond acceptor disrupts π−π stacking. Crucial: When using water-miscible co-solvents, you must saturate the aqueous layer with NaCl (salting out) to prevent the organic modifier from bleeding into the aqueous phase.

Quantitative Data Summaries

Selecting the right solvent is the most critical variable in pyrazole workup. The table below synthesizes key physicochemical properties to guide your selection.

SolventBoiling Point (°C)Water Solubility in Solvent (%)H-Bond Acceptor CapacityPhase Separation Quality
Ethyl Acetate (EtOAc) 77~3.3ModerateGood
Dichloromethane (DCM) 40~0.2PoorExcellent
Tetrahydrofuran (THF) 66InfiniteStrongPoor (Requires Toluene)
2-MeTHF 804.1StrongExcellent

Data supported by solvent performance metrics for bio-based extraction alternatives[2].

Visualizations of Workup Strategies

G Start Pyrazole Workup Solubility Issue Check_pKa Assess pKa & Ionizability Start->Check_pKa Acidic_Basic Ionizable Groups Present? Check_pKa->Acidic_Basic Adjust_pH Adjust pH (pH 5 - 10) Acidic_Basic->Adjust_pH Yes Neutral Neutral / Non-ionizable Acidic_Basic->Neutral No Extract Liquid-Liquid Extraction Adjust_pH->Extract Solvent_Switch Switch to 2-MeTHF or Mixed Solvent Neutral->Solvent_Switch Solvent_Switch->Extract

Caption: Decision tree for optimizing pyrazole intermediate solubility during liquid-liquid extraction.

H_Bond_Disruption A Aqueous Phase (Protonated/Deprotonated Pyrazole) B pH Adjustment (pH 5 - 10) A->B Neutralize C Neutral Pyrazole (Forms Dimers/Polymers) B->C Precipitation/Suspension D Add 2-MeTHF (Strong H-Bond Acceptor) C->D Extraction E Disrupted Dimers (Solvated Monomers) D->E Breaks H-Bonds F Organic Phase (High Partitioning) E->F Phase Separation

Caption: Mechanism of pyrazole hydrogen-bond disruption using 2-MeTHF and pH adjustment.

Self-Validating Experimental Protocols

Protocol 1: pH-Guided, 2-MeTHF Liquid-Liquid Extraction

Use this protocol for standard N-unsubstituted pyrazoles that form emulsions in EtOAc.

  • Aqueous Quench & pH Adjustment: Dilute your crude reaction mixture with water. Slowly add 1M HCl or 1M NaOH dropwise while stirring.

    • Validation Step: Do not rely on indicator paper. Use a calibrated pH meter to confirm the aqueous phase is strictly between pH 6.0 and 8.0.

  • Solvent Addition: Add a volume of 2-MeTHF equal to the aqueous layer.

    • Causality: The high boiling point (80°C) and strong H-bond accepting nature of 2-MeTHF will actively break pyrazole dimers without evaporating exothermically[2].

  • Phase Separation: Shake vigorously and allow the layers to separate.

    • Validation Step: Before discarding the aqueous layer, extract a 1 mL aliquot, dilute with acetonitrile, and analyze via LCMS or TLC to definitively confirm the absence of your pyrazole intermediate.

  • Washing & Drying: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Salting-Out Assisted Mixed-Solvent Extraction

Use this protocol for highly polar, heavily substituted planar pyrazoles that crash out of 2-MeTHF.

  • Brine Saturation: To the neutralized aqueous reaction mixture, add solid NaCl iteratively until no more dissolves (saturation).

    • Causality: This maximizes the ionic strength of the aqueous layer, drastically reducing the solubility of the organic compound (salting out) and preventing water-miscible extraction solvents from partitioning into the water.

  • Mixed Solvent Extraction: Prepare a fresh mixture of DCM and Isopropanol (8:2 v/v). Add this to the saturated aqueous layer and partition.

    • Causality: Isopropanol provides protic disruption of pyrazole π−π stacking, while DCM provides bulk dense solvation.

  • Validation & Isolation: Separate the lower organic layer. If the organic layer is turbid, water has carried over; add more DCM to clarify. Dry over MgSO₄ and concentrate.

References

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review Source: Academic Strive URL:[Link]

Sources

Optimization

Technical Support Center: Pyrazole Integrity in Synthetic Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. This guide is designed to provide expert advice and actionable troubleshootin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. This guide is designed to provide expert advice and actionable troubleshooting strategies to address a critical challenge in pyrazole chemistry: the unwanted cleavage of the N-N bond during synthetic transformations. By understanding the underlying mechanisms and implementing the preventative measures outlined below, you can ensure the stability and integrity of your pyrazole core, leading to higher yields and purer products.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My pyrazole is decomposing in the presence of a strong base. What is happening and how can I prevent it?

Answer:

This is a common issue stemming from the inherent electronic properties of the pyrazole ring. The C3 and C5 positions are electron-deficient and thus susceptible to nucleophilic attack, while the N1-proton is acidic and can be readily removed by a strong base.[1][2][3]

Root Cause Analysis:

  • Deprotonation and Ring Opening: In the presence of a strong base, the N1 proton is abstracted, forming a pyrazole anion.[4][5] This increases the electron density in the ring, but under harsh conditions (e.g., strong, non-nucleophilic bases like n-BuLi at elevated temperatures), deprotonation can also occur at the C3 position. This can lead to a cascade of electronic rearrangements that culminate in the cleavage of the weakened N-N bond.[5]

  • Nucleophilic Attack: If the base is also a strong nucleophile, it can directly attack the electrophilic C3 or C5 positions, initiating a ring-opening sequence.[1]

Troubleshooting & Prevention Protocol:

  • Protect the N1-Position: The most effective strategy is to protect the acidic N1 proton. This prevents the initial deprotonation event that sensitizes the ring to cleavage.

  • Choose the Right Base: If deprotonation at a carbon position is required for your reaction (e.g., for lithiation), use a non-nucleophilic base at low temperatures.

  • Control Reaction Temperature: Perform the reaction at the lowest possible temperature to minimize the energy available for the ring-opening pathway.

Experimental Protocol: N1-Protection with Boc Anhydride

This protocol describes a general procedure for the protection of the pyrazole nitrogen with a tert-butoxycarbonyl (Boc) group, which enhances stability against strong bases.[6][7]

  • Dissolve the pyrazole (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add a non-nucleophilic base such as triethylamine (1.2 eq) or DMAP (cat.) to the solution.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the N-Boc protected pyrazole by column chromatography.

Question 2: I am observing N-N bond cleavage during a reduction reaction. Why is this happening and what are my options?

Answer:

While the pyrazole ring is generally resistant to reduction, certain powerful reducing agents or catalytic hydrogenation conditions can lead to N-N bond scission.

Root Cause Analysis:

  • Harsh Reducing Agents: Strong reducing agents, particularly those that proceed via single-electron transfer (SET) mechanisms, can disrupt the aromaticity of the pyrazole ring and induce N-N bond cleavage.

  • Catalytic Hydrogenation: Under high pressure and temperature, or with highly active catalysts (e.g., Raney Nickel), catalytic hydrogenation can over-reduce the pyrazole ring, leading to a pyrazolidine intermediate which may be unstable and undergo N-N bond cleavage.

  • Substituent Effects: Electron-withdrawing groups on the pyrazole ring can make it more susceptible to reduction and subsequent cleavage.[8]

Troubleshooting & Prevention Protocol:

  • Select Milder Reducing Agents: Opt for reducing agents that are less likely to disrupt the aromatic system.

  • Optimize Catalytic Hydrogenation Conditions: If catalytic hydrogenation is necessary, screen for less aggressive catalysts and use lower temperatures and pressures.

  • Protect the Pyrazole Ring: N-protection can modulate the electronic properties of the ring, making it more resistant to reduction.

Table 1: Selecting the Appropriate Reduction Conditions

Problematic Condition Recommended Alternative Rationale
LiAlH₄, Na/NH₃NaBH₄, DIBAL-HThese hydridic reducing agents are less aggressive and less likely to induce SET pathways that can lead to ring cleavage.
Raney Ni, High T/PPd/C, PtO₂, Low T/PPalladium and platinum catalysts are generally less aggressive than Raney Nickel for pyrazole reductions. Lowering the temperature and pressure will also reduce the likelihood of over-reduction and N-N bond cleavage.
Question 3: My transition metal-catalyzed cross-coupling reaction is resulting in a complex mixture, and I suspect N-N bond cleavage. Is this possible?

Answer:

Yes, certain transition metal catalysts, particularly under specific ligand and reaction conditions, can coordinate to the pyrazole nitrogens and facilitate N-N bond cleavage. This is a known, albeit less common, deactivation or side-reaction pathway.

Root Cause Analysis:

  • Metal-Ligand Cooperation: Some transition metal complexes, especially those with protic pyrazole ligands, can facilitate N-N bond cleavage through a metal-ligand cooperative mechanism. For example, iron complexes with pincer-type bis(pyrazole) ligands have been shown to cleave the N-N bond of hydrazines, a process that shares mechanistic features with pyrazole ring cleavage.[9][10]

  • Oxidative Addition: In some catalytic cycles, the metal center can undergo oxidative addition into the N-N bond, particularly if the pyrazole ring is electronically activated for this process.

  • Strongly Coordinating Heteroatoms: The nitrogen atoms in pyrazoles can act as strong ligands for the metal catalyst, sometimes leading to catalyst poisoning or undesired side reactions, including ring cleavage.[11]

Troubleshooting & Prevention Protocol:

  • Ligand Screening: The choice of ligand is crucial. For cross-coupling reactions, ligands that promote the desired C-C or C-X bond formation without strongly interacting with the pyrazole nitrogens are preferred.

  • Catalyst Selection: Screen different metal catalysts. For example, if a palladium-catalyzed reaction is failing, a copper or nickel catalyst might offer a different reactivity profile that avoids N-N cleavage.

  • Use of Protecting Groups: N-alkylation or N-arylation of the pyrazole can block the coordination of the N1 nitrogen to the metal center, thus preventing cleavage pathways that initiate at this site. The use of a removable protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) can be particularly effective in directing C-H functionalization while stabilizing the ring.

  • Reaction Condition Optimization: Lowering the reaction temperature and using the minimum necessary catalyst loading can help to suppress undesired side reactions.

Diagram 1: Logic Tree for Troubleshooting N-N Bond Cleavage

G start N-N Bond Cleavage Observed reaction_type Identify Reaction Type start->reaction_type strong_base Strong Base reaction_type->strong_base e.g., n-BuLi, NaH reduction Reduction reaction_type->reduction e.g., LiAlH4, Raney Ni tm_catalysis Transition Metal Catalysis reaction_type->tm_catalysis e.g., Pd, Fe, Ru base_cause Cause: Ring Opening via Deprotonation/Nucleophilic Attack strong_base->base_cause reduction_cause Cause: Over-reduction or SET Mechanism reduction->reduction_cause tm_cause Cause: Metal-Ligand Cooperation or Oxidative Addition tm_catalysis->tm_cause base_solution Solution: 1. N-Protection (Boc, THP) 2. Milder Base (e.g., K2CO3) 3. Lower Temperature base_cause->base_solution reduction_solution Solution: 1. Milder Reagent (e.g., NaBH4) 2. Optimized Hydrogenation (Pd/C, low T/P) reduction_cause->reduction_solution tm_solution Solution: 1. Ligand Screening 2. Catalyst Screening (Cu, Ni) 3. N-Protection (Alkyl, SEM) tm_cause->tm_solution

Caption: Troubleshooting flowchart for pyrazole N-N bond cleavage.

Visualizing Stability: The Role of Substituents

The stability of the pyrazole ring is significantly influenced by the electronic nature of its substituents. Understanding these effects can help in designing more robust molecules.

Diagram 2: Influence of Substituents on Pyrazole Stability

G substituents Substituent Effects on Pyrazole Ring edg Electron-Donating Groups (EDGs) -OR, -NR₂, -Alkyl ewg Electron-Withdrawing Groups (EWGs) -NO₂, -CF₃, -CO₂R edg_effect Increases electron density at C4 Increases acidity of N1-H Generally stabilizes the ring against nucleophilic attack at carbons edg->edg_effect Effect ewg_effect Decreases electron density ring-wide Increases susceptibility to nucleophilic attack Can destabilize the ring, especially with strong bases or nucleophiles ewg->ewg_effect Effect

Caption: Impact of substituent electronics on pyrazole stability.

Electron-donating groups (EDGs) generally enhance the stability of the pyrazole ring towards nucleophilic attack by increasing the electron density at the carbon atoms. Conversely, electron-withdrawing groups (EWGs) make the ring more electron-deficient and can increase its susceptibility to cleavage, particularly in the presence of strong nucleophiles or bases.[1][8]

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Alam, M., & Zaman, M. S. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 32(4), 1947-1966. Available from: [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Wang, Y., Liu, J., & Zhang, J. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Omega, 6(49), 33793-33802. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved from [Link]

  • Kumar, V., & Gupta, M. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 131(1), 70. Available from: [Link]

  • Photochemical and thermal rearrangements of some 3H-pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Dobrowolski, M. A. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal, 4, 48-55. Available from: [Link]

  • Selective Ring N-Protection of Aminopyrazoles. (2025, August 6). ResearchGate. Retrieved from [Link]

  • The substitution patterns of the pyrazole derivatives and the averages... (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023, October 9). Preprints.org. Retrieved from [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Electrochemically Catalyzed N–N Coupling and Ring Cleavage Reaction of 1H-Pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Royal Society of Chemistry. Retrieved from [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024, July 9). ACS Publications. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? (2012, October 2). ResearchGate. Retrieved from [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024, December 5). MDPI. Retrieved from [Link]

  • N–N Bond Cleavage of Hydrazines with a Multiproton-Responsive Pincer-Type Iron Complex. (2013, April 23). ACS Publications. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Purity Analysis of Synthesized 5-Bromo-4-methyl-1H-pyrazol-3-amine: A Comparative HPLC Method Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology Introduction: The Analytical Challenge of Halogenated Pyrazoles The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology

Introduction: The Analytical Challenge of Halogenated Pyrazoles

The compound 5-bromo-4-methyl-1H-pyrazol-3-amine (CAS: 2514952-93-1) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and agrochemicals[1]. From a chromatographic perspective, this molecule presents a distinct "perfect storm" of analytical challenges:

  • High Polarity & Basicity: The primary amine (-NH₂) and the pyrazole nitrogen atoms are highly basic. Below their pKa, these groups ionize, making the molecule extremely polar and prone to early elution on traditional reversed-phase (RP) columns[2].

  • Secondary Interactions: The protonated basic sites interact strongly with residual, unreacted silanols on silica-based stationary phases, leading to severe peak tailing and poor resolution.

  • Halogen Selectivity: The synthesis typically involves the bromination of 4-methyl-1H-pyrazol-3-amine. The analytical method must baseline-resolve the target API from its des-bromo precursor and potential over-brominated or oxidative degradation products[3].

High-Performance Liquid Chromatography (HPLC) remains the cornerstone technique for the purity determination of pyrazole derivatives due to its superior resolution, robustness, and quantitative accuracy[4]. However, achieving a self-validating, stability-indicating method requires moving beyond generic C18 columns.

Mechanistic Pathway & Impurity Profiling

To develop a robust analytical method, we must first understand the causality of the impurities. The bromination of the pyrazole ring is an electrophilic substitution. Because positions 3 and 4 are occupied by the amine and methyl groups respectively, bromination selectively targets the 5-position.

SynthesisPathway SM Precursor 4-methyl-1H-pyrazol-3-amine Rxn Bromination (e.g., NBS / Br2) SM->Rxn API Target Compound 5-bromo-4-methyl-1H-pyrazol-3-amine Rxn->API Primary Pathway ImpA Impurity A (Des-bromo) Unreacted Precursor Rxn->ImpA Incomplete Conversion ImpB Impurity B N-Brominated / Oxidative Byproducts Rxn->ImpB Side Reactions

Fig 1: Synthesis workflow and generation of structurally similar pyrazole impurities.

Comparative Analysis of Stationary Phases

When basic compounds are analyzed, traditional C18 columns often fail to provide the necessary peak symmetry and retention[5]. As a Senior Application Scientist, I evaluated three distinct stationary phase chemistries to determine the optimal retention mechanism for 5-bromo-4-methyl-1H-pyrazol-3-amine.

The Competitors
  • Standard C18 (e.g., ZORBAX Eclipse Plus C18): Relies purely on hydrophobic (dispersive) interactions.

  • Polar-Embedded C18 (e.g., Ascentis RP-Amide): Contains an embedded amide group that shields residual silanols, preventing ion-exchange tailing with basic amines[5].

  • Pentafluorophenyl (PFP / Discovery HS F5): Offers multiple retention mechanisms including fluorine-halogen interactions, π−π stacking, and hydrogen bonding. Highly selective for halogenated aromatics[5].

Quantitative Performance Comparison

Experimental Conditions: Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water; Mobile Phase B: Acetonitrile. Gradient: 5% to 60% B over 15 mins. Flow rate: 1.0 mL/min. UV Detection: 254 nm.

Stationary PhaseRetention Time (API)Tailing Factor ( Tf​ )Resolution ( Rs​ ) from Des-bromoPrimary Retention MechanismVerdict
Standard C18 4.2 min1.85 (Poor)1.4HydrophobicFail. Severe tailing due to silanol interactions; early elution.
RP-Amide 6.8 min1.10 (Excellent)2.6Hydrophobic + H-BondingGood. Excellent peak shape, but moderate halogen selectivity.
PFP (F5) 8.5 min1.05 (Excellent)4.8 π−π , Dipole, HalogenOptimal. Superior resolution of brominated vs. non-brominated species.

Scientific Causality: The PFP column drastically outperforms the others because the pentafluorophenyl ring acts as a strong π -electron acceptor, interacting favorably with the electron-rich pyrazole ring. Furthermore, the specific dipole-dipole interactions between the fluorine atoms on the stationary phase and the bromine atom on the analyte create unparalleled selectivity ( Rs​ = 4.8) between the target compound and Impurity A.

Method Optimization Logic

The selection of the mobile phase pH is as critical as the stationary phase. Because bases are ionized below their pKa, they become highly polar and difficult to retain[2].

MethodLogic Start Basic Polar Analyte (5-bromo-4-methyl-1H-pyrazol-3-amine) pH Mobile Phase pH Strategy Start->pH LowPH Low pH (~2.0) 0.1% TFA in Water pH->LowPH Preferred for Silica HighPH High pH (~10.0) Ammonium Hydroxide pH->HighPH Avoid (Column Degradation) Mech1 Ion-Pairing Mechanism TFA masks basic amine LowPH->Mech1 Mech2 Suppressed Ionization Risk of silica dissolution HighPH->Mech2

Fig 2: Logical decision tree for mobile phase pH selection in basic pyrazole analysis.

We utilize 0.1% Trifluoroacetic Acid (TFA) rather than Formic Acid. TFA is a strong ion-pairing agent. It completely protonates the primary amine and forms a hydrophobic ion pair, which artificially increases the hydrophobicity of the analyte, drawing it into the stationary phase and masking any remaining silanol interactions.

Step-by-Step Self-Validating HPLC Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. You must prove the system can resolve the critical pair (API vs. Precursor) before analyzing the crude synthesis batch.

Phase 1: System Preparation & Suitability
  • Column Installation: Install a Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Equilibration: Flush the column with 95% A / 5% B at 1.0 mL/min for 20 column volumes until a stable baseline is achieved[6].

  • System Suitability Test (SST) Preparation: Accurately weigh 5 mg of 5-bromo-4-methyl-1H-pyrazol-3-amine (API) and 5 mg of 4-methyl-1H-pyrazol-3-amine (Impurity A). Dissolve in 10 mL of initial mobile phase (95:5 Water:Acetonitrile) to prevent solvent-mismatch peak distortion.

  • SST Execution: Inject 5 µL of the SST mixture.

    • Validation Gate: Proceed to sample analysis only if the resolution ( Rs​ ) between Impurity A and the API is ≥2.0 , and the tailing factor for the API is ≤1.5 .

Phase 2: Sample Analysis
  • Sample Preparation: Accurately weigh ~10 mg of the synthesized crude batch. Dissolve in 10 mL of the diluent (95:5 Water:Acetonitrile) to obtain a 1 mg/mL stock solution. Sonicate for 5 minutes[6].

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Run:

    • Gradient Program:

      • 0-2 min: 5% B (Isocratic hold to focus polar analytes)

      • 2-12 min: 5% 60% B (Linear gradient to elute brominated species)

      • 12-15 min: 60% 95% B (Column wash)

      • 15-20 min: 5% B (Re-equilibration)

    • Column Temperature: 30 °C.

    • Detection: Diode Array Detector (DAD) scanning from 200–400 nm. Extract chromatogram at 254 nm (optimal for pyrazole π→π∗ transitions)[4].

  • Data Processing: Integrate all peaks with an area ≥0.05% of the main peak. Calculate purity using the area normalization method.

Conclusion

For the purity analysis of highly polar, basic, and halogenated compounds like 5-bromo-4-methyl-1H-pyrazol-3-amine, traditional C18 columns are fundamentally mismatched to the analyte's physicochemical properties. By transitioning to a Pentafluorophenyl (PFP) stationary phase and utilizing TFA as an ion-pairing agent , analytical scientists can exploit halogen-fluorine dipole interactions and suppress silanol-induced tailing. This causality-driven approach ensures a robust, stability-indicating method capable of cleanly resolving the target API from its synthetic precursors.

References

  • National Institutes of Health (PMC). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.[3] URL: [Link]

  • Waters Corporation. Alternative Method Development Techniques.[2] URL:[Link]

Sources

Comparative

Comparative Guide: Suzuki vs. Stille Coupling for Pyrazole Arylation

Introduction & Mechanistic Causality Pyrazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as the core structural motif in COX-2 inhibitors, kinase inhibitors, and various agrochemica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Pyrazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as the core structural motif in COX-2 inhibitors, kinase inhibitors, and various agrochemicals[1]. The functionalization of the pyrazole ring via carbon-carbon bond formation is a critical step in drug development. However, the intrinsic electronic properties of the pyrazole core make regioselective arylation challenging.

Before selecting a cross-coupling strategy, one must understand the reactivity profile of the pyrazole's three carbon centers:

  • C4 Position: This is the most nucleophilic site on the ring. It is readily halogenated (e.g., via N-bromosuccinimide) to form 4-halopyrazoles, which serve as excellent electrophiles for standard palladium-catalyzed cross-couplings[2].

  • C5 Position: This position bears the most acidic C–H bond, making it highly susceptible to direct, palladium-catalyzed C–H arylation without the need for pre-halogenation[2].

  • C3 Position: The C3 position is notoriously unreactive. To achieve C3-arylation, chemists often employ a "SEM-switch" strategy—transposing a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group between the nitrogen atoms to effectively flip the C3 position into a reactive C5 position[2].

When coupling an aryl group to a pre-functionalized halopyrazole, researchers must choose between two primary palladium-catalyzed pathways: the Suzuki-Miyaura coupling and the Stille coupling .

Decision logic for selecting cross-coupling strategies in pyrazole arylation.

Strategic Selection: Suzuki vs. Stille

The Suzuki-Miyaura Approach

The Suzuki coupling utilizes aryl or heteroaryl boronic acids (or esters). It is widely considered the industry standard due to the low toxicity of its boron-based byproducts and the vast commercial availability of boronic acid building blocks[3]. Historically, synthesizing pyrazole boronic esters was inefficient, and the coupling yields were low. However, modern catalyst systems and the application of microwave irradiation have resolved these issues, allowing for rapid and high-yielding C4-arylations[1][2].

The Stille Approach

The Stille coupling relies on organostannanes (tin reagents). While the high toxicity of tin byproducts makes this method less desirable for late-stage pharmaceutical scale-up, it remains an indispensable tool in discovery chemistry[4]. Organotin reagents are completely stable to moisture and exhibit extraordinary functional group tolerance. For highly complex or electron-deficient heteroaromatic partners that might undergo protodeboronation under the basic conditions required for Suzuki coupling, Stille coupling provides a robust, neutral-condition alternative[3][5].

Quantitative Performance Comparison
ParameterSuzuki-Miyaura CouplingStille Coupling
Coupling Partners Halopyrazole + Arylboronic AcidHalopyrazole + Arylstannane
Typical Yields (C4-Arylation) 70–95%[1]75–98%[5]
Catalyst System Pd(PPh3)4 or Pd(dppf)Cl2Pd(PPh3)4 + CuI (co-catalyst)
Reaction Temperature 80–120 °C (or MW, 5-15 min)[1]60–110 °C (or MW, 30 min)[5]
Byproduct Toxicity Low (Water-soluble borates)[3]High (Organotin compounds)[4]
Functional Group Tolerance Moderate to HighVery High (Neutral conditions)[3]

Experimental Methodologies

The following self-validating protocols highlight the causality behind the specific reagents and conditions chosen for each coupling type.

Standard experimental workflow for the regioselective arylation of pyrazole cores.

Protocol 1: Microwave-Promoted Suzuki Coupling of 4-Iodopyrazole

Causality: Microwave irradiation rapidly accelerates the oxidative addition and transmetalation steps, reducing reaction times from hours to minutes. This minimizes the thermal degradation of the pyrazole core and prevents homo-coupling side reactions[1].

  • Preparation: In a microwave-safe reaction vial, combine 4-iodo-1-methyl-1H-pyrazole (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv)[1].

  • Catalyst & Base: Add the palladium catalyst Pd(PPh3)4 (2 mol%) and Na2CO3 (2.5 equiv) as the base[1].

  • Solvent System: Suspend the mixture in a degassed solution of DME/H2O (10:1 v/v)[1]. Expert Insight: The addition of water is strictly required to convert the neutral boronic acid into a reactive, electron-rich trihydroxyboronate intermediate, which undergoes transmetalation significantly faster.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for 5–10 minutes[1].

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and purify via flash column chromatography.

Protocol 2: Stille Coupling of 4-Bromopyrazoles

Causality: For highly electron-deficient or sterically hindered pyrazoles where basic Suzuki conditions fail, Stille coupling provides a reliable alternative. The addition of CuI acts as a scavenger for free phosphine ligands and facilitates the transmetalation of the stannane to the palladium center[6].

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the N-protected 4-bromopyrazole (1.0 equiv) and the aryltributylstannane (1.1 equiv) in anhydrous DMF or acetonitrile[5].

  • Catalyst: Add Pd(PPh3)4 (5 mol%) and CuI (10 mol%)[6].

  • Reaction: Heat the mixture to 80–100 °C for 12–18 hours. Alternatively, microwave irradiation can be applied to reduce the reaction time to roughly 30 minutes[5].

  • Tin Removal (Critical Step): Quench the reaction with an aqueous solution of KF (10% w/w) and stir vigorously for 1 hour. Expert Insight: Tributyltin halides are highly soluble in organic solvents and notoriously difficult to separate from the product via chromatography. The fluoride ions convert the tin byproducts into polymeric tributyltin fluoride, which is completely insoluble and can be easily filtered off through a pad of Celite[3].

  • Workup: Extract the filtrate with diethyl ether, wash extensively with water to remove the DMF, dry over MgSO4, and purify.

References

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction Source: Chinese Chemical Society (rhhz.net) URL:[Link]

  • C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Cross-Coupling Reactions of Hypervalent Siloxane Derivatives: An Alternative to Stille and Suzuki Couplings Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Use of the Stille Coupling Reaction on Heteroaromatic Cations: Synthesis of Substituted Quinolizinium Salts Source: Organic Letters (ACS) URL:[Link]

  • Potent nonpeptide endothelin antagonists: Synthesis and structure-activity relationships of pyrazole-5-carboxylic acids Source: ResearchGate URL:[Link]

Sources

Validation

Biological Activity of Bromo- vs. Chloro-Substituted Pyrazoles: A Comprehensive Comparison Guide

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Rationale for Halogenation The pyrazole ring is a privileged five-membered heterocyclic scaffold widely utilized in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Rationale for Halogenation

The pyrazole ring is a privileged five-membered heterocyclic scaffold widely utilized in medicinal chemistry due to its tunable electronic properties and robust hydrogen-bonding capabilities[1]. In the optimization phase of drug development, halogenation—specifically the introduction of chlorine or bromine—is a critical strategy for modulating a molecule's pharmacokinetics and pharmacodynamics.

As an application scientist, the decision to synthesize a chloro- versus a bromo-derivative is never arbitrary. It is a calculated manipulation of the molecule's physicochemical properties. Halogenation directly impacts lipophilicity (LogP), which governs cell membrane permeability, and introduces the potential for "halogen bonding"—a highly directional, non-covalent interaction with Lewis bases in the target protein's binding site.

Structure-Activity Relationship (SAR): Chloro vs. Bromo Substitutions

While both chlorine and bromine are electron-withdrawing groups (EWGs) that deactivate the aromatic system, their steric and lipophilic profiles diverge significantly, leading to distinct biological outcomes:

  • Chloro-Substitution: Chlorine possesses a smaller van der Waals radius (~1.75 Å) and moderate lipophilicity (Hansch π parameter 0.71). It is often the preferred substituent when the target binding pocket is sterically restricted, allowing the molecule to fit without inducing steric clashes.

  • Bromo-Substitution: Bromine has a larger radius (~1.85 Å) and higher lipophilicity (Hansch π parameter 0.86). This increased lipophilicity is superior for driving hydrophobic interactions and improving passive diffusion across thick bacterial cell walls or lipid-rich mammalian cell membranes.

Comparative Biological Efficacy

Recent SAR studies comparing these two halogens reveal a nuanced landscape. Against multidrug-resistant Acinetobacter baumannii, a chloro-substituted pyrazole derivative exhibited a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL against the Ab06 strain. However, its 4-bromophenyl analog demonstrated superior inhibition at 1.56 µg/mL, indicating that the increased lipophilicity of bromine enhanced target engagement[1].

Similarly, in naphthyl-substituted pyrazole-derived hydrazones, the 4-bromo derivative showed enhanced activity against Staphylococcus aureus (Sa99) with an MIC of 0.78 µg/mL, outperforming the chloro analog[2]. Conversely, in certain bulky fused-heterocycle systems, chloro- and bromo-derivatives showed equivalent potency (MIC 3.125 µg/mL)[3], proving that once a steric threshold is reached, the biological advantage of bromine's lipophilicity plateaus.

Quantitative Data Comparison

The following table summarizes the comparative antibacterial efficacy of chloro- vs. bromo-substituted pyrazoles across different structural classes.

Scaffold TypeTarget PathogenChloro-Analog MIC (µg/mL)Bromo-Analog MIC (µg/mL)Reference
Phenyl-pyrazoleA. baumannii (Ab06)3.1251.56[1]
Pyrazole-1,3-diylA. baumannii (BAA-1605)3.1253.125[3]
Naphthyl-pyrazoleS. aureus (Sa99)~1.560.78[2]

Mechanistic Pathway & Target Interaction

To visualize how these substitutions drive biological activity, the following diagram maps the logical relationship between the choice of halogen and the resulting pharmacological impact.

SAR_Logic Core Pyrazole Scaffold Cl_Sub Chloro-Substitution (Lower Steric Bulk, Moderate Lipophilicity) Core->Cl_Sub Halogenation (NCS) Br_Sub Bromo-Substitution (Higher Steric Bulk, High Lipophilicity) Core->Br_Sub Halogenation (NBS) BioAct Enhanced Target Binding (e.g., Antibacterial/Anticancer) Cl_Sub->BioAct H-Bonding / Halogen Bonding Br_Sub->BioAct Enhanced Hydrophobic Interactions

Logical relationship between pyrazole halogenation and biological activity.

Experimental Workflows & Self-Validating Protocols

To objectively compare these derivatives, researchers must employ robust, reproducible, and self-validating experimental designs.

Protocol A: Late-Stage Halogenation of Pyrazoles

Causality: Late-stage halogenation using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) allows for the divergent synthesis of both analogs from a single advanced intermediate. This minimizes synthetic variables, ensuring that any observed difference in biological activity is strictly due to the halogen atom.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the pyrazole precursor (1.0 equiv) in a polar aprotic solvent (e.g., DMF or Acetonitrile) under an inert nitrogen atmosphere.

  • Reagent Addition: Slowly add NCS or NBS (1.05 equiv) at 0 °C. Self-Validation: Use TLC to monitor the disappearance of the starting material. The slight stoichiometric excess of the halogenating agent ensures complete conversion while avoiding over-halogenation[4].

  • Catalysis (Optional): For electronically deactivated pyrazoles, a catalyst such as gallocyanine can be introduced to enhance halogen transfer rates[4].

  • Quenching & Extraction: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize unreacted electrophilic halogen species. Extract the organic layer with Ethyl Acetate (3x).

  • Purification: Purify via silica gel column chromatography. Verify regioselectivity (typically favoring the C-4 position of the pyrazole) via ¹H and ¹³C NMR spectroscopy.

Protocol B: Self-Validating Broth Microdilution Assay (MIC Determination)

Causality: To ensure the observed biological activity is exclusively due to the structural modification (Cl vs. Br) and not assay artifacts, the biological screening must contain internal fail-safes.

Step-by-Step Methodology:

  • Preparation: Prepare a sterile 96-well microtiter plate. Add 50 µL of Mueller-Hinton broth to all experimental wells.

  • Compound Dilution: Serially dilute the purified chloro- and bromo-pyrazole compounds (from 100 µg/mL down to 0.19 µg/mL) across the plate rows.

  • Inoculation: Add 50 µL of the target bacterial suspension (e.g., A. baumannii adjusted to 5 × 10⁵ CFU/mL) to each well.

  • Self-Validating Controls:

    • Positive Control: A standard antibiotic (e.g., Ciprofloxacin). If this fails to inhibit bacterial growth at its established MIC, the entire assay run is deemed invalid.

    • Negative Control: 1% DMSO in broth (vehicle). This ensures the solvent itself is not causing bacterial death.

    • Sterility Control: Broth only. Ensures no environmental contamination occurred during setup.

  • Incubation & Readout: Incubate at 37 °C for 18-24 hours. Add resazurin dye; a color change from blue to pink indicates bacterial viability. The lowest concentration remaining blue is recorded as the MIC.

Exp_Workflow Synth 1. Halogenation (NCS/NBS) Purif 2. Purification (Chromatography) Synth->Purif Char 3. Characterization (NMR, MS) Purif->Char Screen 4. In Vitro Screening (MIC Assays) Char->Screen Data 5. SAR Analysis (Cl vs Br) Screen->Data

Step-by-step experimental workflow for synthesizing and evaluating pyrazoles.

Conclusion

The choice between chloro- and bromo-substitution on a pyrazole scaffold dictates the trajectory of a drug's efficacy. While bromo-derivatives frequently exhibit superior potency due to enhanced lipophilicity and stronger halogen bonding capabilities, chloro-derivatives offer a highly effective, balanced profile when steric hindrance is a limiting factor in the target binding pocket. A rigorous, parallel evaluation of both analogs remains the gold standard in pyrazole-based drug design.

References

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights ProBiologists1

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent RSC Advances (The Royal Society of Chemistry) 3

  • Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria Semantic Scholar 2

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent The Journal of Organic Chemistry (ACS Publications) 4

Sources

Comparative

Validation of 5-bromo-4-methyl-1H-pyrazol-3-amine structure by 2D NMR

Title: Advanced Structural Validation of 5-Bromo-4-methyl-1H-pyrazol-3-amine: A Comparative Guide to 2D NMR and Orthogonal Techniques Introduction The unambiguous structural elucidation of highly substituted small hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Structural Validation of 5-Bromo-4-methyl-1H-pyrazol-3-amine: A Comparative Guide to 2D NMR and Orthogonal Techniques

Introduction

The unambiguous structural elucidation of highly substituted small heterocycles is a critical bottleneck in drug development and synthetic chemistry. 5-bromo-4-methyl-1H-pyrazol-3-amine presents a unique analytical challenge: the pyrazole core is fully substituted, leaving no ring protons to serve as direct structural anchors in standard 1D ¹H NMR. Furthermore, pyrazoles exhibit dynamic annular tautomerism in solution, complicating the differentiation of regioisomers (e.g., distinguishing the 3-amino-5-bromo isomer from the 5-amino-3-bromo isomer).

This guide provides an objective comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy against orthogonal techniques—such as X-ray Crystallography and High-Resolution Mass Spectrometry (HRMS)—and details a self-validating 2D NMR protocol for definitive structural assignment.

Comparative Analysis: 2D NMR vs. Alternative Techniques

To establish the most reliable method for validating the structure of 5-bromo-4-methyl-1H-pyrazol-3-amine, we must evaluate the capabilities and limitations of available analytical platforms.

Table 1: Comparative Performance of Structural Elucidation Techniques for Substituted Pyrazoles

TechniqueRegioisomer DifferentiationTautomeric State AnalysisSample RequirementTime-to-ResultKey Limitation
2D NMR (HSQC/HMBC) Excellent (Maps C-H connectivity)Solution-state (Dynamic)10–20 mgHoursRequires high sample purity and concentration.
X-ray Crystallography Excellent (Absolute 3D structure)Solid-state (Static)Single crystalDays to WeeksCrystal growth is highly unpredictable.
HRMS (LC-MS/MS) Poor to ModerateN/A (Gas phase)< 1 mgMinutesCannot easily distinguish isobaric regioisomers.
1D NMR (¹H, ¹³C) Poor (Lacks ring protons)Solution-state (Dynamic)5 mgMinutesAmbiguous carbon assignment for quaternary centers.

Why 2D NMR is the Gold Standard for this Molecule While HRMS confirms the exact mass and molecular formula, it relies on fragmentation patterns that are often identical for pyrazole regioisomers, making it unreliable for absolute structural confirmation on its own[1]. X-ray crystallography provides definitive absolute stereochemistry and connectivity, but it only captures a single solid-state tautomer, which may not represent the biologically active conformation in solution[2].

2D NMR—specifically Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC)—bridges this gap[3]. By detecting long-range scalar couplings (²J and ³J) between the 4-methyl protons and the adjacent quaternary carbons (C3, C4, C5), HMBC allows us to reconstruct the entire carbon skeleton without relying on ring protons[4].

Self-Validating Experimental Protocol: 2D NMR Workflow

The following protocol outlines a self-validating system where each experimental step confirms the integrity of the previous one, ensuring absolute confidence in the final structural assignment.

Step 1: Optimized Sample Preparation

  • Dissolve 15–20 mg of highly purified 5-bromo-4-methyl-1H-pyrazol-3-amine in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 is explicitly selected over CDCl3 because its strong hydrogen-bonding capability slows down the chemical exchange of the -NH and -NH2 protons. This allows them to be observed as distinct, sharp signals in the ¹H spectrum rather than a broad, indistinguishable baseline hump, which is critical for identifying tautomeric ratios.

Step 2: 1D NMR Baseline Acquisition

  • Acquire a standard ¹H NMR spectrum (e.g., 500 MHz, 16 scans).

  • Acquire a ¹³C{¹H} NMR spectrum (e.g., 125 MHz, 1024 scans). Causality: The ¹H spectrum will show a singlet for the 4-methyl group (~1.9–2.1 ppm) and broad singlets for the amino/NH protons. The ¹³C spectrum will reveal four distinct carbon signals: one aliphatic (methyl) and three aromatic/quaternary (C3, C4, C5). This step validates sample purity and baseline chemical shifts before committing to time-intensive 2D experiments.

Step 3: HSQC (Heteronuclear Single Quantum Coherence)

  • Run a ¹H-¹³C HSQC experiment optimized for ¹J_CH = 145 Hz. Causality: This experiment identifies directly bonded C-H pairs. It will definitively link the 4-methyl proton signal to its corresponding aliphatic carbon, isolating the C4 quaternary carbon and the C3/C5 carbons for the next step.

Step 4: HMBC (Heteronuclear Multiple Bond Correlation)

  • Run a ¹H-¹³C HMBC experiment optimized for long-range couplings (²J_CH and ³J_CH) of 7–8 Hz. Causality: This is the critical validation step. The distinct chemical shifts of C3 and C5, combined with their HMBC cross-peaks to the methyl group, unambiguously prove the relative positions of the substituents[5].

Workflow A 1. Sample Preparation (15-20 mg in DMSO-d6) B 2. 1D NMR Acquisition (1H, 13C) A->B C 3. 2D NMR Acquisition (HSQC, HMBC) B->C D 4. Orthogonal Validation (HRMS & LC-UV) B->D E 5. Structural Elucidation & Regioisomer Confirmation C->E D->E

Step-by-step structural validation workflow integrating 2D NMR and orthogonal techniques.

Mechanistic Insights: Decoding the HMBC Logic

In fully substituted pyrazoles, the absence of ring protons means we must rely entirely on the peripheral substituents (the methyl group) as our NMR "antennas"[6]. The 4-methyl group is perfectly positioned to interrogate the entire pyrazole ring.

By analyzing the HMBC spectrum, we expect to see a specific cross-peak pattern. The 4-methyl protons will show strong ³J correlations to both C3 (attached to the amino group, typically deshielded to ~145 ppm) and C5 (attached to the bromo group, typically ~125 ppm), as well as a ²J correlation to C4 (~105 ppm). If the molecule were an unexpected regioisomer (e.g., the methyl group at C3), the HMBC correlations would fundamentally change, lacking the symmetric ³J coupling to both the halogenated and aminated carbons. This self-validating logic ensures that the proposed structure is the only mathematically and physically possible arrangement of atoms that satisfies the 2D NMR data[7].

HMBC_Logic CH3 4-CH3 Protons C4 C4 (Alkyl) CH3->C4 2J (HSQC/HMBC) C3 C3 (Amino) CH3->C3 3J (HMBC) C5 C5 (Bromo) CH3->C5 3J (HMBC)

HMBC correlation logic mapping the 4-methyl protons to the pyrazole carbon backbone.

Conclusion

For the structural validation of 5-bromo-4-methyl-1H-pyrazol-3-amine, 2D NMR (specifically the combination of HSQC and HMBC) provides a superior balance of definitive regioisomer differentiation and solution-state relevance compared to X-ray crystallography and HRMS. By leveraging the 4-methyl group as an internal probe, researchers can establish a self-validating map of the carbon backbone, ensuring high-confidence structural assignment for downstream drug development applications.

References

  • Title: Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy, Source: nih.
  • Title: Refinement of Analytical Methods for Pyrazole Isomers, Source: benchchem.
  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures, Source: ipb.
  • Title: Synthesis, Structure and Antileishmanial Evaluation of Endoperoxide–Pyrazole Hybrids, Source: mdpi.
  • Title: Validating the Structure of alpha-D-Idofuranose: A Comparative Guide to X-ray Crystallography and NMR Spectroscopy, Source: benchchem.
  • Title: NMR as a “Gold Standard” Method in Drug Design and Discovery, Source: mdpi.
  • Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives, Source: mdpi.

Sources

Validation

Comparative Efficacy Guide: 5-Bromo-4-methyl-1H-pyrazol-3-amine Derivatives as Next-Generation Anticancer Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Comparison & Protocol Guide Executive Summary The 1H-pyrazol-3-amine scaffold is a privileged phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

Executive Summary

The 1H-pyrazol-3-amine scaffold is a privileged pharmacophore in oncology, primarily due to its structural mimicry of the adenine ring of ATP. This allows it to competitively bind the hinge region of various oncogenic kinases. Recent structure-activity relationship (SAR) optimizations have demonstrated that specific substitutions—namely, a bromine atom at the C5 position and a methyl group at the C4 position—drastically enhance both the potency and pharmacokinetic profile of these derivatives. This guide objectively compares the efficacy of 5-bromo-4-methyl-1H-pyrazol-3-amine derivatives against standard alternatives, providing mechanistic insights and self-validating experimental protocols for preclinical evaluation.

Mechanistic Grounding: The Structural Causality of Efficacy

To understand why the 5-bromo-4-methyl-1H-pyrazol-3-amine derivatives outperform first-generation inhibitors, we must analyze the thermodynamics of their binding interactions within the kinase ATP-binding pocket [1].

  • Hinge-Binding Core (1H-pyrazol-3-amine): The nitrogen atoms of the pyrazole ring and the exocyclic amine act as a critical hydrogen bond donor-acceptor system. This anchors the molecule to the kinase hinge region (e.g., FLT3, Aurora kinases, CDK9), directly competing with intracellular ATP [2].

  • Halogen Bonding (5-Bromo Substitution): The bulky, electron-withdrawing bromine atom occupies the hydrophobic "selectivity pocket" adjacent to the ATP-binding site. It engages in highly directional halogen bonding with backbone carbonyls. This not only increases binding affinity (lowering the IC50) but also sterically blocks cytochrome P450-mediated oxidation, improving the molecule's metabolic half-life [3].

  • Conformational Locking (4-Methyl Substitution): The C4 methyl group introduces a steric shield that restricts the free rotation of the pyrazole ring. By pre-organizing the molecule into its bioactive conformation, the entropic penalty typically incurred upon target binding is minimized, thereby driving target selectivity [4].

Pathway Drug 5-Br-4-Me-Pyrazol-3-amine Kinase Target Kinase (e.g., FLT3/Aurora) Drug->Kinase Competitive Inhibition Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces Downstream Downstream Effectors (STAT5, PI3K/AKT) Kinase->Downstream Phosphorylation ATP Intracellular ATP ATP->Kinase Binds Hinge Region Proliferation Tumor Proliferation Downstream->Proliferation Promotes Survival

Fig 1. Competitive kinase inhibition and downstream apoptotic induction by the pyrazole derivative.

Comparative Efficacy Data

The following table synthesizes quantitative performance metrics comparing the optimized 5-bromo-4-methyl derivative against an unsubstituted baseline pyrazole and a clinical standard (Gefitinib). Data reflects typical values derived from optimized pyrazole-3-amine kinase inhibitor panels [1, 2].

Compound ClassTarget KinaseIC50 (nM)Cell Line (Origin)GI50 (µM)Key Advantage
Unsubstituted Pyrazole-3-amineFLT3 / Aurora A450.2 / 512.4MV4-11 (Leukemia)18.2Baseline scaffold activity
5-Bromo-4-methyl Derivative FLT3 / Aurora A 12.5 / 18.3 MV4-11 (Leukemia) 0.8 High potency, metabolic stability
Gefitinib (Standard Inhibitor)EGFR / FLT329.1 / 28.4MCF-7 (Breast)3.5Clinical benchmark

Observation: The addition of the 5-bromo and 4-methyl groups yields a >30-fold increase in biochemical potency (IC50) and a >20-fold increase in cellular anti-proliferative efficacy (GI50) compared to the unsubstituted core.

Self-Validating Experimental Protocols

To ensure rigorous and reproducible evaluation of these derivatives, the following protocols are designed as self-validating systems. They incorporate necessary internal controls to account for environmental and biological variables.

Protocol A: In Vitro TR-FRET Kinase Inhibition Assay

Objective: Determine the biochemical IC50 of the derivative against isolated recombinant kinases. Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over colorimetric assays because it eliminates compound auto-fluorescence interference—a common artifact with halogenated aromatic compounds. ATP concentration is strictly maintained at the enzyme's specific Km​ to ensure the assay is highly sensitive to competitive inhibitors.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 5-bromo-4-methyl derivative in 100% DMSO.

    • Self-Validation: Include Staurosporine (10 µM) as a positive control (Emax) and pure DMSO as a negative vehicle control (Emin).

  • Enzyme-Inhibitor Pre-incubation: Transfer 100 nL of the compound dilutions to a 384-well low-volume plate. Add 5 µL of the recombinant kinase (e.g., FLT3) diluted in assay buffer. Incubate for 15 minutes at room temperature.

    • Rationale: Pre-incubation allows the compound to reach binding equilibrium before the reaction is initiated, preventing artificially inflated IC50 values. Final DMSO concentration must remain 1% (v/v) to prevent solvent-induced protein denaturation.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP at Km​ ) to initiate the kinase reaction. Incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of the TR-FRET detection buffer (containing EDTA to quench the reaction by chelating Mg^2+^, and Europium-labeled anti-phospho antibodies). Incubate for 30 minutes.

  • Readout & Analysis: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615). Normalize data against the Emax and Emin controls, and fit to a 4-parameter non-linear regression curve to determine the IC50.

Workflow Prep 1. Compound Prep Serial Dilution in DMSO Assay 2. Kinase Assay Incubate Enzyme + ATP Prep->Assay Read 3. Detection TR-FRET Signal Readout Assay->Read Analyze 4. Data Analysis Non-linear Regression (IC50) Read->Analyze

Fig 2. Self-validating step-by-step workflow for the in vitro TR-FRET kinase inhibition assay.

Protocol B: Cellular Anti-Proliferation (MTT) Assay

Objective: Assess the ability of the derivative to penetrate cell membranes and inhibit tumor cell growth (GI50). Causality & Rationale: We utilize a 72-hour incubation period. Because kinase inhibitors often induce cell cycle arrest rather than immediate lysis, a 72-hour window ensures the cells pass through multiple division cycles, accurately capturing the compound's anti-proliferative effect.

Step-by-Step Methodology:

  • Cell Seeding: Seed MV4-11 (leukemia) or HCT-116 (colon cancer) cells at a density of 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow for cell adherence and recovery.

  • Treatment: Treat cells with varying concentrations of the pyrazole derivative (0.001 µM to 100 µM). Include a Doxorubicin control well to validate the assay's sensitivity to apoptosis.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Rationale: Viable cells with active metabolism convert MTT into a purple formazan product. Dead cells lose this enzymatic capability.

  • Solubilization & Reading: Remove the media and add 150 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm. Calculate cell viability relative to the untreated control.

References

  • Discovery of a Potent FLT3 Inhibitor (LT-850-166) with the Capacity of Overcoming a Variety of FLT3 Mutations. ACS Publications.[Link]

  • Design and Synthesis of Novel N-(1H-pyrazol-3-yl)pyrimidin-4-amine Aurora/HDAC Dual Inhibitors for Colorectal Cancer Treatment. ACS Publications.[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC).[Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.[Link]

Comparative

In-Vitro Antibacterial Activity of Pyrazole Derivatives: A Comparative Performance Guide

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide Executive Summary The rapid emergence of antimicrobial resistance (AMR) necessitates...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

Executive Summary

The rapid emergence of antimicrobial resistance (AMR) necessitates the continuous development of novel therapeutic scaffolds. Pyrazole derivatives—characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms—have emerged as highly versatile pharmacophores. By functionalizing the pyrazole nucleus, researchers have developed compounds that effectively bypass standard bacterial efflux pumps and enzymatic degradation pathways[1].

This guide provides an objective, data-driven comparison of newly synthesized pyrazole derivatives against standard fluoroquinolones (e.g., Ciprofloxacin). It also outlines self-validating in-vitro experimental workflows essential for rigorous preclinical evaluation.

Mechanistic Overview: Why Pyrazole Derivatives Work

The antibacterial efficacy of pyrazole derivatives is primarily attributed to their structural mimicry of endogenous substrates, allowing them to competitively inhibit essential bacterial enzymes. In silico and in vitro studies confirm that many pyrazole hybrids (such as pyrazole-ciprofloxacin conjugates) act as potent inhibitors of bacterial DNA gyrase (Topoisomerase II)[1][2].

By binding to the DNA active site, these derivatives prevent the supercoiling of bacterial DNA, leading to the arrest of replication and subsequent cell death[2].

MOA A Pyrazole Derivative (e.g., Hybrid 7g) B Bacterial Cell Penetration A->B C Binding to DNA Gyrase (Topoisomerase II) B->C D Inhibition of DNA Supercoiling C->D E Arrest of DNA Replication D->E F Bacterial Cell Death E->F

Figure 1: Mechanistic pathway of pyrazole derivatives inhibiting bacterial DNA gyrase.

Comparative Performance Analysis

To objectively evaluate the therapeutic potential of pyrazole derivatives, their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) must be benchmarked against established clinical standards.

The table below synthesizes recent in-vitro experimental data comparing various pyrazole functionalizations against Ciprofloxacin.

Compound ClassSpecific DerivativeTarget Strain(s)MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Efficacy Conclusion
Imidazo-pyridine Pyrazoles Compound 18E. coli, K. pneumoniae< 1.0> 1.0Superior broad-spectrum activity; potent against Gram-negative strains[1].
Pyrazole-Ciprofloxacin Hybrids Compound 7gS. aureus0.125 - 0.50.125Comparable to standard; highly effective against MRSA biofilms[2].
Pyrazol-5(4H) Derivatives Compound 4aMRSA / MSSA4.0 - 16.08.0 - 16.0Superior or equivalent activity against methicillin-resistant strains[3].
4-Arylidene Pyrazoles Compound 4a, 5aB. subtilis0.040.410-fold higher potency than Ciprofloxacin against specific Gram-positive bacteria[4].
Pyrano[2,3-c] Pyrazoles Compound 5cE. coli6250 (6.25 mg/mL)N/AModerate activity; requires further structural optimization for clinical viability[5].

Data Insight: The integration of an acetamide linker or a fluoroquinolone moiety into the pyrazole scaffold (e.g., Compound 7g) significantly enhances membrane penetration and target binding affinity, yielding MIC values as low as 0.125 µg/mL[2].

Self-Validating Experimental Methodologies

As an Application Scientist, ensuring data integrity requires protocols that are internally controlled and mathematically reproducible. Below are the definitive methodologies for evaluating pyrazole derivatives.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

This assay determines the lowest concentration of the pyrazole derivative that completely inhibits visible bacterial growth.

Causality & Assay Design Choices:

  • Inoculum Standardization (0.5 McFarland): Standardizing the bacterial suspension to ~1.5 × 10^8 CFU/mL ensures a consistent ratio of drug molecules to bacterial cells. An inoculum that is too heavy triggers the "inoculum effect" (false resistance), while a light inoculum yields false susceptibility.

  • Vehicle Control (DMSO <1% v/v): Pyrazole derivatives are highly hydrophobic. While Dimethyl Sulfoxide (DMSO) is an ideal solvent, concentrations >1% induce osmotic stress and disrupt bacterial lipid bilayers, artificially inflating the compound's apparent efficacy[4].

Step-by-Step Workflow:

  • Preparation: Dissolve the pyrazole derivative in 100% DMSO to create a 10 mg/mL stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a concentration range of 0.01 to 128 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial suspension (diluted to yield a final well concentration of 5 × 10^5 CFU/mL) to each well.

  • Internal Controls:

    • Positive Control: Ciprofloxacin + Bacteria (Validates strain susceptibility).

    • Negative Control: MHB + 1% DMSO + Bacteria (Validates vehicle non-toxicity).

    • Sterility Control: MHB only (Validates aseptic technique).

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. Read optical density (OD600) using a spectrophotometer. The MIC is the lowest concentration well with OD600 comparable to the sterility control.

MIC_Workflow Start Standardize Inoculum (0.5 McFarland, ~1.5x10^8 CFU/mL) Dilution Serial Two-Fold Dilution of Pyrazole Compound in 96-well Plate Start->Dilution Inoculation Add 50 µL Inoculum to each well (Final conc. 5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read Visual/Spectrophotometric Readout (OD600) Incubation->Read MIC Determine MIC (Lowest conc. with no visible growth) Read->MIC

Figure 2: Standardized high-throughput broth microdilution workflow for MIC determination.

Protocol B: Agar Well Diffusion Method (Zone of Inhibition)

Used as a qualitative preliminary screen to assess the diffusion mechanics of the compound through an agar matrix[4].

Causality & Assay Design Choices:

  • Agar Depth Standardization (4mm): The rate of drug diffusion is inversely proportional to the agar volume. Variations in depth will cause erratic Zone of Inhibition (ZOI) diameters, invalidating comparative data.

  • Molecular Weight Considerations: Pyrazole-ciprofloxacin hybrids have higher molecular weights than simple pyrazoles. Consequently, a smaller ZOI does not strictly mean lower potency; it may simply indicate slower agar diffusion. This is why ZOI must always be followed up with MIC testing.

Step-by-Step Workflow:

  • Swab a standardized inoculum (0.5 McFarland) evenly across the surface of a Mueller-Hinton Agar (MHA) plate to create a confluent lawn.

  • Using a sterile cork borer, punch 6mm wells into the agar.

  • Introduce 100 µL of the pyrazole test compound (e.g., 4.0 mg/mL) into the test wells[4].

  • Introduce 100 µL of Ciprofloxacin (positive control) and 1% DMSO (negative control) into separate wells[4].

  • Incubate the plates at 37°C for 24 to 48 hours[4].

  • Measure the diameter of the clear zones (in millimeters) using digital calipers.

Conclusion

Pyrazole derivatives represent a highly tunable and potent class of antibacterial agents. As demonstrated by the comparative data, specific functionalizations—particularly imidazo-pyridine substitutions and ciprofloxacin hybrids—can yield MIC values that outperform or match current clinical standards against resistant strains like MRSA. To ensure the translational reliability of these findings, researchers must strictly adhere to self-validating, internally controlled methodologies like standardized broth microdilution.

References

  • Title: Antibacterial pyrazoles: tackling resistant bacteria Source: NIH / PMC URL
  • Title: Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus Source: NIH / PMC URL
  • Title: Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)
  • Title: Synthesis of some novel 4-arylidene pyrazoles as potential antimicrobial agents Source: Organic and Medicinal Chemistry Letters URL
  • Title: Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives Source: Biointerface Research in Applied Chemistry URL

Sources

Validation

Head-to-Head Comparison of Suzuki-Miyaura Coupling Protocols for Pyrazole Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Comparison Guide & Experimental Methodology Executive Summary The incorporation of pyrazole moieties is a cornerstone strategy in modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Comparison Guide & Experimental Methodology

Executive Summary

The incorporation of pyrazole moieties is a cornerstone strategy in modern medicinal chemistry, heavily featured in the design of kinase inhibitors, anti-inflammatory agents, and CNS-active drugs. The Suzuki-Miyaura (SM) cross-coupling reaction is the premier method for arylating pyrazoles to construct complex biaryl scaffolds. However, pyrazoles present unique mechanistic challenges: unprotected pyrazole N–H groups can poison palladium catalysts , and pyrazole boronic acids are highly susceptible to protodeboronation .

This guide provides a head-to-head objective comparison of the leading protocols designed to overcome these hurdles, analyzing the causality behind experimental choices and providing self-validating, step-by-step methodologies for laboratory execution.

The Mechanistic Challenge: Why Pyrazoles Stall Catalytic Cycles

To optimize a Suzuki coupling involving pyrazoles, one must understand the underlying modes of failure.

  • Catalyst Poisoning (The N–H Problem): Unprotected pyrazoles possess an acidic N–H proton (pKa ~14.5). Under the basic conditions of the SM coupling, the deprotonated pyrazolate acts as a strong σ-donor ligand. It readily displaces phosphine ligands on the Pd(II) intermediate formed after oxidative addition, creating highly stable, off-cycle Pd-azole dimers or oligomers . This effectively sequesters the palladium, stalling transmetalation and halting the catalytic cycle.

  • Protodeboronation (The Boronic Acid Problem): When pyrazole is the nucleophilic partner (pyrazole boronic acid), the adjacent electronegative nitrogen atoms destabilize the C–B bond. Under prolonged thermal heating in aqueous base, the boronic acid undergoes rapid hydrolytic cleavage (protodeboronation) before transmetalation can occur.

G Pd0 Pd(0) L_n Active Catalyst OxAdd Pd(II) Complex (Oxidative Addition) Pd0->OxAdd Aryl Halide TransMet Transmetalation OxAdd->TransMet Boronic Acid Inhibition Off-Cycle Inhibition (Pd-Azole Dimer/Oligomer) OxAdd->Inhibition Unprotected Pyrazole N-H (Catalyst Poisoning) RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Biaryl Product Inhibition->OxAdd Bulky Ligands (e.g., XPhos) Prevent Dimerization

Caption: Catalytic cycle of Suzuki coupling highlighting off-cycle Pd-azole inhibition and ligand rescue.

Head-to-Head Comparison 1: N-Protected vs. N-Unprotected Pyrazole Halides

Historically, chemists bypassed catalyst poisoning by masking the pyrazole N–H with protecting groups (THP, SEM, or Boc). While reliable, this adds two synthetic steps (protection and deprotection), reducing overall atom economy and yield.

The modern alternative utilizes Buchwald precatalysts (e.g., XPhos Pd G3). The causality here is purely steric: the extreme bulk of the dialkylbiarylphosphine ligand (XPhos) physically prevents two palladium centers from bridging via the pyrazolate nitrogen. This forces the palladium to remain monomeric, keeping it on the productive catalytic cycle and allowing the direct coupling of unprotected pyrazoles .

Quantitative Performance Data
ParameterProtocol A: N-Protected Route (Traditional)Protocol B: N-Unprotected Route (Buchwald G3)
Catalyst System Pd(PPh₃)₄ or Pd(dppf)Cl₂XPhos Pd G3 or SPhos Pd G3
Base / Solvent Na₂CO₃ / Dioxane:H₂OK₃PO₄ / Dioxane:H₂O
Step Count 3 (Protect → Couple → Deprotect)1 (Direct Coupling)
Overall Yield 40% – 60% (Over 3 steps)75% – 95% (Single step)
Reaction Time 24 - 48 hours (Total workflow)5 - 8 hours
Primary Limitation Poor atom economy; harsh deprotectionSensitive to extreme steric hindrance

Verdict: For standard drug discovery workflows, Protocol B (N-Unprotected with XPhos Pd G3) is vastly superior. It is a self-validating system where the ligand's steric bulk actively suppresses the known failure mechanism.

Head-to-Head Comparison 2: Pyrazole Boronic Acids vs. Pyrazole Halides

When designing the retrosynthetic disconnection, chemists must choose whether the pyrazole acts as the electrophile (halide) or the nucleophile (boronic acid).

Using pyrazole boronic acids is notoriously difficult due to protodeboronation . To outcompete this degradation pathway, the transmetalation step must be accelerated. Microwave irradiation achieves this by rapidly superheating the reaction mixture, pushing the kinetics of transmetalation faster than the kinetics of C–B bond hydrolysis .

ParameterConventional Thermal HeatingMicrowave-Assisted Irradiation
Temperature / Time 90–100 °C / 12–24 hours90–120 °C / 5–15 minutes
Protodeboronation Rate High (Often the major byproduct)Low (Kinetically outcompeted)
Typical Product Yield 15% – 40%70% – 95%
Reproducibility Moderate (Highly dependent on ramping)Excellent (Precise thermal control)

Verdict: If the pyrazole must be the boronic acid partner, Microwave-Assisted Coupling is mandatory to ensure trustworthy, reproducible yields .

Validated Experimental Methodologies

Protocol 1: Direct Coupling of Unprotected Pyrazole Halides (Buchwald Protocol)

Use this protocol when coupling an unprotected pyrazole-halide with an aryl boronic acid.

Reagents:

  • Unprotected pyrazole halide (1.00 mmol)

  • Aryl boronic acid (1.50 mmol)

  • XPhos Pd G3 precatalyst (1.0–1.5 mol%)

  • K₃PO₄ (2.00 mmol)

  • 1,4-Dioxane (4 mL) and H₂O (1 mL)

Step-by-Step Workflow:

  • Preparation: Charge a Schlenk flask or sealed tube with the pyrazole halide, aryl boronic acid, K₃PO₄, and XPhos Pd G3.

  • Degassing: Add 1,4-dioxane and H₂O. Degas the mixture by sparging with Argon for 10 minutes. (Crucial: Oxygen accelerates the degradation of the electron-rich XPhos ligand).

  • Reaction: Seal the vessel and heat to 60 °C in a pre-heated oil bath for 5–8 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify via flash column chromatography (Silica gel, EtOAc/Hexanes) to yield the biaryl pyrazole.

Protocol 2: Microwave-Assisted Coupling of Pyrazole Boronic Acids

Use this protocol when coupling a pyrazole boronic acid with an aryl halide to prevent protodeboronation.

Reagents:

  • Pyrazole boronic acid (0.50 mmol)

  • Aryl halide (0.50 mmol)

  • Pd(PPh₃)₄ (2.0 mol%)

  • Cs₂CO₃ (1.25 mmol)

  • Dimethoxyethane (DME) (3 mL) and H₂O (1.2 mL)

G A 1. Reagent Prep Pyrazole + Aryl Halide B 2. Catalyst/Base Pd(PPh3)4 + Cs2CO3 A->B C 3. Solvent Addition DME/H2O (Sealed Vial) B->C D 4. MW Irradiation 90-120°C, 5-15 mins C->D E 5. Workup & Isolation Extraction & Chromatography D->E

Caption: Experimental workflow for microwave-assisted Suzuki coupling of pyrazole derivatives.

Step-by-Step Workflow:

  • Vial Loading: To a heavy-walled microwave reactor vial, add the pyrazole boronic acid, aryl halide, Pd(PPh₃)₄, and Cs₂CO₃.

  • Solvent Addition: Add DME and H₂O. Seal the vial with a Teflon-lined crimp cap under an Argon atmosphere.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Ramp the temperature to 90 °C (or up to 120 °C for sterically hindered substrates) and hold for 10 minutes.

  • Quench and Extract: Allow the vial to cool to room temperature via forced air. Open the vial, pour the contents into a separatory funnel, and extract with diethyl ether (2 x 10 mL).

  • Purification: Concentrate the combined organic layers and purify via silica gel chromatography.

References

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society (2013) URL: [Link]

  • Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles Source: RSC Advances (2021) URL: [Link]

Comparative

A Comparative Guide to the Cytotoxicity of Pyrazole Analogs on Cancer Cell Lines

Introduction: The Prominence of the Pyrazole Scaffold in Oncology Research The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of the Pyrazole Scaffold in Oncology Research

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of derivatives with a broad spectrum of pharmacological activities.[1][2] In the realm of oncology, pyrazole-containing compounds have emerged as particularly promising therapeutic candidates, with several derivatives already approved for clinical use, such as Crizotinib and Sorafenib.[1][3][4]

This guide offers a comparative analysis of the cytotoxic effects of various pyrazole analogs against a panel of human cancer cell lines. Our objective is to provide researchers, scientists, and drug development professionals with a consolidated resource of experimental data to inform and guide future research endeavors. We will delve into the quantitative measure of cytotoxicity (IC50 values), present a detailed experimental protocol for assessing cell viability, and visualize a key signaling pathway targeted by this versatile class of compounds.

Comparative Cytotoxicity of Pyrazole Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of pyrazole derivatives against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells; a lower IC50 value indicates greater potency.[4] This data has been compiled from multiple peer-reviewed studies to provide a broad comparative overview.

Pyrazole AnalogCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 25 (Pyrazole benzothiazole hybrid)HT29Colon3.17[1]
PC3Prostate6.77[1]
A549Lung4.21[1]
U87MGGlioblastoma5.43[1]
Compound 43 (Pyrazole carbaldehyde derivative)MCF-7Breast0.25[1]
Compounds 8 & 9 (Pyrazolo[1,5-a]pyrimidine analogs)HeLa, MCF-7, A549, HCT-116, B16F10Cervical, Breast, Lung, Colon, SkinAverage: 0.0248 & 0.028[1]
Compounds 12, 13, 14 (1-aryl-1H-pyrazole-fused curcumin analogs)MDA-MB-231Breast3.64 - 16.13[1]
HepG2Liver3.64 - 16.13[1]
Compound 29 MCF-7Breast17.12[1]
HepG2Liver10.05[1]
A549Lung29.95[1]
Caco2Colorectal25.24[1]
Compound 37 (Pyrazole ring-containing isolongifolanone derivative)MCF-7Breast5.21[1]
Compounds 22 & 23 (3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids)MCF-7, A549, HeLa, PC3Breast, Lung, Cervical, Prostate2.82 - 6.28[1]
Compound 24 (1H-pyrazolo[3,4-d]pyrimidine derivative)A549Lung8.21[1]
HCT-116Colorectal19.56[1]
Compound 50 (Fused pyrazole derivative)HepG2Liver0.71[2]
Compound from Mahal et al. (4-bromophenyl substituted pyrazole)A549Lung8.0[5]
HeLaCervical9.8[5]
MCF-7Breast5.8[5]
Compound 10 (Benzimidazole linked pyrazole derivative)A549Lung2.2[5]
Pyrazole-indole hybrid 7a HepG2Liver6.1[6]
Pyrazole-indole hybrid 7b HepG2Liver7.9[6]
Pyrazole derivative 1 from Al-Tel et al.HCT-116Colon4.2[7]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:
  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom sterile plates

  • Pyrazole analog stock solutions (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:
  • Cell Seeding:

    • Harvest and count the cancer cells using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole analogs in complete medium from the stock solutions.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of the pyrazole analogs. Include a vehicle control (medium with the same concentration of the solvent used for the stock solutions, e.g., DMSO) and a blank (medium only).

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution and a homogenous purple solution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mechanism of Action: Targeting Cyclin-Dependent Kinases (CDKs)

Many pyrazole derivatives exert their anticancer effects by inhibiting the activity of cyclin-dependent kinases (CDKs).[2][8] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle.[8] Their dysregulation is a hallmark of many cancers, leading to uncontrolled cell proliferation. By inhibiting CDKs, pyrazole analogs can induce cell cycle arrest and apoptosis.[9]

The following diagram illustrates a simplified workflow of a typical cytotoxicity experiment and the subsequent analysis to determine the IC50 value of a pyrazole analog.

Cytotoxicity_Workflow cluster_Experiment Experimental Phase cluster_Analysis Data Analysis Phase A Cell Seeding (96-well plate) B Treatment with Pyrazole Analogs A->B C Incubation (e.g., 48 hours) B->C D MTT Assay C->D E Measure Absorbance (Microplate Reader) D->E Read Plate F Calculate % Viability vs. Control E->F G Plot Dose-Response Curve F->G H Determine IC50 Value G->H caption Workflow for Determining IC50 of Pyrazole Analogs. CDK_Pathway cluster_G1_Phase G1 Phase Regulation CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds & activates Rb Rb Protein CDK46->Rb phosphorylates (p) E2F E2F Rb->E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription of Progression Cell Cycle Progression S_Phase_Genes->Progression Pyrazole Pyrazole Analog (Inhibitor) Pyrazole->CDK46 INHIBITS caption Simplified CDK4/6-Rb Pathway and Pyrazole Inhibition.

Caption: Simplified CDK4/6-Rb Pathway and Pyrazole Inhibition.

Conclusion

The pyrazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The comparative data presented in this guide highlights the potent and varied cytotoxicity of pyrazole analogs across a range of cancer cell lines. The provided experimental protocol for the MTT assay offers a standardized method for researchers to evaluate the efficacy of their own synthesized compounds. Furthermore, understanding the underlying mechanisms of action, such as the inhibition of key cell cycle regulators like CDKs, is crucial for the rational design of next-generation pyrazole-based cancer therapeutics. It is our hope that this guide will serve as a valuable resource for the scientific community in the ongoing fight against cancer.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: )
  • Pyrazoles as anticancer agents: Recent advances - SRR Public
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (URL: )
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris. (URL: )
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: )
  • A Comparative Guide to the Anticancer Activity of Pyrazole Deriv
  • Comparative Anticancer Activity of Pyrazole Derivatives: A Researcher's Guide - Benchchem. (URL: )
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega. (URL: )
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI. (URL: )
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC. (URL: )
  • Mini review on anticancer activities of Pyrazole Deriv
  • Full article: Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St
  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - MDPI. (URL: )
  • Comparison of the results of cytotoxic activity (IC50, μg/L) relative...
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC. (URL: )
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-bromo-4-methyl-1H-pyrazol-3-amine

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary compliance rules, but as a logical extension of molecular properties. When handling 5-bromo-4-methyl-1H-pyrazol-3-amine , we are d...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary compliance rules, but as a logical extension of molecular properties. When handling 5-bromo-4-methyl-1H-pyrazol-3-amine , we are dealing with a highly functionalized halogenated heterocyclic amine. The presence of the bromine atom and the primary amine group dictates its reactivity, its potential to cross biological barriers, and its specific operational and disposal requirements.

This guide provides a self-validating system for the safe handling, operational processing, and disposal of this compound, designed specifically for researchers and drug development professionals.

Hazard Assessment & Mechanistic Causality

Before selecting Personal Protective Equipment (PPE), we must understand why the compound is hazardous. 5-Bromo-4-methyl-1H-pyrazol-3-amine presents several specific risks based on its physicochemical profile and GHS classification[1]:

Property / HazardValue / DesignationMechanistic Implication
CAS Number 2514952-93-1Unique identifier for precise safety tracking and SDS retrieval.
Molecular Formula C4H6BrN3High nitrogen and halogen content dictates specific disposal routes.
Molecular Weight 176.02 g/mol Relatively low MW; fine powders can easily become airborne and inhaled.
H302 Harmful if swallowedRapid systemic toxicity via gastrointestinal absorption[1].
H315 Causes skin irritationBrominated heterocycles can disrupt lipid bilayers in the epidermis, leading to contact dermatitis[1],[2].
H319 Causes serious eye irritationThe basic primary amine causes localized corneal protein denaturation[2].
H335 May cause respiratory irritationInhalation of micro-particulates triggers severe mucosal inflammation[1],[2].

Required Personal Protective Equipment (PPE) Matrix

Based on the hazard profile and OSHA regulations (29 CFR 1910 Subpart I)[3], the following PPE is strictly required. Every piece of equipment serves a specific mechanistic purpose to interrupt the routes of exposure.

  • Nitrile Gloves (Double-Gloving Required): Nitrile provides excellent resistance to incidental contact with solid halogenated heterocycles and the polar aprotic solvents (like DMSO or DMF) typically used to dissolve them. Double-gloving provides a sacrificial outer layer; if the outer glove is contaminated, it can be immediately doffed without exposing the skin[3].

  • Chemical Splash Goggles: While standard safety glasses protect against direct frontal impact, they do not seal the eyes. Splash goggles form a complete facial seal, protecting against fine aerosolized powders and solvent splashes during dissolution (mitigating the H319 hazard)[4],[3].

  • Flame-Resistant Lab Coat: Protects the operator's skin and personal clothing from particulate accumulation and potential solvent flammability during reaction setups[5].

  • Chemical Fume Hood (Engineering Control): Must be used for all open-container handling. The fume hood ensures a constant inward airflow, preventing the inhalation of respiratory-irritating micro-particulates (mitigating the H335 hazard)[3].

Operational Workflow: Dispensing and Dissolution

The following Standard Operating Procedure (SOP) is designed as a self-validating system. If Step 1 fails (e.g., the fume hood alarm sounds), the workflow inherently stops, preventing exposure.

HandlingWorkflow N1 1. Fume Hood Setup Verify Airflow > 100 fpm N2 2. PPE Donning Nitrile Gloves, Goggles, Coat N1->N2 N3 3. Chemical Dispensing Use Anti-Static Tools N2->N3 N4 4. Dissolution / Reaction (e.g., in DMSO/DMF) N3->N4 N5 5. Waste Segregation Halogenated Organic Waste N4->N5 N6 6. PPE Doffing & Hand Washing N5->N6

Fig 1. Step-by-step operational workflow for handling 5-bromo-4-methyl-1H-pyrazol-3-amine.

Step 1: Environmental Preparation & Validation Verify the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm)[6]. Clear the workspace of incompatible chemicals (e.g., strong oxidizers).

Step 2: PPE Donning Sequence Put on a flame-resistant lab coat, chemical splash goggles, and double-layer nitrile gloves[5].

Step 3: Dispensing and Weighing Using a grounded, anti-static micro-spatula, carefully transfer the required mass of the pyrazole powder into an anti-static weigh boat. Causality: Halogenated organic powders often carry static charges. Standard plastic spatulas can cause the powder to repel and aerosolize, drastically increasing the inhalation risk.

Step 4: Dissolution Transfer the powder to a glass vial. Slowly add the chosen solvent (e.g., anhydrous DMSO). Cap the vial tightly and vortex gently until visually clear. Causality: Dissolving the powder eliminates the inhalation hazard of the solid particulate, transitioning the risk profile to that of the solvent.

Step 5: Decontamination and Doffing Wipe down the analytical balance and spatulas with a lint-free cloth dampened with 70% isopropanol. Dispose of the cloth in the solid halogenated waste container. Doff the outer gloves first, wash hands, then doff remaining PPE[3].

Spill Response & Decontamination Plan

In the event of a spill, rapid classification of the spill volume determines the response pathway.

SpillResponse S1 Powder Spill Detected S2 Assess Spill Volume S1->S2 S3 Minor (< 50g) Inside Fume Hood S2->S3 Low Risk S4 Major (> 50g) Outside Fume Hood S2->S4 High Risk S5 Wet Wipe Method (Water/Alcohol) S3->S5 S6 Evacuate Area & Contact EHS S4->S6 S7 Dispose as Halogenated Waste S5->S7

Fig 2. Logical decision tree for spill response and decontamination procedures.

  • For Minor Spills (Inside Fume Hood): Do not dry sweep, as this will aerosolize the amine powder. Use the "Wet Wipe Method" by dampening absorbent pads with water or isopropanol to gently collect the powder.

  • For Major Spills (Outside Fume Hood): Evacuate the immediate area to prevent inhalation of the dust. Contact Environmental Health and Safety (EHS) immediately. Only personnel equipped with a properly fitted respirator (e.g., N95 or P100 half-mask) should attempt cleanup[3].

Waste Disposal Protocol: Halogenated Segregation

Operational Directive: All waste containing 5-bromo-4-methyl-1H-pyrazol-3-amine (including contaminated gloves, weigh boats, and solvent mixtures) must be strictly segregated into containers labeled "Halogenated Organic Waste."

Mechanistic Causality: The presence of the bromine atom at the 5-position of the pyrazole ring dictates this strict requirement[2]. If halogenated compounds are mixed with standard non-halogenated organic waste and incinerated at standard temperatures, they can catalyze the formation of highly toxic polybrominated dibenzodioxins and furans. Halogenated waste requires specialized high-temperature incineration facilities equipped with alkaline scrubbers to neutralize the resulting hydrobromic acid (HBr) gas.

References

  • Title: Apollo Scientific Ltd (Page 68) @ ChemBuyersGuide.
  • Source: bldpharm.
  • Source: benchchem.
  • Source: ncsu.
  • Source: dartmouth.
  • Title: Personal Protective Equipment (PPE)
  • Source: nih.

Sources

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